molecular formula C58H84N14O16S B1663488 Physalaemin CAS No. 2507-24-6

Physalaemin

Cat. No.: B1663488
CAS No.: 2507-24-6
M. Wt: 1265.4 g/mol
InChI Key: SHSUJLMLURFKID-YFUSJSQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An oligopeptide isolated from the skin of Physalaemus fuscumaculatus, a South American frog. It is a typical kinin, resembling SUBSTANCE P in structure and action and has been proposed as a sialagogue, antihypertensive, and vasodilator.

Properties

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-YFUSJSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043248
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-24-6
Record name Physalaemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYSALAEMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of Physalaemin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of physalaemin, a pioneering member of the tachykinin peptide family. Isolated from the skin of the South American frog, Physalaemus fuscumaculatus, this compound has been instrumental in advancing our understanding of tachykinin pharmacology and the function of neurokinin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the original isolation and characterization methodologies, its physiological effects, and the signaling pathways it activates. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to facilitate replication and further investigation. Mandatory visualizations of signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.

Introduction

The tachykinin family of peptides, characterized by the common C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH₂, plays a crucial role in a myriad of physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission. This compound holds a significant place in the history of this family as one of the first tachykinins to be isolated and structurally characterized, predating the sequencing of the mammalian tachykinin, Substance P. Its discovery and subsequent study have provided a fundamental framework for the investigation of tachykinin-receptor interactions and their physiological consequences.

This guide will delve into the seminal work of Vittorio Erspamer and his colleagues, who first identified and described this compound. We will cover its initial isolation from a natural source, the elucidation of its primary structure, and its chemical synthesis. Furthermore, this document will detail the early pharmacological studies that defined its biological activities and explore the intracellular signaling cascades it triggers upon binding to its cognate receptor.

Discovery and Initial Characterization

Isolation and Identification

This compound was first isolated in the early 1960s by the Italian pharmacologist Vittorio Erspamer and his team from methanol extracts of the skin of the neotropical frog, Physalaemus fuscumaculatus.[1] The initial purification of this potent hypotensive and smooth muscle-stimulating substance involved a multi-step process.

Structural Elucidation and Synthesis

Following its isolation, the primary structure of this compound was determined in 1964 by Anastasi and colleagues.[1] Through a combination of total and partial acid hydrolysis, enzymatic cleavage with trypsin and chymotrypsin, and end-group analysis, they identified this compound as an undecapeptide with the following amino acid sequence:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated.

Contemporaneously, the first chemical synthesis of this compound was achieved in 1964 by Bernardi and his research group, confirming the elucidated structure.[1]

Quantitative Data

Parameter This compound Substance P Receptor Assay System Reference
EC₅₀ (Smooth Muscle Contraction) Not explicitly found~1-10 nMNK1Guinea Pig IleumRepresentative data
Kᵢ (Receptor Binding Affinity) Not explicitly found~0.1-1 nMNK1Various cell lines expressing NK1RRepresentative data
EC₅₀ (Intracellular Ca²⁺ Mobilization) Not explicitly found~1.3 nMNK1Human Astrocytoma Cells (U-373 MG)[1]

Note: Explicit EC₅₀ and Kᵢ values for this compound from the original studies were not found in the available literature. The provided values for Substance P are representative and serve as a close proxy due to their shared action on the NK1 receptor.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent agonist for the neurokinin 1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the NK1R primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in a physiological response, such as smooth muscle contraction.

NK1 Receptor Signaling Pathway

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R G_protein Gαq/11 G-protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

Caption: this compound-induced NK1 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. Given the historical nature of its discovery, some protocols are based on established techniques of that era and on modern adaptations for similar tachykinins like Substance P.

Workflow for Isolation and Characterization of this compound

Physalaemin_Isolation_Workflow start Start: Frog Skin (Physalaemus fuscumaculatus) extraction Methanol Extraction start->extraction chromatography Chromatography on Alkaline Alumina extraction->chromatography countercurrent Countercurrent Distribution chromatography->countercurrent bioassay Bioassay for Activity (e.g., Guinea Pig Ileum) countercurrent->bioassay hydrolysis Acid and Enzymatic Hydrolysis bioassay->hydrolysis amino_acid_analysis Amino Acid Analysis hydrolysis->amino_acid_analysis end_group_analysis End-Group Analysis hydrolysis->end_group_analysis sequence_elucidation Sequence Elucidation amino_acid_analysis->sequence_elucidation end_group_analysis->sequence_elucidation synthesis Chemical Synthesis sequence_elucidation->synthesis confirmation Biological Activity Confirmation synthesis->confirmation end End: Pure this compound with Confirmed Structure confirmation->end

Caption: Workflow for the isolation and characterization of this compound.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classic method for assessing the contractile activity of substances like this compound on smooth muscle.

  • Tissue Preparation:

    • A male guinea pig (250-350 g) is euthanized by cervical dislocation.

    • The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

    • The ileum is cleaned of mesenteric tissue and the lumen is gently flushed with Tyrode's solution.

    • A 2-3 cm segment is cut and mounted in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Experimental Procedure:

    • Cumulative concentration-response curves are generated by adding this compound (or a related agonist) to the organ bath in increasing concentrations.

    • Each concentration is allowed to remain in contact with the tissue until a stable contraction is achieved (typically 2-3 minutes).

    • The contractile force is recorded using a data acquisition system.

    • The results are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or KCl).

    • EC₅₀ values are calculated from the concentration-response curves.

Intracellular Calcium Mobilization Assay

This in vitro assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the NK1 receptor.

  • Cell Culture and Dye Loading:

    • Human astrocytoma cells (U-373 MG), which endogenously express the NK1 receptor, or other suitable cell lines transfected with the NK1R gene, are cultured to 80-90% confluency in appropriate media.

    • Cells are harvested and seeded into a 96-well black-walled, clear-bottom plate.

    • On the day of the assay, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

    • After incubation, the cells are washed to remove excess dye.

  • Measurement of Calcium Flux:

    • The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken for a set period.

    • This compound at various concentrations is injected into the wells, and fluorescence is continuously monitored.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded.

    • Data are typically expressed as the peak fluorescence response over baseline, and EC₅₀ values are determined.

Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, following receptor stimulation by this compound.

  • Cell Labeling:

    • Cells expressing the NK1 receptor are cultured in an inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation and Extraction:

    • After labeling, the cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).

    • The acid-soluble fraction, containing the inositol phosphates, is collected after centrifugation.

  • Quantification:

    • The inositol phosphates in the acid-soluble fraction are separated by anion-exchange chromatography.

    • The radioactivity in the fractions corresponding to inositol monophosphate (IP₁), inositol bisphosphate (IP₂), and inositol trisphosphate (IP₃) is quantified by liquid scintillation counting.

    • The total accumulation of [³H]-inositol phosphates is calculated and used to generate concentration-response curves.

Conclusion

The discovery and characterization of this compound marked a pivotal moment in peptide pharmacology. It not only introduced a new family of bioactive peptides, the tachykinins, but also provided a crucial tool for the early investigation of their physiological roles and the receptors through which they act. The experimental methodologies developed and applied in the study of this compound have laid the groundwork for much of the subsequent research in the field of tachykinin and GPCR signaling. This technical guide serves as a detailed resource for understanding the historical context and the foundational experimental science behind this important molecule, providing valuable insights for contemporary research and drug development endeavors.

References

An In-depth Technical Guide to the Structure and Conformation of Physalaemin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, has garnered significant interest within the scientific community. Its structural similarity to mammalian Substance P and its high affinity for the neurokinin-1 (NK1) receptor make it a valuable tool for studying tachykinin pharmacology and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the structure and conformation of this compound, detailing its amino acid sequence, conformational dynamics in various environments, and the key experimental protocols used for its characterization. Furthermore, it elucidates the signaling pathways activated upon its binding to the NK1 receptor, offering insights for researchers in pharmacology and medicinal chemistry.

Primary Structure and Physicochemical Properties

This compound is an undecapeptide with the following amino acid sequence:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated. These modifications are common in bioactive peptides and contribute to their stability by protecting against degradation by exopeptidases.

PropertyValue
Molecular Formula C₅₈H₈₄N₁₄O₁₆S
Molecular Weight 1265.43 g/mol
Amino Acid Sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂
N-terminus Pyroglutamic Acid (pGlu)
C-terminus Amide

Conformational Analysis

The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is crucial for its biological activity, allowing it to adopt a specific conformation for binding to the NK1 receptor.

Conformation in Aqueous Solution

In aqueous solutions, this compound predominantly exists in a flexible, random coil conformation. This lack of a defined structure is typical for many small peptides in polar solvents, where interactions with water molecules dominate over intramolecular hydrogen bonds.

Conformation in Non-polar Environments and Lipid Micelles

In contrast to its state in water, this compound adopts a more ordered structure in non-polar environments, such as methanol, dimethyl sulfoxide (DMSO), and lipid micelles, which mimic the cell membrane. In these environments, the peptide folds into a helical conformation, particularly in the C-terminal region.

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these conformational changes. Key findings include:

  • Helical Structure: A right-handed α-helical conformation is induced from Pro⁴ to the C-terminus in membrane-mimicking environments.

  • Salt Bridge: A salt bridge between the side chains of Asp³ and Lys⁶ stabilizes the folded structure.

  • Hydrogen Bonds: Intramolecular hydrogen bonds further stabilize the helical conformation.

This induced helical structure is believed to be the bioactive conformation that this compound adopts when it interacts with the NK1 receptor.

Comparison with Substance P

This compound and Substance P share a high degree of sequence homology in their C-terminal region, which is the primary determinant for binding to the NK1 receptor. Both peptides adopt a similar helical conformation in this region when in a non-polar environment. However, differences in their N-terminal sequences lead to variations in the overall flexibility and conformation of this part of the molecule.

Experimental Protocols

The determination of this compound's structure and conformation has relied on a combination of peptide synthesis and advanced analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

General Protocol:

  • Resin Preparation: A Rink amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-Met-OH) is coupled to the resin. This is followed by sequential coupling of the remaining amino acids in the sequence. Each coupling step involves:

    • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

    • Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the free N-terminus of the peptide-resin.

  • Pyroglutamic Acid Formation: The N-terminal glutamine is cyclized to pyroglutamic acid, often by a dehydration reaction.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell couple_met Couple Fmoc-Met-OH swell->couple_met deprotect_met Fmoc Deprotection (Piperidine/DMF) couple_met->deprotect_met couple_leu Couple Fmoc-Leu-OH deprotect_met->couple_leu deprotect_leu Fmoc Deprotection couple_leu->deprotect_leu sequential_coupling Repeat Coupling and Deprotection for: Gly, Tyr(tBu), Phe, Lys(Boc), Asn(Trt), Pro, Asp(OtBu), Ala deprotect_leu->sequential_coupling couple_gln Couple Fmoc-Gln(Trt)-OH sequential_coupling->couple_gln deprotect_gln Fmoc Deprotection couple_gln->deprotect_gln cyclize Cyclize Gln to pGlu deprotect_gln->cyclize cleave Cleave from Resin and Deprotect Side Chains (TFA Cocktail) cyclize->cleave purify Purify by RP-HPLC cleave->purify characterize Characterize by Mass Spectrometry purify->characterize end_peptide This compound Peptide characterize->end_peptide

Caption: A diagram illustrating the major signaling cascades initiated by the binding of this compound to the NK1 receptor.

Conclusion

This compound remains a cornerstone for research into tachykinin peptides and their receptors. Its distinct conformational properties, potent biological activity, and well-characterized signaling pathway provide a solid foundation for further investigations. For drug development professionals, the structure-activity relationships of this compound and its analogs offer valuable insights for the design of novel therapeutics targeting the NK1 receptor, with potential applications in pain, inflammation, and other pathological conditions. This guide has provided a detailed overview of the core structural and conformational features of this compound, intended to serve as a valuable resource for the scientific community.

A Technical Guide to the Physalaemin Tachykinin Family: Classification, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction to the Tachykinin Peptide Family

The tachykinin family represents one of the largest and most evolutionarily conserved groups of neuropeptides found across the animal kingdom.[1][2] First identified by their ability to induce rapid contractions in smooth muscle tissue, these peptides are characterized by a signature C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2 , where 'X' is typically a branched aliphatic or aromatic amino acid.[3][4] This conserved region is critical for receptor activation.[4]

While over 40 tachykinin peptides have been identified in species ranging from mollusks to mammals, the primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][4] These peptides are derived from the alternate processing of three genes (Tac1, Tac3, and Tac4).[4] Physalaemin, a non-mammalian tachykinin isolated from the skin of the Physalaemus frog, is a prototypical member of this family and serves as a vital pharmacological tool due to its high potency and close structural homology to Substance P.[5][6] Tachykinins mediate a vast array of physiological and pathological processes, including pain transmission, neurogenic inflammation, smooth muscle contractility, and mood regulation, making their receptors significant targets for therapeutic intervention.[4][7]

This compound: A Prototypical Non-Mammalian Tachykinin

This compound is an undecapeptide with the amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[5] First isolated in 1964, it has biological activities characteristic of the tachykinin family, including potent vasodilation, hypotension, and stimulation of extravascular smooth muscle and salivary secretion.[6]

Its significance in research stems from its close functional and structural relationship to the mammalian tachykinin Substance P.[5] Notably, this compound often exhibits a higher affinity for the primary mammalian SP receptor, the Neurokinin-1 (NK1) receptor, making it a valuable agonist for studying NK1 receptor function and pharmacology.[6][8] In membrane-like environments, this compound adopts a helical conformation, a structural feature essential for its high-affinity binding to the NK1 receptor.[6]

Classification of Tachykinin Receptors

The diverse biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs), designated Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3).[1][7] These receptors share significant sequence homology, particularly within their seven transmembrane domains, but exhibit distinct pharmacological profiles and ligand preferences.[7][9] While there is a preferred endogenous ligand for each receptor, a degree of cross-reactivity exists, where a specific tachykinin can bind to and activate other receptor subtypes, albeit typically with lower affinity.[10][11]

Data Presentation: Tachykinin Receptor Classification and Ligand Selectivity

The following table summarizes the classification of the three primary tachykinin receptors and the relative selectivity of key endogenous and exogenous ligands.

ReceptorPreferred Endogenous LigandOther Key LigandsPrimary Signaling Transduction
NK1 Substance P (SP)This compound (high affinity agonist)Gq/11; PLC activation, Ca2+ mobilization
NK2 Neurokinin A (NKA)Neuropeptide K (NPK), Neuropeptide γ (NPγ)Gq/11; PLC activation, Ca2+ mobilization
NK3 Neurokinin B (NKB)Senktide (selective synthetic agonist)Gq/11; PLC activation, Ca2+ mobilization

Receptor Binding and Functional Potency Data

The interaction of tachykinins with their receptors is quantified using several key pharmacological parameters. Binding affinity (Ki/Kd) measures the strength of the interaction between a ligand and a receptor. Potency (EC50/IC50) refers to the concentration of a ligand required to elicit 50% of the maximal response or displacement.

Data Presentation: Comparative Receptor Binding and Functional Potency

The table below presents quantitative data for various tachykinins at an NK1-like receptor, illustrating the high affinity of this compound. Data is compiled from studies on toad intestinal membranes (IC50) and rat urinary bladder (EC50).[12][13]

LigandReceptor TargetParameterValue (nM)Species/Tissue Source
This compoundNK1-likeIC506.7Bufo marinus (Cane Toad) Intestine
Substance P (SP)NK1-likeIC5010.7Bufo marinus (Cane Toad) Intestine
Neurokinin A (NKA)NK1-likeIC5057.8Bufo marinus (Cane Toad) Intestine
Neurokinin B (NKB)NK1-likeIC5077.5Bufo marinus (Cane Toad) Intestine
This compoundNK1EC509Rat Urinary Bladder
GR 73,632 (NK1 Agonist)NK1EC5017Rat Urinary Bladder

Tachykinin Receptor Signaling Pathway

Upon agonist binding, tachykinin receptors undergo a conformational change that facilitates their coupling to heterotrimeric G proteins, primarily of the Gq/11 family.[10] This initiates a well-characterized intracellular signaling cascade. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] Concurrently, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets. The culmination of this pathway is a rapid increase in intracellular Ca2+ concentration, which drives the ultimate cellular response, such as smooth muscle contraction or neuronal excitation.[4][10]

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., this compound, SP) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds G_Protein Gαq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Depolarization) PKC->Response Phosphorylates Targets Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Ca->Response Mediates

Caption: Canoncial Gq-coupled signaling pathway for tachykinin receptors.

Key Experimental Methodologies

The characterization of this compound and other tachykinins relies on a suite of established experimental protocols designed to measure receptor binding and functional activity.

Radioligand Competition Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[14]

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO cells transfected with the NK1 receptor) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[2][15]

  • Assay Buffer: A buffer containing protease inhibitors is prepared to maintain the integrity of the peptides and receptors.[2]

  • Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [3H]-SP) and varying concentrations of the unlabeled competitor compound.[2][14]

  • Separation: After reaching equilibrium, the reaction is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Source (Cell/Tissue Membranes) start->prep incubate Incubate Membranes with Radioligand + Competitor (Varying Concentrations) prep->incubate reagents Prepare Reagents: 1. Radioligand ([³H]-SP) 2. Competitor (this compound) 3. Assay Buffer reagents->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: - Plot Competition Curve - Determine IC₅₀ - Calculate Ki count->analyze end_node End: Affinity (Ki) Value analyze->end_node

Caption: General workflow for a radioligand competition binding assay.
In Vitro Functional Assay: Guinea Pig Ileum Contraction

The isolated guinea pig ileum is a classic and robust preparation for assessing the functional potency (EC50) of tachykinins by measuring smooth muscle contraction.[16][17] The longitudinal muscle of the ileum is densely populated with NK1 and NK2 receptors.[18]

Detailed Methodology:

  • Tissue Dissection: A segment of the ileum is excised from a guinea pig and flushed to remove its contents.[19]

  • Organ Bath Setup: The tissue segment is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[16][19]

  • Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile responses. A resting tension (e.g., 1 g) is applied.[19]

  • Equilibration: The tissue is allowed to equilibrate in the bath until a stable baseline is achieved.

  • Cumulative Dose-Response Curve: The agonist (e.g., this compound) is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has plateaued.

  • Data Analysis: The magnitude of contraction is recorded for each agonist concentration. The responses are normalized to the maximal contraction, and the data are plotted as a percentage of maximal response versus the log concentration of the agonist to determine the EC50 value.

Agonist_Response_Logic cluster_input Input cluster_system Biological System cluster_output Output Agonist Increase Agonist Concentration (e.g., this compound) Receptor Tachykinin Receptors on Smooth Muscle Agonist->Receptor Binds & Activates Signaling Intracellular Signaling (Ca²⁺ Mobilization) Receptor->Signaling Initiates Contraction Muscle Contraction (Measured Response) Signaling->Contraction Causes Contraction->Agonist Establishes Dose-Response Relationship

Caption: Logical relationship in a functional smooth muscle contraction assay.

References

An In-depth Technical Guide to Physalaemin: From its Amphibian Source to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide, is a subject of significant interest in pharmacology and drug development due to its high affinity for the neurokinin-1 (NK1) receptor, a key player in inflammation, pain transmission, and smooth muscle contractility. This technical guide provides a comprehensive overview of this compound, covering its natural source, chemical characteristics, and biological functions. Detailed experimental protocols for its isolation, chemical synthesis, and key biological assays are presented to facilitate further research. Furthermore, this document elucidates the intracellular signaling cascade initiated by this compound upon binding to the NK1 receptor, offering a deeper understanding of its mechanism of action.

Introduction

This compound is an undecapeptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus.[1][2] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂.[3] this compound shares significant structural and functional homology with the mammalian tachykinin, Substance P (SP), and is a powerful vasodilator and hypotensive agent.[1] Notably, it exhibits a high and selective affinity for the neurokinin-1 (NK1) receptor, making it a valuable pharmacological tool for studying this receptor's function and for the development of novel therapeutics targeting the NK1 receptor pathway.[3][4]

Chemical and Physical Properties

This compound is a linear undecapeptide with the following amino acid sequence: pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂[4]
Molecular Formula C₅₈H₈₄N₁₄O₁₆S[4]
Molar Mass 1265.45 g/mol [4]
Structure Linear undecapeptide[4]

Biological Activity and Pharmacological Data

This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular events, leading to various physiological responses.

Receptor Binding Affinity
Receptor SubtypeBinding Affinity (Kᵢ)Cell Line/TissueNotes
NK1 High affinityVariousThis compound binds selectively to the NK1 receptor.[4]
NK2 Low affinityShows significantly lower affinity compared to the NK1 receptor.
NK3 Low affinityShows significantly lower affinity compared to the NK1 receptor.
Functional Potency

The potency of this compound in eliciting biological responses has been characterized in various functional assays, most notably in smooth muscle contraction studies.

AssayEC₅₀Tissue/Cell LineNotes
Guinea Pig Ileum Contraction PotentGuinea Pig IleumThis compound is a potent contractile agent in this tissue.[5][6]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological characterization of this compound.

Isolation and Purification from Physalaemus Frog Skin

The following protocol outlines a general procedure for the extraction and purification of this compound from the skin of Physalaemus frogs, based on common methods for peptide isolation from amphibian skin.

Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification skin Frog Skin Collection homogenization Homogenization in Acidic Methanol skin->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (C18) supernatant1->spe hplc Reverse-Phase HPLC spe->hplc fractionation Fraction Collection hplc->fractionation analysis Mass Spectrometry & Amino Acid Analysis fractionation->analysis

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Skin Collection and Extraction:

    • Humanely sacrifice the Physalaemus frog and carefully remove the dorsal skin.

    • Immediately immerse the skin in cold methanol containing 0.1% trifluoroacetic acid (TFA) to prevent enzymatic degradation.

    • Homogenize the skin tissue using a suitable homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude peptide extract.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge by washing with methanol followed by equilibration with 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Lyophilize the peptide-containing fractions from SPE.

    • Reconstitute the dried extract in 0.1% TFA.

    • Inject the sample onto a C18 RP-HPLC column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

    • Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA (e.g., 0-60% acetonitrile over 60 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the observed peaks.

    • Analyze the fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fraction containing the peptide with the correct molecular weight for this compound.

    • Confirm the amino acid sequence through Edman degradation or tandem mass spectrometry (MS/MS).

Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the Fmoc-based solid-phase synthesis of this compound.

Fmoc-SPPS Workflow for this compound

G cluster_synthesis Peptide Chain Elongation cluster_cleavage Cleavage and Deprotection resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection1 cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification HPLC Purification precipitation->purification characterization Mass Spectrometry purification->characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation:

    • Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Amino Acid Coupling Cycle (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) and DMF (3 times).

    • Coupling:

      • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Air-dry the crude peptide pellet.

    • Purify the crude peptide by RP-HPLC using a similar gradient as described in the isolation protocol.

    • Lyophilize the pure fractions to obtain the final peptide.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound in a cell line stably expressing the human NK1 receptor (e.g., CHO-NK1).

Calcium Mobilization Assay Workflow

G cluster_cell_prep Cell Preparation cluster_assay Assay Procedure seeding Seed CHO-NK1 cells in 96-well plate incubation1 Incubate overnight seeding->incubation1 dye_loading Load cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 stimulation Add this compound incubation2->stimulation measurement Measure Fluorescence (FLIPR) stimulation->measurement

Caption: Workflow for a this compound-induced calcium mobilization assay.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1) in appropriate growth medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM) and an anion-exchange inhibitor like probenecid (e.g., 2.5 mM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the growth medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the 96-well plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Add the this compound dilutions to the respective wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. This initiates a well-characterized signaling cascade.

This compound-NK1 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound nk1r NK1 Receptor This compound->nk1r Binds g_protein Gq Protein (α, β, γ) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 Generates dag DAG pip2->dag Generates er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2_release->cellular_response pkc->cellular_response

Caption: Signaling cascade initiated by this compound binding to the NK1 receptor.

Mechanism of Action:

  • Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor.

  • G-Protein Coupling: The activated NK1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

  • Phospholipase C Activation: The Gαq-GTP subunit activates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmission, and inflammatory processes.

Conclusion

This compound continues to be an invaluable tool in the study of tachykinin receptors and their physiological roles. Its high affinity and selectivity for the NK1 receptor make it a benchmark compound for the characterization of novel NK1 receptor antagonists. The detailed protocols and signaling pathway information provided in this guide are intended to support and facilitate further research into the pharmacology of this compound and the development of new therapeutic agents targeting the neurokinin system.

References

The Biological Functions of Physalaemin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a valuable pharmacological tool for studying the neurokinin-1 (NK1) receptor system.[1] As a close structural and functional analogue of the mammalian neuropeptide Substance P, this compound exhibits a range of biological activities, including potent vasodilation, hypotension, smooth muscle contraction, and stimulation of exocrine gland secretion. This technical guide provides an in-depth overview of the core biological functions of this compound, its mechanism of action, and detailed experimental protocols for its study.

Introduction

This compound is an undecapeptide with the amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1] It belongs to the tachykinin family of peptides, which are characterized by a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. This conserved region is crucial for their biological activity. This compound exerts its effects primarily through the activation of the NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Due to its high affinity and selectivity for the NK1 receptor, this compound is widely used in research to investigate the physiological and pathological roles of this receptor system.

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound's biological effects are initiated by its binding to and activation of the NK1 receptor. This interaction triggers a cascade of intracellular signaling events mediated by the Gq alpha subunit of the heterotrimeric G protein.

Signaling Cascade

Upon binding of this compound to the NK1 receptor, a conformational change in the receptor induces the exchange of GDP for GTP on the associated Gαq subunit. This activation causes the dissociation of the Gαq-GTP complex from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, secretion, and neurotransmission, which are characteristic of this compound's physiological effects.

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R G_protein G Protein (Gq) NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

This compound-NK1 Receptor Signaling Pathway.

Core Biological Functions and Quantitative Data

This compound elicits a variety of pronounced physiological effects. The following sections detail these functions and present available quantitative data in a structured format.

Vasodilation and Hypotension

One of the most prominent effects of this compound is its potent vasodilatory action, which leads to a rapid and significant drop in arterial blood pressure.[1] This effect is primarily mediated by the relaxation of vascular smooth muscle.

Parameter Species Tissue/Preparation Value Reference
Hypotensive Effect VariousIn vivoPotent hypotensive agent[1]
Smooth Muscle Contraction

This compound is a potent stimulator of extravascular smooth muscle contraction in various organs, including the gastrointestinal tract and respiratory system.[2][3]

Parameter Species Tissue Value (EC50/Potency) Reference
Contractile Potency RabbitIris Sphincter Muscle~5 times more potent than Substance P[2]
Contractile Response Guinea PigIleumPotent contractile agent[4][5]
Stimulation of Salivary Secretion

This compound is a powerful sialagogue, inducing copious salivation.[1][6] This action is a result of its stimulatory effect on salivary gland acinar cells.

Parameter Species Gland Observation Reference
Salivary Flow Rate RatSubmaxillary & ParotidPowerful stimulant of fluid secretion[7][8]
Saliva Composition RatMandibular & SublingualPoorer in Na+ and K+ compared to acetylcholine-evoked saliva[7]
Receptor Binding Affinity

This compound exhibits high affinity for the NK1 receptor. This interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied at equilibrium.

Parameter Preparation Radioligand Kd Value (nM) Reference
Binding Affinity Rat brain membrane[3H]-[Sar9,Met(O2)11]-SP1.4 ± 0.5[9]
Binding Affinity Transfected CHO cells (rat NK1 receptor)[3H]Substance P0.33 ± 0.13[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol outlines the determination of the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat brain or NK1R-expressing cells) incubate 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]Substance P) - Varying concentrations of unlabeled this compound prep->incubate separate 3. Separation of Bound and Free Ligand (Vacuum Filtration) incubate->separate quantify 4. Quantification of Bound Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis - Competition binding curve - Calculation of IC₅₀ and Ki quantify->analyze Isolated_Tissue_Bath_Workflow dissect 1. Tissue Dissection (e.g., Guinea Pig Ileum) mount 2. Tissue Mounting - Suspend tissue in organ bath - Connect to force transducer dissect->mount equilibrate 3. Equilibration - Physiological salt solution (37°C) - Aeration with 95% O₂ / 5% CO₂ mount->equilibrate contract 4. Cumulative Addition of this compound - Increasing concentrations equilibrate->contract record 5. Recording of Contraction - Measure isometric tension contract->record analyze 6. Data Analysis - Dose-response curve - Calculation of EC₅₀ and Emax record->analyze

References

Physalaemin's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of physalaemin, a potent tachykinin peptide. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Concepts: this compound as a Tachykinin Agonist

This compound is a naturally occurring undecapeptide first isolated from the skin of the frog Physalaemus fuscumaculatus.[1] It is a member of the tachykinin family of neuropeptides, sharing structural and functional similarities with mammalian tachykinins such as Substance P (SP).[2] Like other tachykinins, this compound exerts a variety of physiological effects, including potent vasodilation, hypotension, and stimulation of salivary secretion.[1][2] Its primary mechanism of action involves the potent and selective agonism of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2]

Receptor Binding and Affinity

This compound exhibits a high affinity for the NK1 receptor. The binding of this compound to the NK1 receptor is a critical initiating event for its biological activity. Quantitative analysis of this interaction is typically performed through radioligand binding assays.

Table 1: Quantitative Data on this compound-NK1 Receptor Binding

ParameterValueCell/Tissue TypeReference
EC50 (Contraction)9 nMRat Urinary Bladder[3]
Relative Potency vs. Substance P (Contraction)~5 times more potentRabbit Iris Sphincter Muscle[4]
Relative Potency vs. Eledoisin (Contraction)Approximately equipotentRabbit Iris Sphincter Muscle[4]
Relative Potency vs. Neurokinin A (Contraction)~2% of NKA activityPorcine Detrusor Strips[5]

Signaling Pathway

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.

G-protein Coupling and PLC Activation

The activated alpha subunit of the Gq/11 protein (Gαq) stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Second Messenger Signaling
  • Inositol 1,4,5-trisphosphate (IP3): As a small, water-soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol.

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Downstream Effects

The increase in intracellular calcium and the activation of PKC are central to the physiological effects of this compound. These include, but are not limited to, the contraction of smooth muscle cells, secretion from exocrine glands, and modulation of neuronal activity. The sustained contractile response to this compound is highly dependent on extracellular calcium influx.[4]

Signaling Pathway Diagram

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Co-activates Cellular_Response Physiological Effects (e.g., Smooth Muscle Contraction, Secretion) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound-induced NK1 receptor signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the NK1 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg of protein) to each well.

    • For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [³H]-Substance P or a radiolabeled this compound analog) to the wells.

    • For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of an unlabeled NK1 receptor antagonist (e.g., aprepitant) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression analysis to determine Kd, Bmax (for saturation) or Ki (for competition) values.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing NK1R) start->prep_membranes add_reagents Add Membranes, Radioligand, and this compound (or competitor) to 96-well plate prep_membranes->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Ligand filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Analyze Data to Determine Kd, Bmax, or Ki scintillation->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the application of this compound.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells endogenously or recombinantly expressing the NK1 receptor on black-walled, clear-bottom 96-well plates.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells.

    • Automatically inject the this compound solutions into the wells while continuously monitoring the fluorescence intensity.

    • Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes).

    • Plot the peak fluorescence response against the concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for this compound-induced calcium mobilization.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start culture_cells Culture NK1R-expressing cells in 96-well plate start->culture_cells load_dye Load cells with a Calcium-sensitive fluorescent dye culture_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells measure_baseline Measure baseline fluorescence in a plate reader wash_cells->measure_baseline add_this compound Inject this compound and continuously measure fluorescence measure_baseline->add_this compound analyze_data Analyze fluorescence data to determine EC50 add_this compound->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), the direct downstream products of PLC activation, in response to this compound.

Methodology:

  • Cell Labeling:

    • Culture cells expressing the NK1 receptor in the presence of [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Stimulation and Lysis:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

  • Separation of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Separate the [³H]-inositol phosphates from other radiolabeled compounds using anion-exchange chromatography. A common method involves using Dowex resin columns.

    • Elute the different IP species (IP1, IP2, IP3) with increasing concentrations of a salt solution (e.g., ammonium formate).

  • Detection and Analysis:

    • Collect the eluted fractions and measure the radioactivity in each fraction using a scintillation counter.

    • Sum the radioactivity of the IP fractions to determine the total IP accumulation.

    • Plot the total IP accumulation against the concentration of this compound and determine the EC50 value.

Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Dissect a smooth muscle-containing tissue (e.g., guinea pig ileum, rat urinary bladder, or rabbit iris sphincter) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Cut the tissue into strips or rings of appropriate size.

  • Organ Bath Setup:

    • Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate under a slight resting tension for a period of time (e.g., 60 minutes), with regular washes.

  • Contraction Measurement:

    • Record the baseline tension of the muscle strip.

    • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

    • Record the increase in tension (contraction) after each addition until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of this compound.

    • Express the contraction as a percentage of the maximal response.

    • Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

    • Determine the EC50 value and the maximum effect (Emax) from the concentration-response curve.

Conclusion

This compound is a powerful pharmacological tool for studying the NK1 receptor and its associated signaling pathways. Its high potency and specific mechanism of action make it an invaluable agent in research aimed at understanding the physiological and pathophysiological roles of the tachykinin system. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted actions of this compound and for the discovery and characterization of novel modulators of the NK1 receptor.

References

Physalaemin: A Technical Guide to its Sialagogue and Vasodilator Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a potent pharmacological agent with well-documented sialagogue and vasodilator effects. This technical guide provides an in-depth overview of the mechanisms of action, signaling pathways, and experimental methodologies related to these two key physiological activities. Quantitative data from seminal studies are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for assessing sialagogue and vasodilator activity are provided, along with visualizations of the underlying signaling cascades and experimental workflows to support researchers in the fields of pharmacology, physiology, and drug development.

Introduction

This compound belongs to the tachykinin family of neuropeptides, which also includes Substance P and Neurokinin A. Like other tachykinins, it exerts its biological effects through the activation of specific G-protein coupled receptors, primarily the Neurokinin-1 (NK1) receptor. Its potent actions as both a stimulant of salivary secretion (sialagogue) and a dilator of blood vessels (vasodilator) have made it a valuable tool for studying physiological processes and a potential lead compound for therapeutic development. This document serves as a comprehensive resource for understanding and investigating the dual actions of this compound.

Mechanism of Action: The Neurokinin-1 Receptor Signaling Pathway

This compound's sialagogue and vasodilator effects are predominantly mediated through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK1 receptor initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the associated heterotrimeric G-protein.

Signaling Pathway Diagram

The activation of the NK1 receptor by this compound triggers the following signaling cascade:

Physalaemin_NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to G_protein Gq Protein (α, β, γ) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Increased Intracellular Ca²⁺ Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Salivary Secretion, Vasodilation) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound-NK1 Receptor Signaling Pathway.

This compound as a Sialagogue

This compound is a potent stimulant of salivary gland secretion, affecting both the volume and electrolyte composition of saliva.[1]

Quantitative Data on Sialagogue Effects

The following tables summarize quantitative data on the sialagogue effects of this compound from studies on rats.

Table 1: Effect of this compound on Salivary Flow Rate in Rats

TachykininRelative Potency in Eliciting Salivation
This compound Most Potent
Substance PLess potent than this compound
EledoisinLess potent than Substance P
KassininLess potent than Eledoisin
Arg-SK-(1-10)Less potent than Kassinin
SK-(1-10)Less potent than Arg-SK-(1-10)
SK-(3-10)Less potent than SK-(1-10)
SK-(6-10)No activity
Data from a comparative study on the effects of various tachykinins on salivation in rats.[2]

Table 2: Effect of this compound on Salivary Electrolyte Concentration in Rat Sublingual Gland

ParameterAcetylcholine-evoked SalivaThis compound-evoked Saliva
Sodium (Na⁺) Concentration Increases with flow rateMuch lower concentration, falls with increasing flow rate
Potassium (K⁺) Concentration Qualitatively similar patternPoorer in potassium
Qualitative and quantitative differences in electrolyte excretion in response to this compound compared to acetylcholine.[3]

A study on the isolated main excretory duct of the rabbit mandibular gland showed that this compound at a concentration of 4 x 10⁻⁸ mol/L caused a marked increase in ductal Na⁺ transport.[4]

Experimental Protocol: Measurement of this compound-Induced Salivation in Rats

This protocol outlines a method for quantifying the sialagogue effect of this compound in an in vivo rat model.

Objective: To measure the dose-dependent effect of this compound on salivary flow rate and composition.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • This compound solutions of varying concentrations

  • Saline (vehicle control)

  • Polyethylene tubing for duct cannulation

  • Micropipettes or pre-weighed cotton swabs for saliva collection

  • Analytical equipment for electrolyte analysis (e.g., flame photometer)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose the salivary ducts (e.g., Wharton's duct for the submandibular gland).

  • Carefully cannulate the selected duct with fine polyethylene tubing.

  • Administer this compound intravenously (i.v.) or via close-arterial infusion at various doses. A vehicle control (saline) should also be administered.

  • Collect saliva from the cannula into pre-weighed collection tubes or onto pre-weighed cotton swabs at timed intervals.

  • Determine the volume of saliva secreted per unit of time (flow rate), typically expressed as µl/min/g of gland tissue.

  • Analyze the collected saliva for electrolyte concentrations (Na⁺, K⁺, etc.) using appropriate analytical methods.

  • Plot dose-response curves for salivary flow rate and electrolyte concentrations.

Experimental Workflow Diagram

Salivation_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose and Cannulate Salivary Duct Anesthesia->Surgery Drug_Admin Administer this compound (Varying Doses) or Vehicle Surgery->Drug_Admin Collection Collect Saliva at Timed Intervals Drug_Admin->Collection Flow_Rate Measure Salivary Flow Rate Collection->Flow_Rate Composition Analyze Saliva Composition (Electrolytes) Collection->Composition Analysis Data Analysis and Dose-Response Curves Flow_Rate->Analysis Composition->Analysis End End Analysis->End

Caption: Experimental workflow for measuring this compound-induced salivation.

This compound as a Vasodilator

This compound is a potent vasodilator, causing relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Quantitative Data on Vasodilator Effects
Experimental Protocol: Aortic Ring Assay for Vasodilation

This protocol describes an ex vivo method to assess the vasodilator effect of this compound using isolated rat aortic rings.

Objective: To determine the dose-dependent vasodilator effect of this compound on pre-constricted aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor, e.g., KCl)

  • This compound solutions of varying concentrations

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and dissect the thoracic aorta.

  • Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

  • Induce a sustained contraction of the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Plot a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow Diagram

Vasodilation_Workflow Start Start Dissection Dissect and Prepare Rat Aortic Rings Start->Dissection Mounting Mount Aortic Rings in Organ Bath Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction with Phenylephrine Equilibration->Contraction Drug_Addition Cumulatively Add This compound Contraction->Drug_Addition Measurement Record Relaxation Response Drug_Addition->Measurement Analysis Data Analysis and Dose-Response Curve (EC50) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the aortic ring vasodilation assay.

Conclusion

This compound is a powerful pharmacological tool for investigating tachykinin-mediated physiological processes. Its robust sialagogue and vasodilator effects, mediated through the NK1 receptor and the Gq-PLC-IP3/DAG signaling pathway, are well-established. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's core activities, along with detailed experimental protocols and data presentation to facilitate further research and development in this area. Future studies focusing on detailed dose-response relationships, particularly for its vasodilator effects, will further enhance our understanding of this potent tachykinin peptide.

References

The Synthesis of Physalaemin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Synthesis, Purification, and Biological Signaling of a Potent Tachykinin Peptide

Physalaemin, an undecapeptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a member of the tachykinin family of neuropeptides.[1] Its potent vasodilatory and hypotensive effects, mediated through high-affinity binding to the neurokinin 1 (NK1) receptor, have made it a subject of significant interest in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the prevalent solid-phase peptide synthesis (SPPS) methodology, and outlines its biological signaling pathway.

This compound: Structure and Function

The primary structure of this compound is pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1] Like other tachykinins, it plays a role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is primarily exerted through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method offers significant advantages over traditional solution-phase synthesis, including ease of purification and the ability to automate the process.[2][3] While liquid-phase peptide synthesis (LPPS) is an alternative, SPPS remains the more prevalent technique for peptides of this length.[4][5]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound via SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The general workflow is as follows:

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 First Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Wash_1 Washing Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_2 Amino Acid Coupling Cycle (x10) Fmoc_Deprotection_2->Coupling_2 Wash_2 Washing Coupling_2->Wash_2 Wash_2->Fmoc_Deprotection_2 Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash_2->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Peptide Lyophilized this compound Characterization->Final_Peptide

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a standard manual SPPS procedure for the synthesis of this compound on a 100 mg scale using a Rink Amide resin, which will yield the C-terminal amide.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, pGlu-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in NMP for at least 8 hours.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 10-15 minutes each to remove the Fmoc protecting group.[7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence in the C- to N-terminal direction.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.[3] This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterization:

    • Confirm the identity and purity of the synthetic this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[7][8][9]

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a white, fluffy powder.

Parameter Typical Value/Range Reference
Synthesis Scale 0.1 - 1.0 mmol[10]
Resin Rink Amide MBHA[7]
Protecting Groups Fmoc (α-amino), tBu (Tyr, Asp), Boc (Lys), Trt (Asn)[11]
Coupling Reagent HBTU/DIPEA[7][12]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)[3]
Crude Purity 70-90%General SPPS
Final Purity (after HPLC) >95%[13]
Overall Yield 15-40%General SPPS

Biological Synthesis of this compound

Currently, there is limited information available on the established recombinant production of this compound.[14][15] Chemical synthesis, particularly SPPS, remains the primary and most efficient method for obtaining this peptide for research purposes due to its relatively short length and the presence of a pyroglutamic acid residue at the N-terminus, which can be challenging for some biological expression systems.

Purification and Characterization

The purification and characterization of synthetic this compound are critical steps to ensure the quality and biological activity of the final product.

Technique Purpose Typical Parameters/Observations Reference
RP-HPLC Purification and Purity AssessmentC18 column; gradient of acetonitrile in water with 0.1% TFA. A single major peak indicates high purity.[7][16]
Mass Spectrometry Identity ConfirmationESI-MS or MALDI-TOF to confirm the molecular weight (Expected [M+H]⁺ ≈ 1265.5 Da).[8][9][17]
Amino Acid Analysis Sequence VerificationHydrolysis of the peptide followed by analysis of the amino acid composition.[17]

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating the NK1 receptor. This initiates a cascade of intracellular signaling events.

This compound Signaling Pathway via the NK1 Receptor This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binding G_protein Gq/Gs Protein Activation NK1R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, vasodilation) Ca_release->Cellular_Response MAPK MAPK Cascade Activation (ERK1/2) PKC->MAPK MAPK->Cellular_Response

Caption: Simplified signaling cascade initiated by this compound binding to the NK1 receptor.

Upon binding of this compound to the NK1 receptor, the associated G-proteins (primarily Gq and Gs) are activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the characteristic physiological responses to this compound.

Conclusion

The chemical synthesis of this compound is a well-established process, with solid-phase peptide synthesis being the method of choice for its efficiency and scalability. A thorough understanding of the synthesis protocols, purification techniques, and the underlying biological signaling pathways is crucial for researchers and drug development professionals working with this potent tachykinin. The detailed methodologies and data presented in this guide provide a solid foundation for the successful synthesis and application of this compound in various research settings.

References

Methodological & Application

Application Notes and Protocols for the Use of Physalaemin in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin is a potent tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. As a member of the tachykinin family, it shares structural and functional similarities with mammalian tachykinins such as Substance P (SP). This compound primarily exerts its biological effects through the activation of neurokinin 1 (NK1) receptors, which are G-protein coupled receptors widely expressed in smooth muscle tissues of the gastrointestinal, respiratory, and urogenital tracts.[1] Its high affinity for the NK1 receptor makes it a valuable tool for studying the physiological roles of tachykinins in smooth muscle contraction and for the screening and characterization of novel NK1 receptor antagonists.

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols.

Mechanism of Action

This compound induces smooth muscle contraction by binding to and activating NK1 receptors on smooth muscle cells.[1] The activation of these receptors initiates a well-defined signal transduction cascade:

  • Receptor Activation: this compound binds to the NK1 receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Coupling: The activated NK1 receptor couples to the heterotrimeric G-protein Gq/11.

  • Phospholipase C Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in cross-bridge cycling and smooth muscle contraction.

Data Presentation

AgonistTissuePotency (Relative to Substance P)Reference
This compoundRabbit Iris Sphincter Muscle~5 times more potent[2]
EledoisinRabbit Iris Sphincter Muscle~5 times more potent[2]

Rank Order of Potency for Acetylcholine Release in Guinea Pig Ileum: Eledoisin > Kassinin > Substance P > this compound[3]

AgonistTissueEC50
Substance PGuinea Pig Oesophagus Muscularis Mucosae1.9 ± 0.5 µM
Substance PGuinea Pig Ileum (Circular Muscle)100 pM
Neurokinin AGuinea Pig Ileum (Circular Muscle)1.2 nM

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Ileum for Organ Bath Studies

This protocol describes the dissection and preparation of the guinea pig ileum, a classic model for studying the effects of this compound on smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • 95% O2 / 5% CO2 gas mixture

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Syringe and needle

Procedure:

  • Humanely euthanize the guinea pig by a blow to the head followed by exsanguination.[4]

  • Open the abdominal cavity and locate the caecum. The ileum is the portion of the small intestine immediately preceding the caecum.[3]

  • Carefully excise a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction).[4]

  • Place the excised ileum segment in a Petri dish containing fresh, oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.[3]

  • Carefully remove the mesentery from the ileum segment.

  • Cut the ileum into smaller segments of approximately 2-3 cm in length.[3]

  • Tie a silk or cotton thread to each end of the ileum segment.[3]

  • The prepared tissue is now ready for mounting in an isolated organ bath.

Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol details the procedure for measuring the contractile response of isolated guinea pig ileum to this compound using an isolated organ bath system.

Materials:

  • Isolated organ bath system with a water jacket for temperature control (37°C)

  • Isometric force transducer

  • Data acquisition system

  • Prepared guinea pig ileum segments

  • Tyrode's solution

  • This compound stock solution and subsequent dilutions

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Setup: Fill the organ bath with Tyrode's solution and maintain the temperature at 37°C. Continuously bubble the solution with 95% O2 / 5% CO2.[1]

  • Mounting: Mount the prepared guinea pig ileum segment in the organ bath. Attach the lower thread to a fixed hook in the bath and the upper thread to the isometric force transducer.[1]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, wash the tissue with fresh Tyrode's solution every 15-20 minutes.[1]

  • Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist, such as acetylcholine or histamine. Once a stable contraction is achieved, wash the tissue to return to baseline.

  • Dose-Response Curve Construction:

    • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • For a cumulative dose-response curve, add increasing concentrations of this compound to the bath without washing in between, allowing the response to each concentration to reach a plateau.

    • For a non-cumulative dose-response curve, add a single concentration of this compound, record the maximal contraction, and then wash the tissue thoroughly until it returns to baseline before adding the next concentration.

  • Data Acquisition: Record the isometric contractions using the data acquisition system.

  • Data Analysis: Measure the amplitude of contraction at each this compound concentration. Express the responses as a percentage of the maximal contraction induced by a reference agonist or the maximal response to this compound. Plot the log concentration of this compound against the percentage response to generate a dose-response curve and determine the EC50 value.[5]

Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Calmodulin Calmodulin Ca2_increase->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain MyosinLC->pMyosinLC Contraction Smooth Muscle Contraction pMyosinLC->Contraction Leads to

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Workflow for Isolated Organ Bath Assay

Experimental_Workflow start Start dissection Dissect and Prepare Guinea Pig Ileum start->dissection mount Mount Tissue in Organ Bath dissection->mount equilibrate Equilibrate for 60 min (37°C, 1g tension) mount->equilibrate viability Test Tissue Viability (e.g., with Acetylcholine) equilibrate->viability wash1 Wash Tissue viability->wash1 add_this compound Add this compound (Cumulative Doses) wash1->add_this compound record Record Contractile Response add_this compound->record data_analysis Analyze Data: - Measure Contraction Amplitude - Plot Dose-Response Curve - Calculate EC50 record->data_analysis end End data_analysis->end

Caption: Workflow for studying this compound's effect on smooth muscle.

References

Application of Physalaemin in Vasodilation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin, a potent tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus, is a valuable tool in vasodilation research.[1] As a powerful vasodilator, it exerts its effects primarily through the activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[2][3] Its high affinity for the mammalian NK1 receptor makes it a useful analogue to the endogenous ligand, Substance P, for studying the physiological and pathological roles of tachykinins in regulating vascular tone and blood pressure.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in vasodilation research.

Mechanism of Action

This compound induces vasodilation predominantly through an endothelium-dependent mechanism.[5] Upon binding to NK1 receptors on endothelial cells, it initiates a signaling cascade that leads to the production and release of nitric oxide (NO) and prostaglandins (e.g., prostacyclin, PGI2).[6][7][8] These mediators then diffuse to the underlying vascular smooth muscle cells, causing relaxation and subsequent vasodilation.[9][10] The hypotensive effects of this compound are a direct consequence of this potent vasodilatory action.[2]

Data Presentation

Table 1: Comparative Vasoactive Effects of Tachykinins
TachykininReceptor PreferenceRelative Potency (Vasodilation)Duration of ActionReference
This compound NK1HighLong-lasting hypotensive response[11]
Substance PNK1HighShorter duration than this compound[12]
Neurokinin ANK2 > NK1Lower than Substance P-[13]
EledoisinNK2 > NK1Potent vasodilator-[11]
KassininNK2 > NK1Potent vasodilator-[11]
Table 2: Effective Concentrations of this compound in Vasodilation Studies
Experimental ModelEffective Concentration RangeObserved EffectReference
Guinea-pig (in vivo)2.5 nmol/kg (i.v.)Significant fall in blood pressure[11]
Human Skin (intradermal)-Wheal-producing activity twice that of Substance P[14]
Mouse Mast Cell LineNanomolar range< 5% net histamine release (NK1-mediated)[15]

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Blood Vessel Rings

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings, a common in vitro model.

Materials:

  • This compound

  • Isolated arterial segments (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Phenylephrine (or other vasoconstrictor)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit buffer.

    • Clean the artery of surrounding connective tissue and cut it into rings of 3-5 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.

  • Mounting:

    • Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Pre-contraction:

    • Induce a submaximal contraction of the arterial rings by adding a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

    • Wait for the contraction to reach a stable plateau.

  • This compound Administration:

    • Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

In Vivo Measurement of Blood Pressure in Rodents

This protocol outlines the procedure for measuring the hypotensive effects of this compound in an anesthetized rodent model.

Materials:

  • This compound

  • Anesthetized rats or mice

  • Cannula for intravenous administration

  • Blood pressure transducer and recording system

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Cannulate the jugular vein for intravenous administration of this compound.

    • Cannulate the carotid artery and connect it to a blood pressure transducer to monitor arterial blood pressure.

  • Stabilization:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is achieved.

  • This compound Administration:

    • Administer this compound intravenously as a bolus injection or a continuous infusion at various doses (e.g., 0.1 to 10 nmol/kg).

    • Administer a vehicle control (saline) to a separate group of animals.

  • Data Recording and Analysis:

    • Continuously record the mean arterial pressure (MAP) before, during, and after the administration of this compound.

    • Calculate the change in MAP from the baseline for each dose.

    • Determine the dose-response relationship for the hypotensive effect of this compound.

Mandatory Visualizations

physalaemin_signaling_pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell PHY This compound NK1R NK1 Receptor PHY->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PLA2 Phospholipase A2 DAG->PLA2 activates Ca2 Ca²⁺ ER->Ca2 releases eNOS eNOS Ca2->eNOS activates L_Arg L-Arginine eNOS->L_Arg converts to Citrulline + NO NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC diffuses & activates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase AA->COX metabolized by PGI2 Prostacyclin (PGI2) COX->PGI2 AC Adenylyl Cyclase PGI2->AC diffuses & activates GTP GTP sGC->GTP converts to cGMP cGMP PKG Protein Kinase G cGMP->PKG activates MLCP Myosin Light Chain Phosphatase PKG->MLCP activates Myosin_P Phosphorylated Myosin Light Chain MLCP->Myosin_P dephosphorylates Myosin Myosin Light Chain Myosin_P->Myosin Relaxation Vasodilation Myosin->Relaxation ATP ATP AC->ATP converts to cAMP cAMP PKA Protein Kinase A cAMP->PKA activates PKA->Relaxation

Caption: this compound-induced vasodilation signaling pathway.

in_vitro_vasodilation_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Artery A2 Clean & Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate A3->A4 B1 Pre-contract with Phenylephrine A4->B1 B2 Add this compound (Cumulative Doses) B1->B2 B3 Record Relaxation B2->B3 C1 Calculate % Relaxation B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine EC50 C2->C3

Caption: In vitro vasodilation experimental workflow.

in_vivo_bp_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis D1 Anesthetize Rodent D2 Cannulate Jugular Vein & Carotid Artery D1->D2 D3 Connect to Transducer D2->D3 D4 Stabilize D3->D4 E1 Record Baseline Blood Pressure D4->E1 E2 Administer this compound (i.v.) E1->E2 E3 Continuously Record Blood Pressure E2->E3 F1 Calculate Change in MAP E3->F1 F2 Generate Dose-Response Curve F1->F2

Caption: In vivo blood pressure measurement workflow.

References

Physalaemin Protocols for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin is a potent tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. As a structural and functional analogue of Substance P, this compound serves as a valuable tool in physiological and pharmacological research. It exhibits high affinity for the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly involved in nociception, inflammation, and smooth muscle contractility.[1] In vivo studies utilizing this compound are crucial for elucidating the roles of the NK1 receptor in various physiological and pathological processes, and for the preclinical evaluation of novel therapeutic agents targeting this pathway.

These application notes provide detailed protocols for the in vivo administration of this compound to study its effects on blood pressure, smooth muscle contraction, and nociception.

Data Presentation

Table 1: In Vivo Effects of Intravenous (IV) this compound Administration in Rats
Parameter MeasuredAnimal ModelDose RangeObserved EffectReference
HypotensionRat1-10 µg/kgDose-dependent decrease in mean arterial blood pressure.Hypothetical Data
SalivationRat5-20 µg/kgIncreased salivary secretion.Hypothetical Data
Table 2: In Vivo Effects of Intracerebroventricular (ICV) this compound Administration in Rats
Parameter MeasuredAnimal ModelDose RangeObserved EffectReference
Antidipsogenic EffectRat330-1000 ng/ratInhibition of drinking behavior.[2]
Nociceptive ResponseRat10-100 ng/ratIncreased sensitivity to thermal stimuli.Hypothetical Data

Signaling Pathway

This compound primarily exerts its effects by binding to and activating the NK1 receptor. The NK1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[3][4] Upon activation, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][7] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle contraction or neuronal excitation.[5][6]

Physalaemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Physiological Response PKC->Response leads to

This compound/NK1 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: In Vivo Hypotensive Effect of this compound in Anesthetized Rats

This protocol details the procedure for assessing the dose-dependent hypotensive effects of intravenously administered this compound in anesthetized rats.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic agent (e.g., sodium pentobarbital, isoflurane)

  • Male Wistar rats (250-300g)

  • Catheterization equipment (e.g., polyethylene tubing, cannulas)

  • Pressure transducer and recording system

  • Syringes and needles

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record arterial blood pressure.

    • Cannulate the jugular vein with a catheter for intravenous drug administration.

  • This compound Solution Preparation:

    • Dissolve this compound in sterile 0.9% saline to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for injection. It is recommended to prepare fresh solutions on the day of the experiment.

  • Experimental Workflow:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

    • Administer a bolus injection of the saline vehicle via the jugular vein catheter to establish a baseline response.

    • Administer increasing doses of this compound (e.g., 1, 3, and 10 µg/kg) as bolus injections.

    • Allow sufficient time between injections for the blood pressure to return to baseline or stabilize.

    • Continuously record the mean arterial pressure (MAP) throughout the experiment.

  • Data Analysis:

    • Calculate the change in MAP from the pre-injection baseline for each dose of this compound.

    • Express the results as the mean ± SEM for each dose group.

    • Construct a dose-response curve by plotting the change in MAP against the log of the this compound dose.

Hypotension_Workflow A Anesthetize Rat B Cannulate Carotid Artery and Jugular Vein A->B C Stabilize Animal & Record Baseline BP B->C D Administer Saline Vehicle (IV) C->D E Administer this compound (IV) (Increasing Doses) D->E F Continuously Record Blood Pressure E->F G Data Analysis: Calculate ΔMAP F->G

Workflow for Hypotension Study
Protocol 2: In Vivo Smooth Muscle Contraction Assessment in Guinea Pig Ileum

This protocol outlines a method to assess the contractile effect of this compound on the guinea pig ileum in vivo.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic agent (e.g., urethane)

  • Male guinea pigs (300-400g)

  • Surgical instruments

  • Isotonic force transducer and recording system

  • Suture thread

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Isolate a segment of the terminal ileum.

    • Create a small loop of the isolated ileum and attach one end to a fixed point and the other to an isotonic force transducer using suture thread, ensuring the mesenteric blood supply remains intact.

    • Keep the exposed tissue moist with warm saline-soaked gauze.

  • This compound Solution Preparation:

    • Prepare this compound solutions as described in Protocol 1.

  • Experimental Workflow:

    • Allow the preparation to equilibrate for 20-30 minutes until a stable baseline tension is recorded.

    • Administer the saline vehicle intravenously to record any non-specific effects.

    • Administer increasing doses of this compound intravenously.

    • Record the contractile responses (increase in tension) for each dose.

    • Allow the muscle to return to baseline tension between doses.

  • Data Analysis:

    • Measure the peak contractile force for each dose of this compound.

    • Express the data as a percentage of the maximum contraction observed.

    • Construct a dose-response curve.

Protocol 3: In Vivo Nociception Assessment using the Hot Plate Test in Mice

This protocol describes the use of the hot plate test to evaluate the potential pro-nociceptive effects of centrally administered this compound.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline

  • Male mice (20-25g)

  • Stereotaxic apparatus

  • Hot plate apparatus with adjustable temperature

  • Syringes and needles for ICV injection

Procedure:

  • Animal Preparation (for ICV injection):

    • Anesthetize the mouse and mount it in a stereotaxic frame.

    • Surgically expose the skull.

    • Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

    • Slowly inject this compound (dissolved in aCSF or saline) or the vehicle into the lateral ventricle using a microsyringe.

    • Remove the needle slowly and suture the incision.

    • Allow the animal to recover from anesthesia.

  • Hot Plate Test:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • At a predetermined time after the ICV injection, place the mouse on the hot plate.

    • Start a timer and observe the mouse for nociceptive behaviors, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.

  • Data Analysis:

    • Compare the mean latency to response in the this compound-treated group with the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant decrease in the response latency in the this compound group would indicate a pro-nociceptive effect.

Nociception_Workflow A Anesthetize Mouse & Mount in Stereotaxic Frame B Perform ICV Injection (this compound or Vehicle) A->B C Allow Recovery B->C D Place Mouse on Hot Plate (e.g., 55°C) C->D E Measure Latency to Nociceptive Response D->E F Data Analysis: Compare Latencies E->F

Workflow for Nociception Study

Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The doses and procedures described here are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Physalaemin Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin is a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus.[1] As a member of the tachykinin family, it is structurally and functionally related to mammalian neuropeptides such as Substance P.[1] this compound exerts its biological effects, including vasodilation, smooth muscle contraction, and stimulation of salivary secretion, through interaction with tachykinin receptors, primarily the neurokinin-1 (NK1) receptor.[1][2] The development of a sensitive and specific radioimmunoassay (RIA) for this compound is crucial for studying its physiological roles, investigating its presence in biological samples, and for screening compounds that may modulate its activity.

These application notes provide a comprehensive overview and detailed protocols for the development and execution of a competitive radioimmunoassay for the detection and quantification of this compound.

Key Applications

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues.

  • Receptor Binding Studies: Characterize the binding of this compound to its receptors and screen for competitive inhibitors.[2][3]

  • Endogenous Peptide Quantification: Measure the concentration of this compound-like immunoreactivity in tissue extracts and biological fluids.[4]

  • Drug Discovery: Screen for novel agonists or antagonists of the this compound signaling pathway.

Data Presentation

Representative this compound RIA Standard Curve

The following table represents typical data obtained from a this compound RIA, which should be plotted to generate a standard curve for the determination of unknown sample concentrations. The curve is typically plotted as % B/B₀ versus the concentration of the this compound standard on a semi-logarithmic scale.

Standard Concentration (pg/mL)Counts Per Minute (CPM)% B/B₀
0 (B₀)10000100
10920092
50750075
100600060
250400040
500250025
1000150015
20008008
Non-Specific Binding (NSB)2002

Note: This is a representative dataset and actual results may vary.

Cross-Reactivity of Anti-Physalaemin Antiserum

The specificity of the anti-physalaemin antibody is critical for the accuracy of the RIA. The following table provides expected cross-reactivity data with structurally related tachykinin peptides.

Peptide% Cross-Reactivity
This compound 100
Substance P< 1.0
Eledoisin< 0.1
Neurokinin A< 0.1
Neurokinin B< 0.1

Note: Cross-reactivity is determined by the concentration of the competing peptide required to displace 50% of the radiolabeled this compound from the antibody, relative to this compound itself. Data is estimated based on published immunoassays for related tachykinins.[5][6]

Signaling Pathway

This compound, like other tachykinins, primarily signals through G-protein coupled receptors (GPCRs), specifically the NK1 receptor, which is coupled to a Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

PhysalaeminSignaling cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->NK1R Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Response PKC->Response

This compound Signaling Pathway

Experimental Protocols

Production of Anti-Physalaemin Polyclonal Antibodies

This protocol describes the generation of polyclonal antibodies against this compound by conjugating the peptide to a carrier protein to enhance its immunogenicity.

1.1. Immunogen Preparation: this compound-KLH Conjugation

  • Materials:

    • This compound peptide

    • Keyhole Limpet Hemocyanin (KLH)

    • Glutaraldehyde solution (25%)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve 5 mg of KLH in 1 mL of PBS.

    • Dissolve 2 mg of this compound in 0.5 mL of PBS.

    • Add the this compound solution to the KLH solution and mix gently.

    • Slowly add 20 µL of 2.5% glutaraldehyde solution dropwise while gently stirring.

    • Incubate the mixture for 2 hours at room temperature with gentle agitation.

    • Stop the reaction by adding sodium borohydride to a final concentration of 10 mg/mL.

    • Incubate for 1 hour at room temperature.

    • Dialyze the conjugate extensively against PBS (3 changes of 1 L) at 4°C to remove unreacted components.

    • Determine the protein concentration of the conjugate and store at -20°C.

1.2. Immunization of Rabbits

  • Materials:

    • This compound-KLH conjugate

    • Freund's Complete Adjuvant (FCA)

    • Freund's Incomplete Adjuvant (FIA)

    • Sterile saline

    • New Zealand White rabbits (2-3 kg)[7]

  • Procedure:

    • Collect pre-immune serum from each rabbit before the first immunization.

    • For the primary immunization, emulsify the this compound-KLH conjugate (200 µg per rabbit) with an equal volume of FCA.[8]

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[9]

    • Booster immunizations should be given every 2-4 weeks.[7] For boosters, emulsify 100 µg of the conjugate with FIA and inject subcutaneously.[8]

    • Collect blood from the ear artery 10-14 days after each booster immunization.

    • Allow the blood to clot, and centrifuge to separate the serum (antiserum).

    • Titer the antiserum using the RIA protocol to determine antibody production.

    • Once a high titer is achieved, perform a final bleed and purify the IgG fraction from the pooled sera if necessary (e.g., using Protein A chromatography).

Radioiodination of this compound

This protocol describes the labeling of this compound with Iodine-125 (¹²⁵I) using the Iodogen method. Due to the presence of a tyrosine residue in its sequence, this compound can be directly iodinated.

  • Materials:

    • This compound

    • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

    • Na¹²⁵I (carrier-free)

    • Phosphate buffer (0.5 M, pH 7.4)

    • Sephadex G-10 or equivalent size-exclusion chromatography column

    • Bovine Serum Albumin (BSA)

  • Procedure:

    • Coat a glass vial with 20 µg of Iodogen by dissolving it in dichloromethane and evaporating the solvent under a gentle stream of nitrogen.

    • Add 50 µL of 0.5 M phosphate buffer to the Iodogen-coated vial.

    • Add 1 mCi of Na¹²⁵I to the vial.

    • Add 10 µg of this compound (dissolved in 10 µL of 0.01 M acetic acid).

    • Incubate for 10-15 minutes at room temperature with occasional gentle agitation.

    • Stop the reaction by transferring the mixture to a tube containing 500 µL of 0.1 M phosphate buffer with 0.1% BSA.

    • Separate the ¹²⁵I-labeled this compound from free ¹²⁵I by size-exclusion chromatography (e.g., Sephadex G-10) equilibrated and eluted with RIA buffer.

    • Collect fractions and measure the radioactivity in a gamma counter.

    • Pool the peak fractions containing the ¹²⁵I-physalaemin. The specific activity of the tracer should be determined.

    • Store the tracer at -20°C.

This compound Radioimmunoassay Protocol

This protocol outlines a competitive RIA for the quantification of this compound in biological samples.[10]

  • Materials:

    • RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)

    • This compound standard solutions (e.g., 10 to 2000 pg/mL in RIA buffer)

    • Anti-physalaemin antiserum (diluted in RIA buffer to a concentration that binds 40-60% of the tracer)

    • ¹²⁵I-physalaemin tracer (diluted in RIA buffer to give approximately 10,000 CPM per 100 µL)

    • Separation reagent (e.g., Dextran-coated charcoal or a second antibody precipitation system like goat anti-rabbit IgG)

    • Unknown samples

  • Procedure:

    • Set up RIA tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of standard solutions or unknown samples to the appropriate tubes.

    • Add 100 µL of diluted anti-physalaemin antiserum to all tubes except the TC and NSB tubes.

    • Vortex all tubes and incubate for 16-24 hours at 4°C.

    • Add 100 µL of ¹²⁵I-physalaemin tracer to all tubes.

    • Vortex all tubes and incubate for another 16-24 hours at 4°C.

    • Add 200 µL of the separation reagent (e.g., cold dextran-coated charcoal suspension) to all tubes except the TC tubes.

    • Vortex immediately and incubate for 15 minutes at 4°C.

    • Centrifuge all tubes (except TC) at 3,000 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant.

    • Count the radioactivity in the pellet of each tube for 1 minute in a gamma counter.

  • Data Analysis:

    • Calculate the average CPM for each duplicate.

    • Calculate the percentage of tracer bound for each standard and sample using the formula: % B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.

    • Plot the % B/B₀ for the standards against their corresponding concentrations on a semi-log graph to generate the standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Experimental Workflow

The following diagram illustrates the key steps in the this compound radioimmunoassay.

RIA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Standards Prepare this compound Standards Step1 Add Standards/Samples and Antibody Standards->Step1 Antibody Dilute Anti-Physalaemin Antibody Antibody->Step1 Tracer Dilute ¹²⁵I-Physalaemin Tracer Step3 Add ¹²⁵I-Physalaemin Tracer Tracer->Step3 Step2 Incubate 16-24h at 4°C Step1->Step2 Step2->Step3 Step4 Incubate 16-24h at 4°C Step3->Step4 Step5 Add Separation Reagent (e.g., Charcoal) Step4->Step5 Step6 Centrifuge Step5->Step6 Step7 Separate Bound & Free Step6->Step7 Step8 Count Radioactivity (Gamma Counter) Step7->Step8 Step9 Generate Standard Curve Step8->Step9 Step10 Determine Sample Concentrations Step9->Step10

This compound RIA Experimental Workflow

References

Solid-Phase Synthesis of Physalaemin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the solid-phase synthesis of physalaemin, a potent tachykinin peptide. The following sections outline the chemical principles, experimental protocols, and expected outcomes of this synthesis, along with an overview of the peptide's signaling pathway.

This compound, with the amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂, is a member of the tachykinin family of neuropeptides known for its high affinity for the neurokinin-1 (NK-1) receptor.[1] Its synthesis via solid-phase peptide synthesis (SPPS) offers a reliable method for producing this biologically active peptide for research and therapeutic development. The most common and effective approach for this synthesis is the Fmoc/tBu strategy.[2]

Quantitative Data Summary

While specific quantitative data for the solid-phase synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes the expected yield and purity based on typical outcomes for the synthesis of similar peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The actual results can vary depending on the efficiency of each coupling and deprotection step, as well as the purification process.

ParameterExpected RangeMethod of Determination
Crude Peptide Yield 70-90%Gravimetric analysis after cleavage
Purity of Crude Peptide 50-80%Analytical RP-HPLC
Purity of Purified Peptide >95%Analytical RP-HPLC
Final Purified Yield 10-30%Gravimetric or spectrophotometric analysis
Molecular Mass Verification Expected: ~1265.5 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

The following protocols detail the manual Fmoc-based solid-phase synthesis of this compound.

Resin Selection and Preparation

For the synthesis of this compound, which has a C-terminal amide, a Rink Amide resin is the recommended solid support.[1]

  • Protocol:

    • Place the desired amount of Rink Amide resin (e.g., 100 mg) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Protocol:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-protected amino acid in the sequence.

  • Protocol:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU/HOBt or HATU/HOAt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free primary amines.[5] If the test is positive, the coupling step should be repeated.

    • After a negative ninhydrin test, wash the resin with DMF (3-5 times).

Synthesis of the N-terminal Pyroglutamic Acid (pGlu)

The N-terminal pyroglutamic acid of this compound can be incorporated using two primary methods after the full peptide sequence is assembled.

  • Method A: Direct Coupling of Boc-pGlu-OH

    • After the final Fmoc deprotection of the N-terminal Alanine, couple Boc-pGlu-OH using the standard coupling protocol.

  • Method B: Cyclization of N-terminal Glutamine

    • Couple Fmoc-Gln(Trt)-OH as the final amino acid.

    • After the final Fmoc deprotection, the cyclization of the glutamine side chain to form pyroglutamic acid can be induced during the acidic cleavage step.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Protocol:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[6]

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude peptide is purified to obtain a high-purity final product.

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the desired peptide.

    • Verify the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to check for the correct molecular weight.[7]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Solid-Phase Synthesis Workflow

G Solid-Phase Synthesis of this compound Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIPEA) Deprotection->Coupling Wash Wash with DMF Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Next Amino Acid pGlu pGlu Formation Wash->pGlu Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) pGlu->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis G This compound Signaling Pathway This compound This compound NK1R NK-1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway Ca2->MAPK PKC->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) MAPK->Cellular_Response

References

Application Notes and Protocols for Studying Neurokinin-1 (NK1) Receptors Using Physalaemin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin is a potent and selective tachykinin peptide agonist for the neurokinin-1 (NK1) receptor.[1] As a structural and functional analog of the endogenous mammalian ligand Substance P (SP), this compound serves as a valuable tool for investigating the pharmacology and signaling of the NK1 receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to characterize NK1 receptor function in various research settings.

The NK1 receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems and is implicated in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] Understanding the molecular mechanisms of NK1 receptor activation is crucial for the development of novel therapeutics targeting these conditions.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the binding affinity and functional potency of this compound at the NK1 receptor across different experimental systems.

ParameterAgonistSpecies/Tissue/Cell LineValueReference
EC50 This compoundRat urinary bladder9 nM[4]
EC50 This compoundRabbit iris sphincter muscleNot specified, but grouped with Substance P as a potent agonist[5]
pA2 (for antagonist RP 67580)This compoundRat urinary bladder7.12[4]
Histamine Release This compoundMurine mast cell line≤ 5% net release at nanomolar concentrations[6]

Signaling Pathways of the NK1 Receptor Activated by this compound

Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gq and Gs proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). These pathways ultimately lead to the activation of downstream effectors such as mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB, modulating cellular responses like proliferation, inflammation, and neurotransmission.[2][3]

NK1_Signaling_Pathway This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses (Proliferation, Inflammation, Neurotransmission) Ca2->CellularResponse Modulates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates PKA->CellularResponse Modulates NFkB NF-κB Activation MAPK->NFkB Leads to NFkB->CellularResponse Modulates

NK1 Receptor Signaling Cascade

Experimental Protocols

The following are detailed protocols for key experiments to study the interaction of this compound with the NK1 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor by competitive displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Membranes from NK1-expressing cells/tissue incubate Incubate Membranes with: - Radiolabeled NK1 Ligand (e.g., [³H]SP) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Radioligand Binding Assay Workflow

Materials:

  • Membrane preparation from cells or tissues expressing the NK1 receptor.

  • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

    • 50 µL of varying concentrations of this compound (for competition curve).

    • 50 µL of radiolabeled NK1 ligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon activation of the NK1 receptor by this compound, typically using a fluorescent calcium indicator like Fura-2 AM.

Calcium_Imaging_Workflow culture Culture NK1-expressing cells on coverslips or in 96-well plates load Load cells with a calcium indicator dye (e.g., Fura-2 AM) culture->load wash Wash cells to remove extracellular dye load->wash stimulate Stimulate cells with varying concentrations of this compound wash->stimulate measure Measure fluorescence changes using a fluorescence microscope or plate reader stimulate->measure analyze Data Analysis: - Calculate the ratio of fluorescence intensities - Determine EC₅₀ for calcium mobilization measure->analyze

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the NK1 receptor.

  • Cell culture medium.

  • Fura-2 AM or another suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound.

  • Fluorescence microscope or plate reader with appropriate filters for the chosen dye.

Procedure:

  • Cell Culture: Seed NK1 receptor-expressing cells onto glass coverslips or into black-walled, clear-bottom 96-well plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and replace it with the loading buffer.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

  • Measurement:

    • Place the coverslip or 96-well plate in the fluorescence imaging setup.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the cells.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).

    • Plot the peak change in the fluorescence ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream product of PLC activation, following NK1 receptor stimulation by this compound.

IP_Accumulation_Workflow label Label NK1-expressing cells with [³H]-myo-inositol wash Wash cells to remove unincorporated label label->wash stimulate Stimulate cells with varying concentrations of this compound in the presence of LiCl wash->stimulate extract Lyse cells and extract inositol phosphates stimulate->extract separate Separate inositol phosphates (e.g., Anion exchange chromatography) extract->separate quantify Quantify radioactivity of IP fractions (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine EC₅₀ for IP accumulation quantify->analyze

Inositol Phosphate Assay Workflow

Materials:

  • Cells expressing the NK1 receptor.

  • Inositol-free culture medium.

  • [³H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • This compound.

  • Lysis buffer (e.g., ice-cold perchloric acid or trichloroacetic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elution buffers.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Metabolic Labeling: Culture NK1 receptor-expressing cells in inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Washing: Wash the cells with fresh medium to remove unincorporated [³H]-myo-inositol.

  • Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs. Then, stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the stimulation by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Separation: Neutralize the lysate and apply it to an anion exchange column. Wash the column and then elute the different inositol phosphate fractions using a stepwise gradient of increasing salt concentration.

  • Quantification: Collect the eluted fractions, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Sum the radioactivity of the inositol phosphate-containing fractions.

    • Plot the total [³H]-inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is a robust pharmacological tool for the characterization of NK1 receptors. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of NK1 receptor pharmacology, signaling, and function. These methods are fundamental for advancing our understanding of the role of the NK1 receptor in health and disease and for the development of novel therapeutic agents.

References

Application Notes and Protocols: Physalaemin in the Study of Tachykinin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin, a non-mammalian tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus, has become an invaluable pharmacological tool for the characterization and differentiation of tachykinin receptor subtypes. Its high affinity and selectivity for the neurokinin-1 (NK1) receptor make it an excellent probe for studying the physiological and pathological roles of this receptor. These application notes provide a comprehensive overview of the use of this compound in tachykinin receptor research, including its binding and functional properties, detailed experimental protocols, and the signaling pathways it elicits.

Application Notes

This compound's primary application in pharmacology is as a selective agonist for the NK1 receptor. Due to its structural similarity to Substance P (SP), the endogenous mammalian ligand for the NK1 receptor, this compound effectively mimics the actions of SP. This allows researchers to selectively activate NK1 receptors in various experimental systems, from isolated tissues to whole-animal models.

The selectivity of this compound is particularly useful in distinguishing between the three main tachykinin receptor subtypes: NK1, NK2, and NK3. While all tachykinins share a common C-terminal sequence, variations in their N-terminal regions confer receptor subtype selectivity. This compound exhibits a significantly higher affinity for the NK1 receptor compared to the NK2 and NK3 receptors. This preferential binding allows for the elucidation of NK1 receptor-mediated functions in complex biological systems where multiple tachykinin receptors are expressed.

In drug development, this compound is often used as a reference agonist in screening assays for novel NK1 receptor antagonists. By competing with a known high-affinity ligand like this compound, the potency and efficacy of potential drug candidates can be accurately determined. Furthermore, radiolabeled this compound, typically with iodine-125 ([¹²⁵I]this compound), has been instrumental in receptor autoradiography studies to map the distribution of NK1 receptors in the central nervous system and peripheral tissues.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at the different tachykinin receptor subtypes. It is important to note that absolute values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand employed in binding assays, and the specific functional response measured.

Table 1: Binding Affinity of Tachykinin Receptor Ligands

LigandReceptor SubtypeTest SystemRadioligandKᵢ (nM)IC₅₀ (nM)
This compound NK1-likeToad Intestinal Membranes[¹²⁵I]-BH bufokinin-6.7[1]
Substance PNK1-likeToad Intestinal Membranes[¹²⁵I]-BH bufokinin-10.7[1]
Neurokinin ANK1-likeToad Intestinal Membranes[¹²⁵I]-BH bufokinin-57.8[1]
Neurokinin BNK1-likeToad Intestinal Membranes[¹²⁵I]-BH bufokinin-77.5[1]

Note: Data from non-mammalian systems can provide valuable insights into the relative affinities of tachykinin ligands.

Table 2: Relative Potency of Tachykinin Agonists in Functional Assays

AgonistPreparationPredominant ReceptorRelative Potency
This compound Guinea-pig vas deferensNK1 ('P'-type)~5-8 times more potent than Substance P and Eledoisin[2]
EledoisinRat vas deferensNK3 ('E'-type)~5 times more potent than this compound and Substance P[2]
This compound Rat urinary bladderNK1High potency[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1 Receptors

This protocol describes a method to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled NK1 receptor ligand.

Materials:

  • Membrane preparation from cells or tissues expressing NK1 receptors (e.g., CHO-hNK1 cells, rat brain cortex)

  • [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP) or [¹²⁵I]this compound as the radioligand

  • Unlabeled this compound and other competing ligands

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin)

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate Accumulation Assay

This protocol measures the functional activity of this compound by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of NK1 receptor activation.

Materials:

  • CHO cells stably expressing the human NK1 receptor (CHO-hNK1)

  • Cell culture medium (e.g., DMEM/F12)

  • myo-[³H]inositol

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl)

  • This compound solutions of varying concentrations

  • Lysis buffer (e.g., ice-cold 0.1 M formic acid)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate CHO-hNK1 cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in a medium containing myo-[³H]inositol (1-2 µCi/mL).

  • Pre-incubation: Wash the cells twice with serum-free medium and pre-incubate in stimulation buffer for 15 minutes at 37°C. Lithium chloride (LiCl) is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: Aspirate the pre-incubation buffer and add 200 µL of stimulation buffer containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for basal levels).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Lysis: Terminate the stimulation by aspirating the buffer and adding 1 mL of ice-cold lysis buffer. Incubate on ice for 30 minutes.

  • Separation of Inositol Phosphates:

    • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns with water to remove free myo-[³H]inositol.

    • Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates (in counts per minute or disintegrations per minute) against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathways Activated by this compound.

Experimental Workflow for Characterizing this compound Activity

Experimental_Workflow start Start: Characterize this compound Activity binding_assay Step 1: Radioligand Binding Assay (Determine Affinity) start->binding_assay prepare_membranes Prepare membranes from NK1-expressing cells/tissues binding_assay->prepare_membranes competition_binding Perform competition binding with [¹²⁵I]BH-SP and unlabeled this compound prepare_membranes->competition_binding calculate_ki Calculate Ki value competition_binding->calculate_ki functional_assay Step 2: In Vitro Functional Assay (Determine Potency and Efficacy) calculate_ki->functional_assay ip_assay Inositol Phosphate Accumulation Assay functional_assay->ip_assay ca_imaging Calcium Imaging Assay functional_assay->ca_imaging calculate_ec50 Calculate EC50 and Emax ip_assay->calculate_ec50 ca_imaging->calculate_ec50 in_vivo_study Step 3: In Vivo/Ex Vivo Study (Assess Physiological Effects) calculate_ec50->in_vivo_study tissue_bath Isolated Tissue Bath Experiments (e.g., guinea pig ileum contraction) in_vivo_study->tissue_bath behavioral_study Behavioral Studies in Animals in_vivo_study->behavioral_study analyze_response Analyze physiological response tissue_bath->analyze_response behavioral_study->analyze_response end End: Characterization Complete analyze_response->end

Caption: Workflow for Characterizing this compound at Tachykinin Receptors.

References

Application Notes: The Use of Physalaemin in Pancreatic Acinar Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physalaemin is a potent undecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the amphibian Physalaemus bigilonigerus. In biomedical research, it serves as a powerful pharmacological tool for studying stimulus-secretion coupling in exocrine glands, particularly the pancreas. As a potent secretagogue, this compound induces the secretion of digestive enzymes, such as amylase, from pancreatic acinar cells.[1] Its specific interaction with tachykinin receptors on these cells makes it an invaluable probe for investigating receptor pharmacology, intracellular signaling cascades, and the physiological roles of tachykinins in pancreatic function.

Mechanism of Action

In guinea pig pancreatic acinar cells, this compound interacts with a single class of high-affinity receptors on the plasma membrane.[2][3] These receptors are also recognized by other tachykinins, most notably Substance P and, to a lesser extent, eledoisin.[2][3] This interaction is specific, as other classic pancreatic secretagogues like cholecystokinin (CCK), bombesin, or cholinergic agents do not compete for these binding sites.[2][3] In rats, tachykinins like Substance P are known to act via neurokinin-1 (NK-1) receptors to regulate pancreatic exocrine secretion.[4][5][6]

The binding of this compound to its G-protein coupled receptor (GPCR) initiates a well-defined intracellular signaling cascade. This process is central to converting the external peptide signal into a cellular response, namely the exocytosis of enzyme-filled zymogen granules. The key steps involve the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, causing a rapid increase in cytosolic Ca2+ concentration.[7][8] Concurrently, DAG activates protein kinase C (PKC). The synergistic action of elevated intracellular Ca2+ and activated PKC orchestrates the downstream events leading to the fusion of zymogen granules with the apical cell membrane and the subsequent release of digestive enzymes like amylase.[9]

This compound signaling cascade in pancreatic acinar cells.

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of this compound and related tachykinins in studies using guinea pig pancreatic acini.

Table 1: Receptor Binding Affinity of Tachykinins

PeptideKd (nM) for Inhibition of 125I-Physalaemin BindingReference
This compound2[2][3]
Substance P5[2][3]
Eledoisin300[2][3]

Kd represents the concentration for half-maximal effect.

Table 2: Effective Concentrations for Biological Responses

PeptideResponseEC50 (nM)Reference
This compoundAmylase Secretion~0.7[2][3]
This compoundCalcium Outflux~0.7[2][3]
This compoundcyclic GMP Accumulation~0.7[2][3]
Substance PAmylase Secretion~1.7[2][3]
EledoisinAmylase Secretion~100[2][3]

EC50 represents the concentration required for a half-maximal biological response. Note that for a given peptide, a 3-fold higher concentration is needed for half-maximal binding inhibition compared to stimulating a biological response, indicating the presence of spare receptors.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound and pancreatic acinar cells, based on established methodologies.

Experimental_Workflow General Experimental Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_assay Assay & Analysis A1 Euthanize Animal (e.g., Guinea Pig, Rat) A2 Excise Pancreas A1->A2 A3 Inject Collagenase Solution into Pancreas A2->A3 A4 Incubate at 37°C with Shaking A3->A4 A5 Disperse Acini by Pipetting A4->A5 A6 Filter and Wash Acini A5->A6 A7 Resuspend in Buffer A6->A7 B1 Aliquot Acini Suspensions A7->B1 B2 Incubate with this compound (or other agents) B1->B2 C1 Perform Specific Assay (Amylase, Calcium, etc.) B2->C1 C2 Quantify Results C1->C2 C3 Data Analysis & Graphing C2->C3

Workflow for experiments using isolated pancreatic acini.
Protocol 1: Preparation of Dispersed Pancreatic Acini

This is a foundational technique for obtaining viable pancreatic acinar cells for in vitro studies.[10]

Materials:

  • HEPES-Ringer buffer (supplemented with essential amino acids, glucose, and bovine serum albumin)

  • Collagenase (Type I or IV)

  • Scissors, forceps, and syringes

  • Shaking water bath (37°C)

  • Nylon mesh filter (e.g., 150 µm)

  • Centrifuge

Method:

  • Humanely euthanize a rodent (e.g., guinea pig or rat) according to institutional guidelines.

  • Perform a laparotomy and carefully excise the pancreas. Place it in ice-cold HEPES-Ringer buffer.

  • Trim away fat and connective tissue.

  • Inject the pancreas with a collagenase solution (e.g., 50-100 U/mL in HEPES-Ringer buffer) until it is fully distended.

  • Mince the tissue and place it in a flask with additional collagenase solution.

  • Incubate the flask in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is sufficiently digested.

  • Disperse the acini by gently pipetting the suspension up and down with a large-bore pipette.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the acini by centrifuging at low speed (e.g., 50 x g for 2 minutes) and resuspending the pellet in fresh, collagenase-free buffer. Repeat this step 2-3 times.

  • Resuspend the final pellet of acini in the appropriate experimental buffer and determine cell viability (e.g., with Trypan Blue).

Protocol 2: Amylase Secretion Assay

This assay measures the amount of amylase released from acini in response to stimulation.[11]

Materials:

  • Prepared pancreatic acini suspension

  • This compound stock solution

  • Incubation tubes

  • Water bath (37°C)

  • Microplate reader

  • Amylase activity assay kit (e.g., using a chromogenic substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside)

Method:

  • Aliquot the acini suspension into microcentrifuge tubes.

  • Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) to the tubes. Include a "basal" control (buffer only) and a "total" control (buffer with a cell-lysing agent like Triton X-100).

  • Incubate all tubes at 37°C for 30 minutes.

  • Terminate the secretion by placing the tubes on ice and centrifuging at low speed to pellet the acini.

  • Carefully collect the supernatant from each tube. This contains the secreted amylase.

  • Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions.

  • For the "total" sample, measure the amylase activity in the uncentrifuged, lysed suspension.

  • Express the amylase secretion as a percentage of the total cellular amylase: (Amylase in supernatant / Total amylase) x 100%.

  • Plot the percentage of amylase release against the log concentration of this compound to generate a dose-response curve.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses fluorescent dyes to monitor changes in cytosolic calcium concentration following stimulation.[12][13]

Materials:

  • Prepared pancreatic acini suspension

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

  • Perfusion system

Method:

  • Load the acini with the calcium indicator by incubating them with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in buffer for 30-60 minutes at room temperature.

  • Wash the acini to remove extracellular dye.

  • Allow the cells to settle onto a coverslip in a perfusion chamber mounted on the stage of a fluorescence microscope.

  • Perfuse the cells with buffer to establish a baseline fluorescence reading.

  • Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and record the emission at ~510 nm.

  • Switch the perfusion solution to one containing a known concentration of this compound.

  • Continuously record the fluorescence intensity at both excitation wavelengths during stimulation.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in [Ca²⁺]i.

  • Calibrate the signal at the end of the experiment using ionomycin in the presence of high Ca²⁺ and a Ca²⁺ chelator (e.g., EGTA) to determine maximum and minimum ratios, respectively.

References

Application Notes and Protocols for Physalaemin Use in Urinary Tract Vascular Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin, a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a valuable tool for studying neurogenic inflammation and vascular permeability. As an agonist for tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, this compound mimics the effects of endogenous neuropeptides like Substance P (SP).[1] Activation of NK1 receptors on vascular endothelial cells in the urinary tract initiates a signaling cascade that leads to increased vascular permeability, a key event in various inflammatory conditions of the bladder, such as interstitial cystitis.[2]

These application notes provide detailed protocols for utilizing this compound to induce and quantify vascular permeability in the urinary tract of preclinical models, primarily focusing on the Evans blue dye extravasation assay. The provided methodologies and data will aid researchers in investigating the mechanisms of urinary tract inflammation and in the development of novel therapeutic agents.

Data Presentation

Table 1: Potency of Tachykinins in Inducing Plasma Extravasation

This table provides a comparative overview of the potency of various tachykinins, including this compound, in causing plasma extravasation, a direct measure of vascular permeability. The data is based on studies in rat skin, which serves as a well-established model for neurogenic inflammation.

TachykininRelative Potency (vs. Substance P)Receptor PreferenceReference
This compound Equipotent NK1 [1]
Substance P1 (Reference)NK1[1]
EledoisinLess PotentNK2/NK1[1]
KassininLess PotentNK2/NK1[1]
Neurokinin ALess PotentNK2[1]
Neurokinin BLess PotentNK3[1]
Table 2: Effective Concentrations of this compound in Rat Urinary Bladder

This table indicates the effective concentration range of this compound for inducing a biological response in the rat urinary bladder, which can be used as a starting point for dose-response studies of vascular permeability.

ParameterValueTissueReference
EC50 for Contraction ~9 nM Rat Urinary Bladder [1]

Signaling Pathway

Activation of the NK1 receptor by this compound on endothelial cells triggers a well-defined signaling cascade leading to increased vascular permeability. This process involves the formation of gaps between endothelial cells, allowing for the extravasation of plasma proteins and fluids into the surrounding tissue.

physalaemin_signaling This compound This compound nk1r NK1 Receptor This compound->nk1r Binds to g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces ca2_release->pkc Co-activates cytoskeletal Cytoskeletal Rearrangement pkc->cytoskeletal junction_disassembly Adherens Junction Disassembly pkc->junction_disassembly gap_formation Endothelial Gap Formation cytoskeletal->gap_formation junction_disassembly->gap_formation permeability Increased Vascular Permeability gap_formation->permeability

This compound-NK1R Signaling Pathway.

Experimental Protocols

Protocol 1: In Vivo Quantification of this compound-Induced Vascular Permeability in the Rat Urinary Bladder using Evans Blue Dye

This protocol details the steps to quantify vascular permeability in the rat urinary bladder following intravenous administration of this compound.

Materials:

  • This compound (Tocris, Sigma-Aldrich, or equivalent)

  • Evans blue dye (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • Formamide (Sigma-Aldrich)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Standard surgical tools

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Surgically expose a jugular or femoral vein for intravenous injections.

  • Evans Blue Administration:

    • Administer Evans blue dye (50 mg/kg) intravenously as a 1% solution in saline.[3] Allow the dye to circulate for 5-10 minutes.

  • This compound Administration:

    • For a dose-response study, intravenously administer this compound at various doses (e.g., 0.1, 0.3, 1.0, 3.0 nmol/kg) in a constant volume of saline. A control group should receive saline only. Based on its equipotency to Substance P, a starting dose of around 1 nmol/kg is recommended.[3]

    • Allow this compound to circulate for a predetermined time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) should be performed to determine the peak of the permeability response. A 20-minute time point is a common starting point for tachykinin-induced extravasation.[3]

  • Tissue Collection and Dye Extraction:

    • At the end of the experimental period, perfuse the circulatory system with saline to remove intravascular Evans blue.

    • Carefully dissect the urinary bladder, blot it dry, and record its wet weight.

    • Place the bladder in a tube containing 1 mL of formamide per 100 mg of tissue.

    • Incubate the tissue in formamide at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the concentration of Evans blue in the extracts using a standard curve.

    • Express the results as µg of Evans blue per g of wet tissue weight.

Protocol 2: Intravesical Instillation of this compound for Local Vascular Permeability Assessment

This protocol is designed to assess the direct effect of this compound on the bladder vasculature, minimizing systemic effects.

Materials:

  • Same as Protocol 1

  • Polyethylene catheter (PE-50 or similar)

Procedure:

  • Animal and Bladder Preparation:

    • Anesthetize the rat.

    • Make a small abdominal incision to expose the urinary bladder.

    • Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a suture.

    • Gently empty the bladder of any residual urine.

  • Evans Blue Administration:

    • Administer Evans blue dye (50 mg/kg) intravenously as described in Protocol 1.

  • Intravesical this compound Instillation:

    • Instill a known concentration of this compound in saline (e.g., 10⁻⁸ to 10⁻⁵ M) into the bladder via the catheter. The volume should be sufficient to gently distend the bladder (typically 0.3-0.5 mL for a rat).

    • A control group should receive saline only.

    • Allow the this compound solution to dwell in the bladder for a defined period (e.g., 30 minutes).

  • Tissue Collection and Dye Extraction:

    • Follow steps 4 and 5 from Protocol 1 to collect the bladder tissue and quantify the extravasated Evans blue.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for conducting a urinary tract vascular permeability study using this compound.

experimental_workflow animal_prep Animal Preparation (Anesthesia, Catheterization) evans_blue Intravenous Evans Blue Administration animal_prep->evans_blue physalaemin_admin This compound Administration evans_blue->physalaemin_admin iv_admin Intravenous physalaemin_admin->iv_admin Route intravesical_admin Intravesical physalaemin_admin->intravesical_admin Route circulation Circulation/Dwell Time iv_admin->circulation intravesical_admin->circulation perfusion Saline Perfusion circulation->perfusion tissue_collection Urinary Bladder Dissection and Weighing perfusion->tissue_collection dye_extraction Evans Blue Extraction (Formamide) tissue_collection->dye_extraction quantification Spectrophotometric Quantification (620 nm) dye_extraction->quantification data_analysis Data Analysis (µg dye/g tissue) quantification->data_analysis

Experimental workflow for this compound studies.

References

Physalaemin: A Potent Tool for Investigating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin, a tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a powerful pharmacological tool for the investigation of neurogenic inflammation. As a potent and selective agonist for the neurokinin-1 (NK1) receptor, this compound effectively mimics the actions of the endogenous ligand, Substance P, triggering a cascade of events that characterize neurogenic inflammation. These events include vasodilation, increased vascular permeability leading to plasma extravasation, and the activation of sensory neurons. This document provides detailed application notes and experimental protocols for utilizing this compound to study these key aspects of neurogenic inflammation.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on sensory neurons, endothelial cells, and immune cells.[1][2] Binding of this compound to the NK1 receptor initiates a conformational change, leading to the activation of the Gq/11 alpha subunit of the associated heterotrimeric G-protein.[1][2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1] The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular responses characteristic of neurogenic inflammation.[1] Furthermore, NK1 receptor activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, contributing to cellular proliferation and migration.

Physalaemin_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Plasma Extravasation) PKC->Cellular_Response Leads to MAPK_pathway->Cellular_Response Leads to

This compound-NK1R Signaling Pathway

Quantitative Data on this compound-Induced Neurogenic Inflammation

The following tables summarize quantitative data regarding the effects of this compound in key assays used to study neurogenic inflammation.

Table 1: Potency of Tachykinins in Inducing Plasma Extravasation in Rat Skin

TachykininRank Order of Potency
Substance P1
This compound 1
Eledoisin2
Kassinin3
Neurokinin B4
Neurokinin A4

Data from a study using perfusion of tachykinins over a vacuum-induced blister base on the rat footpad.[3]

Table 2: Excitatory Effects of this compound on Dorsal Horn Neurons in Cats

Neuron TypePercentage of Neurons Excited by this compound
Nociceptive Neurons80.9% (76 out of 94)
Non-nociceptive Neurons52.2% (12 out of 23)

Data obtained from in vivo extracellular single-unit recordings in the lumbar spinal cord of cats following iontophoretic application of this compound.[4]

Experimental Protocols

Protocol 1: this compound-Induced Plasma Extravasation in Rodent Skin (Evans Blue Assay)

This protocol describes the measurement of plasma extravasation in rodent skin following intradermal or systemic administration of this compound, quantified by the extravasation of Evans blue dye.

Plasma_Extravasation_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_incubation Incubation & Tissue Collection cluster_quantification Quantification Animal Rodent (Rat or Mouse) Anesthesia Anesthetize Animal->Anesthesia Evans_Blue Inject Evans Blue (i.v.) Anesthesia->Evans_Blue Physalaemin_Admin Administer this compound (i.d. or systemic) Evans_Blue->Physalaemin_Admin Incubate Allow for dye extravasation Physalaemin_Admin->Incubate Euthanize Euthanize and collect skin tissue Incubate->Euthanize Extract_Dye Extract Evans Blue (e.g., with formamide) Euthanize->Extract_Dye Spectro Measure absorbance (e.g., at 620 nm) Extract_Dye->Spectro Analyze Analyze and compare data Spectro->Analyze

Plasma Extravasation Workflow

Materials:

  • This compound

  • Evans blue dye

  • Saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Formamide or other suitable solvent for dye extraction

  • Spectrophotometer

  • Rodents (rats or mice)

Procedure:

  • Animal Preparation: Anesthetize the animal using an approved protocol.

  • Evans Blue Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein or another suitable vessel.

  • This compound Administration:

    • Intradermal (i.d.): After a short circulation time for the Evans blue (e.g., 5-10 minutes), inject various concentrations of this compound (e.g., in the range of 10⁻⁹ to 10⁻⁴ M) in a small volume (e.g., 20-50 µL) into the desired skin area. A vehicle control (saline) should be injected in a contralateral or adjacent site.

    • Systemic: Alternatively, this compound can be administered systemically (e.g., intraperitoneally or intravenously) to study widespread plasma extravasation.

  • Incubation: Allow a set amount of time (e.g., 20-30 minutes) for plasma extravasation to occur.

  • Tissue Collection: Euthanize the animal and carefully excise the skin injection sites (or other tissues of interest).

  • Dye Extraction: Weigh the tissue samples and incubate them in a known volume of formamide (or another appropriate solvent) at an elevated temperature (e.g., 55-60°C) for a sufficient time (e.g., 24-48 hours) to extract the Evans blue dye.

  • Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

  • Data Analysis: The amount of extravasated dye is typically expressed as µg of Evans blue per mg of tissue weight. Compare the results from this compound-treated sites to vehicle-treated sites.

Protocol 2: In Vitro Activation of Sensory Neurons by this compound (Calcium Imaging)

This protocol describes the use of calcium imaging to measure the activation of cultured dorsal root ganglion (DRG) neurons in response to this compound.

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_imaging Imaging & Stimulation cluster_analysis Data Analysis Isolate_DRG Isolate Dorsal Root Ganglia (DRG) Dissociate Dissociate into single neurons Isolate_DRG->Dissociate Culture Culture neurons on coverslips Dissociate->Culture Load_Dye Load with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) Culture->Load_Dye Baseline Record baseline fluorescence Load_Dye->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Response Record changes in fluorescence Apply_this compound->Record_Response Calculate_Ratio Calculate fluorescence ratio (Fura-2) or change in intensity (Fluo-4) Record_Response->Calculate_Ratio Quantify Quantify responsive cells and magnitude of response Calculate_Ratio->Quantify

In Vitro Calcium Imaging Workflow

Materials:

  • This compound

  • Primary DRG neuron culture

  • Calcium imaging indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera

  • Image analysis software

Procedure:

  • Cell Culture: Culture primary DRG neurons on glass coverslips suitable for microscopy.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in a balanced salt solution.

    • Incubate the cultured neurons in the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh balanced salt solution to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with a balanced salt solution.

    • Record baseline fluorescence for a period of time to establish a stable baseline.

    • Apply this compound to the perfusion solution at the desired concentration (a starting concentration of 0.1 µM can be used based on its activity in other cell types, with a dose-response curve typically ranging from nanomolar to micromolar concentrations).[5]

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F₀).

    • Identify responsive cells (e.g., cells showing a significant increase in intracellular calcium upon this compound application) and quantify the magnitude and duration of the response.

Concluding Remarks

This compound is an invaluable tool for researchers investigating the mechanisms of neurogenic inflammation. Its potent and selective agonism at the NK1 receptor allows for the reliable induction and study of key inflammatory processes. The protocols provided herein offer a foundation for utilizing this compound in studies of plasma extravasation and sensory neuron activation. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the full potential of this versatile tachykinin peptide in advancing our understanding of neurogenic inflammation and its role in various pathological conditions.

References

Troubleshooting & Optimization

inactivation of physalaemin by liver and kidney homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the inactivation of physalaemin by liver and kidney homogenates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound inactivation in liver and kidney tissues?

A1: this compound, a member of the tachykinin peptide family, is primarily inactivated by enzymatic degradation. The key enzyme responsible for the metabolism of tachykinins in peripheral tissues, including the kidney, is Neutral Endopeptidase (NEP), also known as endopeptidase-24.11.[1][2] NEP is a cell-surface peptidase that hydrolyzes peptides at the amino side of hydrophobic amino acid residues.[2]

Q2: Are there other enzymes that may be involved in this compound degradation?

A2: While NEP is a major contributor, other peptidases present in liver and kidney homogenates could also play a role. These may include aminopeptidases, which can act on tachykinin analogs, and other endopeptidases.[1] The relative contribution of these enzymes to the overall inactivation of this compound in crude homogenates has not been fully elucidated in the available literature.

Q3: How can I confirm that NEP is the primary enzyme inactivating this compound in my experiment?

A3: To confirm the role of NEP, you can use specific NEP inhibitors in your inactivation assay. Phosphoramidon and thiorphan are potent and widely used inhibitors of NEP.[3][4] A significant reduction in the rate of this compound degradation in the presence of these inhibitors would confirm the primary role of NEP.

Q4: What is a suitable method for monitoring the degradation of this compound?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and reliable technique for quantifying the degradation of peptides like this compound.[5][6][7] This method allows for the separation of the intact peptide from its degradation products, enabling accurate measurement of the remaining this compound over time. Detection is typically performed using a UV detector at a wavelength of 214 nm.[5]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No or very slow this compound degradation observed. 1. Inactive Enzyme: The enzymes in the homogenate may have been denatured during preparation or storage.2. Inappropriate Buffer Conditions: The pH, ionic strength, or composition of the incubation buffer may not be optimal for enzyme activity.3. Low Enzyme Concentration: The concentration of the homogenate in the reaction mixture may be too low.1. Prepare fresh liver or kidney homogenates and store them at -80°C in appropriate cryoprotectants if not for immediate use. Avoid repeated freeze-thaw cycles.2. Ensure the incubation buffer has a pH in the optimal range for NEP (typically around 7.4).3. Increase the concentration of the liver or kidney homogenate in the assay. Perform a protein concentration assay (e.g., Bradford or BCA) to standardize the amount of homogenate used.
High variability between replicate experiments. 1. Inconsistent Homogenate Preparation: Variations in the homogenization procedure can lead to differences in enzyme activity between batches.2. Pipetting Errors: Inaccurate pipetting of small volumes of this compound solution or homogenate.3. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of enzymatic degradation.1. Standardize the homogenization protocol, including the buffer composition, tissue-to-buffer ratio, and homogenization time and intensity.2. Use calibrated pipettes and appropriate pipetting techniques. Prepare master mixes where possible to minimize pipetting variations.3. Use a temperature-controlled water bath or incubator for the inactivation assay to ensure a constant and accurate temperature.
Unexpected peaks in the HPLC chromatogram. 1. Contamination: The homogenate, buffer, or this compound stock solution may be contaminated.2. Non-specific binding: this compound or its degradation products may be binding to the HPLC column or other components of the system.3. Degradation of this compound in Stock Solution: The this compound stock solution may not be stable under the storage conditions.1. Use high-purity reagents and sterile techniques where possible. Filter all solutions before HPLC analysis.2. Include a wash step with a strong solvent in your HPLC gradient to elute any tightly bound compounds. Consider using a different column chemistry if the problem persists.3. Prepare fresh this compound stock solutions for each experiment and store them at -20°C or -80°C. Assess the purity of the stock solution by HPLC before use.

Experimental Protocols

Preparation of Liver and Kidney Homogenates
  • Excise fresh liver or kidney tissue from the experimental animal and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Mince the tissue into small pieces and wash thoroughly with the homogenization buffer to remove excess blood.

  • Weigh the minced tissue and add a known volume of ice-cold homogenization buffer (e.g., 1:4 w/v).

  • Homogenize the tissue on ice using a Potter-Elvehjem homogenizer or a similar device until a uniform suspension is obtained.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant, which represents the crude homogenate.

  • Determine the protein concentration of the homogenate using a standard protein assay.

  • Use the homogenate immediately or store it in aliquots at -80°C.

This compound Inactivation Assay
  • Prepare a reaction mixture containing the liver or kidney homogenate (at a final protein concentration to be optimized by the user), this compound (at a known initial concentration, e.g., 10-100 µM), and incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) in a microcentrifuge tube.

  • To investigate the role of specific enzymes, pre-incubate the homogenate with a selective inhibitor (e.g., phosphoramidon for NEP) for a defined period before adding this compound.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution, such as 1 M HCl or 10% trifluoroacetic acid (TFA).

  • Centrifuge the quenched samples at a high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Collect the supernatant for analysis by RP-HPLC.

RP-HPLC Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 60% B in 20 minutes). The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20-100 µL.

  • Quantification: Create a standard curve of this compound peak area versus concentration to determine the amount of remaining this compound at each time point.

Quantitative Data

The following table summarizes representative kinetic parameters for the hydrolysis of tachykinins by Neutral Endopeptidase (NEP). Note that specific data for this compound were not available in the searched literature, but the values for the structurally related Substance P provide a useful reference.

SubstrateEnzyme SourceKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
Substance PPig Kidney NEP31.95062158.7[2]

Visualizations

experimental_workflow cluster_prep Homogenate Preparation cluster_assay Inactivation Assay cluster_analysis Analysis tissue Liver or Kidney Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 homogenate Crude Homogenate centrifuge1->homogenate mix Prepare Reaction Mixture (Homogenate + this compound) homogenate->mix incubate Incubate at 37°C mix->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench centrifuge2 High-Speed Centrifugation quench->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant hplc RP-HPLC Analysis supernatant->hplc data Data Analysis (Degradation Kinetics) hplc->data signaling_pathway This compound This compound (Active) nep Neutral Endopeptidase (NEP) (in Liver/Kidney Homogenate) This compound->nep Hydrolysis inactive Inactive Fragments nep->inactive inhibitor Phosphoramidon / Thiorphan inhibitor->nep Inhibition

References

Technical Support Center: Optimizing Physalaemin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with physalaemin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1][2][3] It is structurally and functionally related to Substance P (SP), a mammalian tachykinin.[1] this compound acts as a potent and selective agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Upon binding to the NK1 receptor, this compound activates downstream signaling pathways, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

Q2: What is the optimal solvent and storage condition for this compound?

For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C.[4] To prepare a stock solution, sterile water, PBS, or a buffer with a pH between 4 and 6 is recommended. For peptides that are difficult to dissolve, a small amount of dimethyl sulfoxide (DMSO) can be used to initially solubilize the peptide, followed by dilution with the aqueous buffer of choice.[4] It is advisable to keep the final DMSO concentration as low as possible in cell-based assays (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4] Once in solution, it is best to aliquot the peptide and store it at -20°C or -80°C to minimize freeze-thaw cycles. Peptide solutions have limited shelf life, especially those containing amino acids prone to oxidation or degradation.[5]

Q3: What are the typical effective concentrations of this compound in in vitro assays?

The effective concentration of this compound can vary significantly depending on the cell type, the expression level of the NK1 receptor, and the specific assay being performed. Generally, this compound is potent in the nanomolar (nM) range. For instance, in CHO cells transfected with the human NK1 receptor, this compound stimulates phosphatidylinositol hydrolysis with an EC50 value in the nanomolar range.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Presentation: this compound Potency

The following table summarizes the reported potency (EC50/IC50) of this compound and related tachykinins in various in vitro systems. These values should be used as a reference, and optimal concentrations should be determined empirically for each specific experiment.

LigandCell Line/TissueAssay TypePotency (EC50/IC50)Reference
This compoundRat submaxillary gland membranesReceptor Binding ([3H]this compound)K_D = 2.7 nM[7]
Substance PCHO cells (human NK1 receptor)Phosphatidylinositol HydrolysisEC50 in the nM range[6]
Neurokinin ACHO cells (human NK1 receptor)Phosphatidylinositol HydrolysisEC50 in the nM range[6]
This compoundGuinea-pig ileumMuscle ContractionThreshold ~100-150 pg/mL[2]
Substance PCHO-K1/NK1 cellsIntracellular Calcium MobilizationEC50 = 0.3 nM[8]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes a method for measuring intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-K1/NK1, HEK293-NK1)

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS to the desired final concentration (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add fresh HBSS to each well.

  • Assay:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound solution at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Protocol 2: NK1 Receptor Internalization Assay (Adapted from Substance P protocols)

This protocol provides a method to visualize and quantify the internalization of the NK1 receptor upon this compound stimulation.

Materials:

  • Cells expressing a tagged NK1 receptor (e.g., GFP-tagged NK1)

  • This compound stock solution

  • Fluorescence microscope or high-content imaging system

  • Cell culture plates or chamber slides suitable for imaging

  • Paraformaldehyde (for fixing cells)

  • DAPI or Hoechst stain (for nuclear counterstaining)

Procedure:

  • Cell Plating: Seed the cells expressing the tagged NK1 receptor onto imaging plates or slides and culture until they reach the desired confluency.

  • Stimulation:

    • Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

    • Include an untreated control group.

  • Fixation and Staining:

    • After the incubation period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst stain.

  • Imaging:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Capture images of the tagged NK1 receptor and the nuclei.

  • Analysis: Quantify receptor internalization by analyzing the images. This can be done by measuring the fluorescence intensity within intracellular vesicles compared to the plasma membrane. The formation of intracellular puncta indicates receptor internalization.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Mobilization Assay

Possible Cause Troubleshooting Step
Low NK1 Receptor Expression Verify receptor expression using a validated method (e.g., Western blot, flow cytometry). Use a cell line with known high expression or consider transiently overexpressing the receptor.
Inactive this compound Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. Test a new batch of the peptide.
Suboptimal Dye Loading Optimize the concentration of the calcium indicator dye and the loading time. Ensure Pluronic F-127 is used to aid dye solubilization.
Cell Health Issues Check cell viability and morphology. Ensure cells are not overgrown or stressed.
Receptor Desensitization Minimize pre-exposure of cells to agonists. Consider using a lower concentration of this compound or reducing the stimulation time.
Incorrect Assay Buffer Ensure the assay buffer is free of interfering substances and has the correct pH and ionic strength.

Issue 2: High Background or Non-Specific Signal

Possible Cause Troubleshooting Step
Autofluorescence Check for autofluorescence from the cells or the assay plate. Use a plate with low autofluorescence.
Dye Leakage or Compartmentalization Optimize dye loading conditions. Ensure cells are not incubated with the dye for an excessive amount of time.
Non-Specific Binding of this compound Include a control with a specific NK1 receptor antagonist to confirm that the observed signal is receptor-mediated.
Cell Stress Handle cells gently during washing and reagent addition steps to avoid mechanical stress that can trigger calcium release.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Cell Number Ensure even cell seeding and a consistent monolayer confluency across all wells.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent addition of reagents.
Edge Effects in Microplate Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations.
Temperature Fluctuations Ensure the plate is properly equilibrated to the assay temperature before and during the measurement.

Mandatory Visualizations

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate NK1-expressing cells in microplate dye_loading 2. Load cells with calcium indicator dye plate_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells baseline 4. Measure baseline fluorescence wash_cells->baseline add_this compound 5. Inject this compound baseline->add_this compound record_signal 6. Record fluorescence signal over time add_this compound->record_signal analyze_data 7. Calculate peak response record_signal->analyze_data dose_response 8. Plot dose-response curve analyze_data->dose_response ec50 9. Determine EC50 dose_response->ec50 Troubleshooting_Logic start Assay Issue (e.g., No Signal) check_reagents Check Reagents (this compound, Dye) start->check_reagents check_cells Check Cells (Expression, Viability) start->check_cells check_protocol Review Protocol (Concentrations, Times) start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->cells_ok Yes optimize_reagents Optimize Reagent Concentration/Prep reagents_ok->optimize_reagents No cells_ok->protocol_ok Yes optimize_cells Optimize Cell Conditions cells_ok->optimize_cells No optimize_protocol Optimize Assay Parameters protocol_ok->optimize_protocol No success Problem Solved protocol_ok->success Yes optimize_reagents->success optimize_cells->success optimize_protocol->success

References

Technical Support Center: Solid-Phase Synthesis of Physalaemin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the solid-phase synthesis of physalaemin. The content is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The primary structure of this compound is H-Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2. It is an undecapeptide with a pyroglutamic acid (Pyr) at the N-terminus and a C-terminal amide.

Q2: What are the most significant challenges in the solid-phase synthesis of this compound?

A2: The primary challenges include:

  • Formation of the N-terminal pyroglutamic acid: This can be achieved by either direct coupling of a pyroglutamic acid residue or by cyclization of an N-terminal glutamine or glutamic acid precursor. Both methods have potential drawbacks, such as incomplete coupling or side reactions.

  • C-terminal amidation: Synthesis of the C-terminal amide requires a specific type of resin, such as Rink Amide resin, to yield the desired amide upon cleavage.

  • Difficult couplings: The this compound sequence contains amino acids that can be challenging to couple efficiently, such as proline and the bulky hydrophobic residues phenylalanine and tyrosine. Incomplete coupling can lead to deletion sequences.

  • Side reactions: Like any peptide synthesis, the process is susceptible to various side reactions, including aspartimide formation from the Asp-Pro sequence, oxidation of the methionine residue, and racemization.

  • Purification of the final product: The crude peptide will contain various impurities, requiring careful purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product.

Q3: Which solid-phase synthesis strategy is recommended for this compound, Fmoc/tBu or Boc/Bzl?

A3: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred for the synthesis of peptides like this compound. This is due to its use of milder acidic conditions for final cleavage, which helps to minimize side reactions, especially with sensitive residues like methionine and the pyroglutamic acid moiety.

Troubleshooting Guide

Low Yield

Q: My final yield of this compound is very low. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in solid-phase peptide synthesis and can arise from several factors throughout the process. Here’s a systematic approach to troubleshooting:

  • Incomplete Coupling Reactions:

    • Problem: One or more amino acids may not have coupled completely to the growing peptide chain, leading to truncated sequences. The Proline and bulky hydrophobic residues (Phe, Tyr, Leu) in the this compound sequence can be particularly difficult to couple.

    • Solution:

      • Double Coupling: For difficult residues, perform the coupling step twice to ensure the reaction goes to completion.

      • Use of Stronger Coupling Reagents: Employ more efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

      • Monitor Coupling Efficiency: Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines after each coupling step. A positive test indicates incomplete coupling.

  • Poor Resin Loading:

    • Problem: The first amino acid (Methionine) may not have been loaded efficiently onto the resin.

    • Solution: Ensure proper activation of the first amino acid and allow sufficient reaction time for loading. The loading efficiency of the resin should be determined before proceeding with the synthesis.

  • Aggregation of the Peptide Chain:

    • Problem: As the peptide chain elongates, it can aggregate on the solid support, hindering the access of reagents to the reaction sites.

    • Solution:

      • Use resins with a lower loading capacity.

      • Incorporate a chaotropic agent, such as a high concentration of a salt, to disrupt secondary structures.

      • Perform the synthesis at an elevated temperature (if using a suitable automated synthesizer).

  • Premature Cleavage from the Resin:

    • Problem: The linkage between the peptide and the resin might be unstable to the repeated deprotection steps, leading to loss of peptide chains.

    • Solution: Ensure the use of a stable linker and appropriate deprotection conditions. For Fmoc chemistry, avoid prolonged exposure to the piperidine solution.

  • Loss During Workup and Purification:

    • Problem: Significant amounts of the peptide can be lost during the cleavage, precipitation, and purification steps.

    • Solution:

      • Optimize the precipitation of the cleaved peptide using cold diethyl ether.

      • Carefully select the HPLC column and gradient conditions to ensure good separation and recovery.

Side Reactions and Impurities

Q: I am observing multiple peaks in my HPLC analysis of the crude this compound. What are the likely side reactions?

A: The presence of multiple peaks indicates the formation of deletion sequences, incompletely deprotected peptides, or products of various side reactions. Key side reactions to consider for the this compound sequence are:

  • Aspartimide Formation:

    • Problem: The Asp-Pro sequence in this compound is susceptible to aspartimide formation, especially during the Fmoc deprotection step with piperidine. This can lead to the formation of β-aspartyl peptides and racemization.

    • Solution:

      • Use a milder base for Fmoc deprotection, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF for a shorter time.

      • Protect the aspartic acid side chain with a more stable protecting group if the problem persists.

  • Methionine Oxidation:

    • Problem: The sulfur atom in the methionine residue is prone to oxidation to methionine sulfoxide, especially during the final cleavage with strong acids.

    • Solution: Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide back to methionine. A common choice is Reagent K, which includes trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).

  • Incomplete Pyroglutamic Acid Formation:

    • Problem: If forming the pyroglutamic acid from a glutamine precursor, the cyclization may be incomplete, leaving some peptide with an N-terminal glutamine.

    • Solution: Ensure complete cyclization by treating the N-terminal glutamine with a mild acid, such as acetic acid, after the completion of the chain assembly and before cleavage.

  • Racemization:

    • Problem: Racemization of amino acids can occur during the activation and coupling steps, leading to diastereomeric impurities.

    • Solution: Use coupling reagents that suppress racemization, such as those based on HOBt (Hydroxybenzotriazole) or its derivatives. Avoid prolonged activation times.

Quantitative Data Summary

The following table provides an overview of expected outcomes for key steps in solid-phase peptide synthesis, based on literature for similar peptides. Please note that actual results will vary depending on the specific experimental conditions, scale, and equipment used.

ParameterMethod/ConditionTypical Yield/PurityPotential Issues
Resin Loading Fmoc-Met-OH on Rink Amide Resin0.3 - 0.7 mmol/gLow loading efficiency, racemization
Coupling Efficiency (per step) HBTU/DIPEA in DMF> 99%Incomplete coupling of bulky residues
N-terminal Pyroglutamic Acid Formation Direct coupling of Fmoc-Pyr-OH80-95% crude puritySlower coupling kinetics
N-terminal Pyroglutamic Acid Formation Cyclization of N-terminal Gln70-90% crude purityIncomplete cyclization, side reactions
Overall Crude Peptide Yield Fmoc-SPPS50-80% (based on initial resin loading)Cumulative effect of all inefficiencies
Final Purity after RP-HPLC C18 column, Acetonitrile/Water/TFA gradient> 95%Co-elution of impurities

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation and First Amino Acid Loading:

  • Resin: Rink Amide MBHA resin (loading capacity ~0.5 mmol/g).

  • Procedure:

    • Swell 200 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • In a separate vial, dissolve Fmoc-Met-OH (5 equivalents), HBTU (4.9 eq.), and diisopropylethylamine (DIPEA) (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

2. Peptide Chain Elongation:

  • Amino Acids (in order of addition): Leu, Gly, Tyr(tBu), Phe, Lys(Boc), Asn(Trt), Pro, Asp(OtBu), Ala.

  • Cycle for each amino acid:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash thoroughly with DMF (5x).

    • Coupling:

      • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Pro, Phe, and Tyr, extend the coupling time to 4 hours or perform a double coupling.

      • Wash the resin with DMF (3x) and DCM (3x).

      • Monitor coupling completion with a Kaiser test.

3. N-terminal Pyroglutamic Acid Formation (Direct Coupling Method):

  • Procedure:

    • After the deprotection of the N-terminal Alanine, couple Fmoc-Pyr-OH (3 equivalents) using the same activation method as in the previous steps. Allow the coupling to proceed for at least 4 hours.

4. Cleavage and Deprotection:

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 semi-preparative column.

  • Mobile Phase:

    • A: 0.1% TFA in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. The gradient should be optimized based on the analytical HPLC profile of the crude product.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Inject the solution onto the HPLC column.

    • Collect the fractions corresponding to the main peak.

    • Analyze the fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Experimental Workflow for this compound Solid-Phase Synthesis

Physalaemin_SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Prep Resin Swelling & Fmoc Deprotection Met_Coupling 1. Couple Fmoc-Met-OH Resin_Prep->Met_Coupling Rink Amide Resin Chain_Elongation 2-10. Sequential Fmoc-AA Couplings (Leu to Ala) Met_Coupling->Chain_Elongation Cycle of deprotection & coupling Pyr_Coupling 11. Couple Fmoc-Pyr-OH Chain_Elongation->Pyr_Coupling Final coupling Cleavage Treat with Cleavage Cocktail (e.g., Reagent K) Chain_Elongation->Cleavage Precipitation Precipitate with Cold Ether HPLC RP-HPLC Purification Precipitation->HPLC Drying Dry Crude Peptide Analysis Mass Spectrometry Analysis Lyophilization Lyophilization Final_Product Pure this compound Physalaemin_Signaling cluster_membrane Cell Membrane This compound This compound NK1R Tachykinin Receptor 1 (NK1R) This compound->NK1R Binds to G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neurotransmission) Ca_Release->Cellular_Response Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Downstream->Cellular_Response

Technical Support Center: Physalaemin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of physalaemin in experiments, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. It is structurally and functionally related to Substance P, a mammalian tachykinin.[1] this compound acts as a potent agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2][3] Binding of this compound to the NK1 receptor initiates a cascade of intracellular signaling events.[4][5]

Q2: What are the main challenges when working with this compound in the lab?

A2: A primary challenge is its solubility. While it is soluble in some organic solvents, achieving and maintaining solubility in aqueous buffers suitable for biological experiments can be difficult and may lead to precipitation or aggregation.[6][7] Maintaining the stability and biological activity of the peptide in solution over time is another important consideration.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It also has good solubility in Phosphate-Buffered Saline (PBS) at a pH of 7.2.[8]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
  • Cause: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous medium where the solubility is lower. The abrupt change in solvent polarity can cause the peptide to crash out of solution.[6]

  • Solution:

    • Intermediate Dilution: Instead of diluting directly into your final buffer, try a serial dilution. First, dilute the DMSO stock in a small volume of a solvent with intermediate polarity, such as ethanol, before bringing it to the final volume with your aqueous buffer.

    • Lower Stock Concentration: If possible, start with a lower concentration of this compound in your DMSO stock.

    • Vortexing: When making dilutions, vortex the solution continuously as you add the aqueous buffer to ensure rapid and thorough mixing.

    • Sonication: A brief sonication in a water bath can sometimes help to redissolve small amounts of precipitate.

Issue 2: Loss of this compound activity in prepared solutions.
  • Cause: Peptides can be susceptible to degradation, especially with repeated freeze-thaw cycles. Adsorption to plastic or glass surfaces can also reduce the effective concentration of the peptide in solution.

  • Solution:

    • Aliquoting: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.

    • Storage: Store aliquots at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable, but it is best to use freshly prepared solutions.[9]

    • Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes for storage and dilution to prevent adsorption.

    • Carrier Proteins: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) to the buffer to prevent the peptide from sticking to surfaces.

Issue 3: Inconsistent experimental results.
  • Cause: Inconsistent results can arise from inaccurate peptide concentration due to incomplete dissolution or aggregation. The conformation of this compound can also be pH-dependent, which may affect its activity.

  • Solution:

    • Ensure Complete Dissolution: Before use, visually inspect your stock solution to ensure there is no precipitate. If necessary, gently warm the solution or sonicate briefly.

    • Control pH: Maintain a consistent pH in your experimental buffer, as pH shifts can alter the peptide's conformation and potentially its receptor binding affinity.

    • Fresh Dilutions: Prepare working dilutions fresh for each experiment from a stable, frozen stock.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationReference
DMSO≥ 10 mg/mL[8]
Ethanol≥ 10 mg/mL[8]
PBS (pH 7.2)≥ 10 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Pre-equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Solvent Selection: Based on experimental needs, choose an appropriate solvent. For a concentrated stock solution, DMSO is recommended.

  • Reconstitution:

    • Carefully open the vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO).

    • Recap the vial and vortex gently until the peptide is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if needed.

  • Storage:

    • Dispense the stock solution into single-use, low-protein-binding aliquots.

    • Store the aliquots at -20°C. They are generally stable for up to one month. Lyophilized this compound can be stored at -20°C for at least four years.[8]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution:

    • Add the desired volume of the DMSO stock to your pre-warmed (room temperature) aqueous experimental buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects on your biological system.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of this compound.

Visualizations

This compound Signaling Pathway

Physalaemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R binds Gq11 Gαq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK_Cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_Cascade activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, inflammation, proliferation) MAPK_Cascade->Cellular_Response leads to

Caption: this compound activates the NK1 receptor, leading to downstream signaling.

Experimental Workflow for this compound Solution Preparation

Physalaemin_Preparation_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Add_Solvent Add Appropriate Solvent (e.g., DMSO) Equilibrate->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Tubes Stock_Solution->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Experiment Dilute Dilute in Aqueous Buffer (with vortexing) Thaw->Dilute Working_Solution Working Solution (Use Immediately) Dilute->Working_Solution End End: Experiment Working_Solution->End

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for this compound Precipitation

Physalaemin_Troubleshooting_Logic action_node action_node Precipitate Precipitate Observed? Check_Concentration Is Stock Concentration High? Precipitate->Check_Concentration Yes Success Solution Clear Precipitate->Success No Check_Dilution Direct Dilution into Aqueous Buffer? Check_Concentration->Check_Dilution No Lower_Stock Lower Stock Concentration Check_Concentration->Lower_Stock Yes Check_Mixing Vortexing During Dilution? Check_Dilution->Check_Mixing No Intermediate_Dilution Use Intermediate Solvent Dilution Check_Dilution->Intermediate_Dilution Yes Vortex Ensure Vigorous Vortexing Check_Mixing->Vortex No Sonicate Try Brief Sonication Check_Mixing->Sonicate Yes Lower_Stock->Check_Dilution Intermediate_Dilution->Check_Mixing Vortex->Sonicate Failure Still Precipitates: Re-evaluate Protocol Sonicate->Failure

Caption: Troubleshooting guide for this compound precipitation issues.

References

Physalaemin Cross-Reactivity in Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting physalaemin cross-reactivity in immunoassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

This compound is a peptide belonging to the tachykinin family, originally isolated from the skin of the frog Physalaemus fuscumaculatus. It shares significant structural and functional homology with mammalian tachykinins, most notably Substance P. Both this compound and Substance P are agonists for the neurokinin-1 (NK1) receptor, initiating similar signaling cascades within cells. This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where an antibody designed to detect one peptide may also bind to the other, leading to inaccurate quantification and potentially confounding experimental results.

Q2: How significant is the cross-reactivity of this compound in commercially available immunoassays for other tachykinins?

The degree of cross-reactivity can vary significantly depending on the specificity of the antibody used in the immunoassay kit. It is crucial to consult the product datasheet for specific cross-reactivity data. Below is a summary of reported cross-reactivity of this compound in some commercially available Substance P ELISA kits.

Immunoassay KitTarget AnalyteReported this compound Cross-Reactivity
Substance P ELISA Kit (ab288318)Substance P50%
Substance P Parameter Assay Kit (KGE007)Substance P68.1%
High-sensitivity radioimmunoassay for substance PSubstance P0.1%
Substance P radioimmunoassaySubstance PNo cross-reaction observed

Note: This table is not exhaustive and represents data from specific manufacturers and publications. Users should always verify the cross-reactivity profile of the specific kit and lot they are using.

Q3: What is the underlying biological mechanism that can lead to this compound cross-reactivity in Substance P immunoassays?

This compound and Substance P both bind to and activate the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). This shared signaling pathway underscores their functional similarity. The binding of either peptide to NK1R initiates a cascade of intracellular events, primarily through the Gq/11 and Gs G-protein pathways, leading to downstream signaling. The structural epitopes responsible for receptor binding are likely similar enough to be recognized by antibodies generated against Substance P, leading to cross-reactivity in immunoassays.

This compound/Substance P Signaling Pathway

Physalaemin_SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R SubstanceP Substance P SubstanceP->NK1R Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_release->Downstream PKC->Downstream PKA->Downstream

Caption: Shared signaling pathway of this compound and Substance P via the NK1 Receptor.

Troubleshooting Guide

Issue: Higher than expected concentrations of the target analyte in a Substance P immunoassay.

This could be due to cross-reactivity with this compound or other related tachykinins.

Troubleshooting Steps Rationale Expected Outcome
1. Review Kit Datasheet Confirm the known cross-reactivity profile of the specific immunoassay kit being used.The datasheet should provide a percentage of cross-reactivity with this compound and other related peptides.
2. Perform a Spike and Recovery Experiment Add a known concentration of this compound to a sample matrix devoid of Substance P and run the immunoassay.If there is cross-reactivity, you will detect a signal that corresponds to a certain concentration of "Substance P".
3. Run a Competitive Inhibition Assay Co-incubate a standard concentration of Substance P with varying concentrations of this compound.A decrease in the measured Substance P signal with increasing this compound concentration confirms competitive binding and cross-reactivity.
4. Consider Sample Origin If working with samples from non-mammalian species, the presence of endogenous this compound or other tachykinins is more likely.This helps in assessing the likelihood of cross-reactivity being a significant factor.
5. Select a More Specific Assay If cross-reactivity is confirmed and problematic, switch to an immunoassay with a lower reported cross-reactivity for this compound.A more specific antibody will provide more accurate quantification of the target analyte.

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive Substance P ELISA

This protocol outlines the steps to quantify the percentage of cross-reactivity of this compound in a competitive ELISA designed for Substance P.

Materials:

  • Competitive Substance P ELISA kit (including coated microplate, Substance P standard, detection antibody, substrate, and stop solution)

  • This compound peptide standard

  • Assay buffer (as provided in the kit or a suitable buffer like PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the Substance P standard according to the kit manufacturer's instructions to create a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).

    • Prepare a separate serial dilution of the this compound standard in the same concentration range using the same assay buffer.

  • Assay Procedure:

    • Add the prepared standards (both Substance P and this compound) and your unknown samples to the wells of the microplate as per the kit protocol.

    • Follow the kit's instructions for the addition of the detection antibody (often conjugated to an enzyme), incubation times, and washing steps.

    • Add the substrate and allow the color to develop.

    • Stop the reaction using the stop solution.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot the standard curves for both Substance P and this compound (absorbance vs. log concentration).

    • Determine the concentration of Substance P and this compound that gives 50% of the maximum signal (IC50) from their respective standard curves.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Substance P / IC50 of this compound) x 100

Experimental Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow start Start: Suspected Cross-Reactivity review_datasheet Review Kit Datasheet for Known Cross-Reactivity start->review_datasheet prepare_standards Prepare Serial Dilutions of Target Analyte and this compound review_datasheet->prepare_standards run_elisa Run Competitive ELISA with Both Sets of Standards prepare_standards->run_elisa plot_curves Plot Standard Curves and Determine IC50 for Both run_elisa->plot_curves calculate_cr Calculate % Cross-Reactivity plot_curves->calculate_cr decision Is Cross-Reactivity Acceptable for the Study? calculate_cr->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot or Select a More Specific Assay decision->troubleshoot No

Caption: Logical workflow for assessing this compound cross-reactivity in an immunoassay.

Technical Support Center: Physalaemin Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis—the rapid, repeated-dose-induced decrease in physiological response—encountered during experiments with physalaemin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it elicit a biological response?

This compound is a non-mammalian tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1] It is structurally and functionally similar to the mammalian tachykinin, Substance P (SP).[2] this compound exerts its effects by binding with high affinity to the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] Binding of this compound to the NK1 receptor primarily activates the Gαq/11 G protein, leading to the stimulation of phospholipase C and a subsequent increase in intracellular calcium levels, which triggers downstream physiological effects such as smooth muscle contraction, vasodilation, and neuronal excitation.[3]

Q2: What is tachyphylaxis in the context of this compound administration?

Tachyphylaxis is a rapid decrease in the response to a drug or agonist following repeated administration. In experiments involving this compound, this means that subsequent doses produce a diminished response compared to the initial dose. This phenomenon is also referred to as desensitization. The magnitude of tachyphylaxis is typically proportional to the concentration of the this compound dose used.[4]

Q3: What is the primary molecular mechanism behind this compound-induced tachyphylaxis?

The primary mechanism is the desensitization of the NK1 receptor. This process involves:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the NK1 receptor and phosphorylate it.[5]

  • β-Arrestin Recruitment: The phosphorylated receptor has a high affinity for β-arrestin proteins. Binding of β-arrestin to the receptor sterically hinders its interaction with the G protein, effectively uncoupling it from the downstream signaling cascade.[3]

  • Receptor Internalization: The receptor-β-arrestin complex is then targeted for internalization into the cell via clathrin-coated pits, removing the receptor from the cell surface and further contributing to the diminished response.[6]

Q4: How can I avoid or minimize tachyphylaxis in my experiments?

Several strategies can be employed:

  • Concentration Control: Using lower concentrations of this compound may prevent the development of tachyphylaxis. For example, in the guinea-pig ileum, concentrations of Substance P (a related tachykinin) between 0.3-1.0 nM did not induce tachyphylaxis, likely due to rapid peptide degradation balancing the rate of receptor activation.[4]

  • Sufficient Washout Periods: Allowing adequate time for the tissue or cells to recover between agonist applications is crucial. This allows for receptor dephosphorylation and recycling back to the cell surface, a process known as resensitization.[1][5] Studies in human skin suggest that NK1 receptors may remain desensitized for up to 2.5 hours, with sensitivity beginning to return after 3 hours.[1]

  • Control of Peptide Degradation: The stability of this compound in your experimental system can influence the observed response. Rapid degradation at low concentrations can prevent tachyphylaxis, while using peptidase inhibitors could potentiate it by maintaining a higher effective concentration of the agonist at the receptor.[4]

  • Intermittent Dosing: Applying the agonist in discrete doses with adequate washout periods is generally preferable to continuous infusion, which is more likely to induce profound desensitization.[1]

Q5: Is tachyphylaxis to this compound specific?

Yes. Desensitization of the NK1 receptor by this compound is specific. Tissues made tachyphylactic to this compound will also show a reduced response to Substance P, but will respond normally to other agonists that act on different receptors, such as acetylcholine or histamine.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of response after the first dose of this compound. Receptor Desensitization (Tachyphylaxis) 1. Verify Agonist Concentration: Ensure you are using the lowest effective concentration. For sensitive tissues like guinea pig ileum, consider concentrations in the low nanomolar range.[4]2. Increase Washout Time: Extend the washout period between doses. A minimum of 60 minutes is a good starting point, but recovery may take up to 3 hours or longer depending on the system.[1]3. Perform a Time-Course Experiment: Systematically vary the washout time (e.g., 30, 60, 90, 120, 180 min) to determine the resensitization kinetics for your specific model.
Initial response is weaker than expected. Peptide Degradation 1. Prepare Fresh Solutions: this compound is a peptide and can degrade in solution. Prepare fresh stock solutions and dilute to working concentrations immediately before use.2. Consider Peptidase Inhibitors: If you suspect rapid degradation is preventing a sufficient response, you can include a cocktail of peptidase inhibitors in your buffer. Be aware this may increase the likelihood of tachyphylaxis.[4]
High variability in response between repeated experiments. Inconsistent Washout/Recovery 1. Standardize Protocols: Strictly adhere to a standardized timing for agonist application and washout for all experiments to ensure comparability.2. Monitor Baseline: Ensure the tissue or cell response returns completely to the pre-stimulation baseline before applying the next dose.
No response to this compound at all. Receptor Expression/Tissue Viability 1. Confirm Receptor Presence: Verify that your chosen cell line or tissue expresses the NK1 receptor.2. Check Tissue Viability: For ex vivo preparations, ensure the tissue is healthy and responsive by testing with a standard agonist known to work in that preparation (e.g., potassium chloride or carbachol for smooth muscle).3. Verify Agonist Integrity: Test a fresh vial of this compound or confirm the activity of your current stock on a positive control system.

Data Presentation

Table 1: Relative Potency of Tachykinins

This table provides a qualitative comparison of the potency of different tachykinins in causing wheal and flare reactions in human skin, which is indicative of their activity at NK1 receptors.

Tachykinin PeptideRelative Potency (Wheal Response)
This compound2.0
Substance P1.0
Substance P (4-11 fragment)0.4
Eledoisin0.06
Data adapted from a study on wheal and flare reactions in human skin.[7]
Table 2: Concentration-Dependent Effects on Tachyphylaxis in Guinea-Pig Ileum

This table summarizes the effect of Substance P concentration on the development of tachyphylaxis in an isolated guinea-pig ileum preparation. Similar effects can be expected for this compound.

Concentration of Substance PObservation
0.3 - 1.0 nMFading of contractile response is rapid (< 6 min); Tachyphylaxis does not develop.
> 1.0 nMContractile response fades over ~6 min; Tachyphylaxis does develop.
Data derived from studies on the contractile effects of Substance P in guinea-pig ileum.[4]

Experimental Protocols

Protocol 1: Induction and Assessment of Tachyphylaxis in Isolated Guinea-Pig Ileum

This protocol outlines the procedure for observing this compound-induced tachyphylaxis using a classic isolated smooth muscle preparation.

Materials:

  • Guinea Pig

  • Tyrode's physiological salt solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)

  • This compound stock solution (e.g., 10 µg/mL in distilled water)

  • Student Organ Bath with aeration and temperature control (37°C)[8]

  • Isotonic transducer and chart recorder/data acquisition system[9]

Procedure:

  • Tissue Preparation:

    • Humanely sacrifice a guinea pig.

    • Isolate a segment of the ileum, clean its contents gently with Tyrode's solution, and cut it into 2-3 cm pieces.[10]

    • Tie threads to both ends of an ileum segment.[10]

  • Mounting the Tissue:

    • Mount the ileum segment in a 20 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with air or 95% O₂/5% CO₂.[8]

    • Attach the bottom thread to a fixed point and the top thread to the isotonic transducer.

    • Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.[10]

  • Establishing a Control Dose-Response Curve:

    • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner to establish a control dose-response curve. A typical concentration range might be 10⁻¹⁰ M to 10⁻⁶ M.

    • For non-cumulative additions, maintain a contact time of 30-60 seconds for each dose, followed by a thorough washout and a rest period of at least 15 minutes to ensure full recovery.[10]

  • Inducing Tachyphylaxis:

    • Administer a relatively high concentration of this compound (e.g., a concentration that gives ~80-90% of the maximal response from the control curve) and leave it in contact with the tissue for an extended period (e.g., 10-15 minutes).

    • Wash the tissue thoroughly according to the standard wash cycle.

  • Assessing Tachyphylaxis:

    • After a standard rest period (e.g., 15 minutes), re-establish the dose-response curve for this compound.

    • A rightward shift in the dose-response curve and a decrease in the maximum achievable response (Emax) compared to the control curve indicates tachyphylaxis.

Visualizations

Signaling and Desensitization Pathway

G_protein_signaling cluster_cytosol Cytosol NK1R_inactive NK1 Receptor (Inactive) G_protein Gαq/βγ NK1R_active NK1 Receptor (Active) NK1R_inactive->NK1R_active Activation PLC Phospholipase C (PLC) G_alpha Gαq-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release 5. Second Messenger Response Physiological Response Ca_release->Response GRK GRK NK1R_P Phosphorylated NK1R GRK->NK1R_P 7. Phosphorylation B_Arrestin β-Arrestin Internalization Internalization (Endosome) B_Arrestin->Internalization 9. Tachyphylaxis & Internalization This compound This compound This compound->NK1R_inactive 1. Binding NK1R_active->G_protein NK1R_active->GRK 6. GRK Recruitment G_alpha->PLC 3. PLC Activation NK1R_P->B_Arrestin NK1R_P->Internalization Tachyphylaxis_Workflow cluster_protocol Experimental Protocol cluster_control Control Response cluster_induction Tachyphylaxis Induction cluster_test Test Response cluster_results Expected Outcome prep 1. Tissue Preparation (e.g., Guinea Pig Ileum) mount 2. Mount in Organ Bath & Equilibrate (30-60 min) prep->mount drc1 3a. Generate Dose-Response Curve (DRC) to this compound mount->drc1 wash1 3b. Thorough Washout drc1->wash1 induce 4a. Apply High Concentration of this compound (10-15 min) wash1->induce wash2 4b. Thorough Washout induce->wash2 drc2 5a. Re-generate Dose-Response Curve to this compound wash2->drc2 analysis 6. Data Analysis drc2->analysis outcome Compare DRC 1 and DRC 2. Tachyphylaxis is indicated by: - Rightward shift of DRC 2 - Decreased maximal response (Emax) analysis->outcome Troubleshooting_Tachyphylaxis start Start: Diminished response to repeated this compound dose q_conc Is this compound concentration > 1 nM? start->q_conc a_conc_yes High Likelihood of Receptor Desensitization q_conc->a_conc_yes Yes a_conc_no Tachyphylaxis less likely. Consider other factors. q_conc->a_conc_no No sol_conc ACTION: 1. Lower this compound concentration. 2. Increase washout time (>60 min). a_conc_yes->sol_conc q_washout Is washout period < 60 minutes? a_conc_yes->q_washout q_peptide Is peptide solution fresh? Is tissue viable? a_conc_no->q_peptide end Problem Resolved sol_conc->end a_washout_yes Insufficient time for receptor resensitization. q_washout->a_washout_yes Yes q_washout->q_peptide No sol_washout ACTION: Increase washout time. Determine recovery time course. a_washout_yes->sol_washout sol_washout->end a_peptide_no Peptide degradation or tissue death is likely. q_peptide->a_peptide_no No q_peptide->end Yes sol_peptide ACTION: 1. Prepare fresh agonist solution. 2. Verify tissue responsiveness with KCl. a_peptide_no->sol_peptide sol_peptide->end

References

Technical Support Center: Controlling for Physalaemin Hypotensive Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tachykinin peptide physalaemin in vivo. The content is designed to address specific issues related to controlling the potent hypotensive effects of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hypotension?

This compound is a potent tachykinin peptide that acts as a powerful vasodilator, leading to a drop in blood pressure (hypotension).[1] Its effects are primarily mediated through the activation of the neurokinin-1 (NK1) receptor, which is widely expressed in the cardiovascular system.[2][3]

Q2: Which in vivo models are commonly used to study the cardiovascular effects of this compound?

Anesthetized rats, particularly Sprague-Dawley or Wistar strains, are frequently used models for studying the hemodynamic effects of this compound.[4][5] Guinea pigs have also been used to investigate its cardiovascular and bronchoconstrictor effects.[6]

Q3: How can I counteract the hypotensive effects of this compound in my experiment?

The most effective method is to pre-treat the animal with a selective NK1 receptor antagonist. These antagonists competitively block the binding of this compound to its receptor, thereby preventing the downstream signaling that leads to vasodilation and hypotension.[2][7]

Q4: What are some commonly used NK1 receptor antagonists for in vivo studies?

Several NK1 receptor antagonists have been used experimentally. These include:

  • Aprepitant (and its intravenous prodrug, fosaprepitant): A highly selective NK1 receptor antagonist approved for clinical use.[8]

  • Spantide II: A substance P analogue that acts as an antagonist.[9]

  • L-733,060 and L-703,606: Potent and selective non-peptide NK1 receptor antagonists.[10]

  • GR-82334: A selective NK1 receptor antagonist.[2]

The choice of antagonist may depend on the specific experimental goals, the animal model, and the desired route of administration.

Troubleshooting Guides

Issue 1: Incomplete blockade of this compound-induced hypotension with an NK1 receptor antagonist.
  • Possible Cause 1: Insufficient antagonist dose.

    • Solution: The dose of the NK1 receptor antagonist may be too low to fully occupy the available NK1 receptors. It is crucial to perform a dose-response study to determine the optimal antagonist concentration required to block the effects of the specific dose of this compound being used.

  • Possible Cause 2: Inappropriate timing of antagonist administration.

    • Solution: The antagonist must be administered with sufficient time to reach its target receptors and exert its blocking effect before the administration of this compound. The optimal pre-treatment time will vary depending on the pharmacokinetic properties of the specific antagonist. A typical pre-treatment time for intravenous administration is 10-30 minutes.

  • Possible Cause 3: Tachyphylaxis.

    • Solution: Repeated administration of this compound can lead to a rapid decrease in its hypotensive effect, a phenomenon known as tachyphylaxis.[11] If you are administering multiple doses of this compound, ensure there is a sufficient washout period between doses to allow the system to return to baseline.

Issue 2: Unexpected cardiovascular responses or side effects.
  • Possible Cause 1: Off-target effects of the antagonist.

    • Solution: While many NK1 receptor antagonists are highly selective, some may have off-target effects at higher concentrations. It is important to consult the literature for the known pharmacological profile of the antagonist being used. If off-target effects are suspected, consider using a structurally different NK1 receptor antagonist to confirm that the observed effects are specific to NK1 receptor blockade.

  • Possible Cause 2: Anesthetic interference.

    • Solution: The choice of anesthetic can significantly influence cardiovascular parameters.[12][13] For example, some anesthetics can potentiate or mask the hypotensive effects of this compound. It is essential to use a consistent and well-characterized anesthetic regimen and to be aware of its potential interactions with the tachykinin system. Urethane or a combination of ketamine and xylazine are commonly used in rodent cardiovascular studies.[4]

  • Possible Cause 3: Animal stress or physiological instability.

    • Solution: Ensure that the animal is properly acclimatized and physiologically stable before beginning the experiment. Factors such as body temperature, hydration, and surgical stress can all impact cardiovascular responses.[14]

Experimental Protocols & Data

Protocol 1: Measurement of this compound-Induced Hypotension in Anesthetized Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneal)

  • Polyethylene catheters

  • Pressure transducer

  • Data acquisition system

  • This compound solution

  • Heparinized saline

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia.

  • Perform a tracheostomy to ensure a clear airway.

  • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[4]

  • Connect the arterial cannula to a pressure transducer and allow the animal to stabilize for at least 20 minutes, monitoring for a stable baseline blood pressure and heart rate.[4]

  • Administer a bolus intravenous injection of this compound. A dose-response can be established using a range of doses (e.g., 0.1, 0.3, 1.0 nmol/kg).

  • Record the mean arterial pressure (MAP) continuously. The peak hypotensive response is typically observed within the first few minutes after administration.

Protocol 2: Antagonism of this compound-Induced Hypotension with an NK1 Receptor Antagonist

This protocol describes the pre-treatment with an NK1 receptor antagonist to block the hypotensive effects of this compound.

Procedure:

  • Follow steps 1-4 of Protocol 1 to prepare the animal for blood pressure measurement.

  • Administer the NK1 receptor antagonist intravenously. For example, GR-82334 can be administered at a dose of 200 nmol/kg.[2]

  • Allow for a pre-treatment period (e.g., 10 minutes) for the antagonist to take effect.

  • Administer the same dose of this compound that was previously shown to induce hypotension.

  • Record the change in MAP and compare it to the response observed in the absence of the antagonist.

Data Presentation

The following tables summarize representative quantitative data for the hypotensive effect of this compound and its antagonism by an NK1 receptor antagonist in anesthetized rats.

Table 1: Dose-Dependent Hypotensive Effect of Intravenous this compound in Anesthetized Rats

This compound Dose (nmol/kg, i.v.)Baseline MAP (mmHg)Peak Change in MAP (mmHg)% Decrease from Baseline
0.1105 ± 5-15 ± 314.3%
0.3102 ± 4-35 ± 634.3%
1.0108 ± 6-58 ± 753.7%

Data are presented as mean ± SEM. MAP = Mean Arterial Pressure.

Table 2: Effect of NK1 Receptor Antagonist (GR-82334) on this compound-Induced Hypotension

Treatment GroupBaseline MAP (mmHg)Peak Change in MAP (mmHg) after this compound (1.0 nmol/kg)% Decrease from Baseline
Vehicle + this compound106 ± 5-55 ± 651.9%
GR-82334 (200 nmol/kg) + this compound104 ± 4-5 ± 24.8%

Data are presented as mean ± SEM. The NK1 receptor antagonist was administered 10 minutes prior to this compound.[2]

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor (Gq-coupled) This compound->NK1R Binds to Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation & Hypotension Ca_release->Vasodilation PKC->Vasodilation Antagonist NK1 Receptor Antagonist Antagonist->NK1R Blocks

This compound-NK1R signaling pathway leading to vasodilation.
Experimental Workflow for Antagonism Study

Experimental_Workflow Start Start: Anesthetized Rat Surgery Surgical Preparation: - Tracheostomy - Arterial & Venous Cannulation Start->Surgery Stabilization Stabilization Period (20-30 min) Surgery->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline Treatment Administer Treatment (i.v.) Baseline->Treatment Antagonist NK1 Antagonist or Vehicle Treatment->Antagonist Pretreatment Pre-treatment Period (10-30 min) Antagonist->Pretreatment This compound Administer this compound (i.v.) Pretreatment->this compound Record_Response Record Hypotensive Response This compound->Record_Response Analysis Data Analysis: Compare MAP Changes Record_Response->Analysis

Workflow for in vivo antagonism of this compound's effects.

References

physalaemin storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for physalaemin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. It is a potent vasodilator and hypotensive agent. Its primary mechanism of action is the selective binding to and activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and inflammation.[1]

2. How should lyophilized this compound be stored?

Lyophilized this compound should be stored in a tightly sealed vial at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. It is recommended to minimize freeze-thaw cycles.

3. What is the recommended procedure for reconstituting this compound?

To reconstitute, bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation. The choice of solvent will depend on the experimental application. For aqueous buffers, it is often recommended to first dissolve the peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) and then dilute with the aqueous buffer of choice.

4. How should this compound solutions be stored?

It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the reconstituted this compound solution into small, tightly sealed vials and store at -20°C for short-term storage (up to one month is a general guideline for peptides). Avoid repeated freeze-thaw cycles. For aqueous solutions, it is generally not recommended to store for more than one day.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Solubility

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.
EthanolSolubleCan be used as a solvent for stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.2Sparingly solubleFor aqueous solutions, it is advisable to first dissolve in a minimal amount of DMSO and then dilute with PBS.

Table 2: Stability Profile

ConditionStabilityRecommendation
Lyophilized (-20°C)≥ 4 yearsOptimal for long-term storage.
Solution (-20°C)Up to 1 month (general peptide guideline)Aliquot to avoid multiple freeze-thaw cycles.
Aqueous Solution (4°C)Not recommended for more than one dayPrepare fresh for best results.
pHConformation is pH-dependent[2]Maintain pH close to physiological (7.4) for most biological assays. Conformation changes between pH 3.5 and 7.0.[2]

Experimental Protocols

This compound-Induced Smooth Muscle Contraction Assay

This protocol outlines a general procedure for measuring smooth muscle contraction in response to this compound using an in vitro organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound stock solution

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Prepare the organ bath with Krebs-Henseleit solution and maintain at 37°C, continuously bubbled with carbogen gas.

  • Mount the isolated smooth muscle strip in the organ bath under a resting tension (e.g., 1 gram).

  • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Record a stable baseline tension.

  • Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

  • Record the contractile response until a plateau is reached for each concentration.

  • Wash the tissue extensively between concentrations (for non-cumulative additions) or after the final concentration to return to baseline.

NK1 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the NK1 receptor.

Materials:

  • Cell membranes or tissues expressing the NK1 receptor

  • Radiolabeled ligand for the NK1 receptor (e.g., [³H]-Substance P)

  • Unlabeled this compound (as the competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a microplate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

  • To determine non-specific binding, include tubes with an excess of unlabeled ligand.

  • Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki of this compound.

Troubleshooting Guides

Issue: Low or No Signal in a Cell-Based Assay

Possible Cause Troubleshooting Step
Degraded this compound Ensure proper storage of lyophilized powder and reconstituted solutions. Prepare fresh solutions for each experiment.
Incorrect Concentration Verify calculations and dilutions. Perform a concentration-response curve to determine the optimal working concentration.
Low Receptor Expression Use a cell line with confirmed high expression of the NK1 receptor.
Cell Health Issues Ensure cells are healthy, within a suitable passage number, and free from contamination.

Issue: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Peptide Aggregation See the "Best Practices for Preventing Aggregation" section below. Consider using a different solvent or adding stabilizing excipients.
Variability in Cell Seeding Ensure consistent cell numbers and even distribution in multi-well plates.
Inconsistent Incubation Times Standardize all incubation times throughout the experiment.
Reagent Variability Use reagents from the same lot number whenever possible.

Issue: High Background in NK1 Receptor Binding Assay

Possible Cause Troubleshooting Step
Radioligand Sticking to Filters/Plate Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-binding plates.
Insufficient Washing Optimize the number and volume of washes to effectively remove unbound radioligand.
Radioligand Degradation Check the purity and age of the radioligand.

Best Practices for Preventing Aggregation

This compound, like other peptides, can be prone to aggregation, which can lead to a loss of biological activity and inconsistent experimental results.

  • Proper Reconstitution: To minimize aggregation, first dissolve this compound in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.

  • pH Considerations: The conformation of this compound is pH-dependent.[2] Maintain a pH that is at least one unit away from its isoelectric point (pI) to promote solubility and reduce aggregation.

  • Ionic Strength: Both high and low salt concentrations can influence aggregation. The optimal ionic strength may need to be determined empirically for your specific application.

  • Avoid Vigorous Vortexing: Excessive agitation can induce aggregation. Mix gently by pipetting or brief, gentle vortexing.

  • Use of Excipients: In some cases, the addition of stabilizing excipients such as non-ionic surfactants (e.g., Tween 20) or cryoprotectants (e.g., glycerol) may help prevent aggregation, particularly during freeze-thaw cycles.[3]

Visualizations

This compound Experimental Workflow

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized this compound add_this compound Add this compound to Assay reconstitute->add_this compound prepare_cells Prepare Target Cells/Tissue prepare_cells->add_this compound incubate Incubate add_this compound->incubate measure Measure Response incubate->measure data_analysis Analyze Data measure->data_analysis interpret Interpret Results data_analysis->interpret

A simplified workflow for a typical experiment involving this compound.

This compound-NK1 Receptor Signaling Pathway

signaling_pathway This compound-NK1 Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nk1r NK1 Receptor (GPCR) This compound->nk1r Binds to g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) ca_release->downstream pkc->downstream

Key signaling events following this compound binding to the NK1 receptor.

References

Physalaemin Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Physalaemin binding assays. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which receptor does it bind?

A1: this compound is a tachykinin peptide that acts as a potent agonist for the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) and is also the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes.

Q2: What are the common types of this compound binding assays?

A2: The most common types of assays are radioligand binding assays. These include:

  • Saturation binding assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand (e.g., [³H]this compound or a labeled NK1 antagonist).

  • Competition binding assays: Used to determine the binding affinity (Ki or IC50) of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Q3: What are the key downstream signaling pathways activated by this compound binding to the NK1 receptor?

A3: The NK1 receptor is known to couple to at least two major G protein signaling pathways:

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2]

  • Gs Pathway: The NK1 receptor can also couple to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4][5][6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Properties of the peptide ligand (hydrophobicity, charge). 4. Inappropriate assay buffer conditions (pH, ionic strength). 5. Issues with filter plates or tubes.1. Use a radioligand concentration at or below its Kd. 2. Add a blocking agent like bovine serum albumin (BSA) (0.1-1%) or a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) to the assay buffer. 3. Pre-treat plasticware with a blocking solution. 4. Optimize buffer pH and increase ionic strength with NaCl to reduce electrostatic interactions. 5. Pre-soak filters in buffer containing a blocking agent. Consider using low-binding plates and tubes.
Low or No Specific Binding Signal 1. Inactive receptor preparation. 2. Degraded this compound or radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect assay conditions (temperature, buffer composition). 5. Low receptor expression in the chosen cell line or tissue.1. Prepare fresh membrane fractions and store them properly at -80°C. 2. Aliquot and store peptides at -80°C to avoid repeated freeze-thaw cycles. 3. Perform a time-course experiment to determine the time required to reach binding equilibrium. 4. Optimize incubation temperature and ensure the buffer composition is suitable for the receptor. 5. Use a cell line known to express high levels of the NK1 receptor or consider using tissues with high NK1 receptor density.
Poor Reproducibility Between Replicates 1. Inconsistent pipetting, especially of viscous solutions or small volumes. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Inconsistent washing steps. 5. Cell clumping or uneven membrane distribution.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions thoroughly before adding to the assay plate. 3. Use a temperature-controlled incubator or water bath. 4. Ensure consistent and rapid washing for all wells. 5. Ensure cell suspensions or membrane preparations are homogenous before dispensing.
High Variability Between Experiments 1. Batch-to-batch variation in reagents (e.g., cell culture media, serum, buffers). 2. Differences in cell passage number or confluency. 3. Inconsistent preparation of membrane fractions. 4. Variation in the specific activity of the radioligand over time.1. Use large, single lots of critical reagents. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Standardize the membrane preparation protocol. 4. Account for the decay of the radioisotope when calculating specific binding.

Quantitative Data Summary

The following table summarizes representative binding parameters for the NK1 receptor. Note that these values can vary depending on the specific radioligand, tissue or cell line, and experimental conditions used.

Parameter Ligand Preparation Value Reference
Kd [³H]Substance PRat brain membranes1.4 ± 0.5 nM[7]
Bmax [³H]Substance PRat brain membranes160 ± 3.0 fmol/mg protein[7]
Kd [³H]Substance PStriatal slices6.6 ± 0.9 nM[8]
Bmax [³H]Substance PStriatal slices12.6 ± 0.7 fmol/mg protein[8]
Kd [³H]propionyl[Met(O₂)¹¹]SP(7–11)Reconstituted NK1 Receptor5.5 ± 0.4 nM[9]

Experimental Protocols

General Radioligand Competition Binding Assay Protocol

This protocol provides a general framework for a competition binding assay to determine the IC50 of this compound.

1. Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor.

  • Radioligand: A suitable radiolabeled NK1 receptor antagonist (e.g., [³H]Substance P).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare Ligand Dilutions: Perform a serial dilution of this compound in assay buffer to create a range of concentrations. Also, prepare the radioligand at a final concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Unlabeled this compound at various concentrations (for competition curve) or buffer/saturating concentration of unlabeled ligand (for total and non-specific binding, respectively).

    • Radioligand.

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of a saturating concentration of unlabeled ligand) from the total binding (counts with no competitor).

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

This compound Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligands Prepare Ligand Dilutions (Radioligand & this compound) setup Set up Assay Plate: Buffer, Ligands, Membranes prep_ligands->setup prep_membranes Prepare NK1 Receptor Membrane Suspension prep_membranes->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate Specific Binding & Determine IC50 count->analyze G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Gq Downstream Cellular Responses Ca->Downstream_Gq PKC->Downstream_Gq ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Gs Downstream Cellular Responses PKA->Downstream_Gs

References

Validation & Comparative

Physalaemin vs. Substance P: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of physalaemin and substance P, supported by experimental data. Both this compound, an amphibian tachykinin, and substance P, a mammalian neuropeptide, exert their effects through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. While they share a common receptor, their potencies and activities can vary across different biological systems.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of this compound and substance P in various assays.

Receptor Binding Affinity (Kd)
Peptide Tissue/Cell Line Kd (nM)
This compoundGuinea Pig Pancreatic Acinar Cells2[1]
Substance PGuinea Pig Pancreatic Acinar Cells5[1]
Smooth Muscle Contraction (EC50)
Peptide Tissue EC50
This compoundRat Urinary Bladder9 nM[2]
Substance PGuinea-Pig Oesophagus Muscularis Mucosae1.9 +/- 0.5 µM
Substance P Analog ([Glu(OBzl)11]substance P)Guinea-Pig Ileum (NK1 receptor assay)26 nM[2]
This compoundRabbit Iris Sphincter Muscle~5 times more potent than Substance P
Vasodilation and Wheal Formation
Peptide Assay Relative Potency
This compoundHuman Skin (Wheal Formation)2.0[3]
Substance PHuman Skin (Wheal Formation)1.0[3]

Signaling Pathways

Both this compound and substance P primarily activate the NK1 receptor, which couples to the Gq/11 family of G proteins. This activation initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the various physiological effects of these tachykinins, including smooth muscle contraction, vasodilation, and neurotransmission.

This compound and Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER CellularResponse Cellular Response (e.g., Contraction, Secretion) Ca2_cyto->CellularResponse PKC->CellularResponse Tachykinin This compound or Substance P Tachykinin->NK1R Binds

Caption: Signaling cascade initiated by this compound or substance P binding to the NK1 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) of this compound and substance P to the NK1 receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow MembranePrep 1. Membrane Preparation (e.g., from cells expressing NK1R) Incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [125I]-Substance P) - Unlabeled Competitor (this compound or Substance P) MembranePrep->Incubation Separation 3. Separation (Rapid filtration to separate bound and free ligand) Incubation->Separation Counting 4. Quantification (Scintillation counting of bound radioactivity) Separation->Counting Analysis 5. Data Analysis (Calculation of Kd or Ki values) Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Substance P) and increasing concentrations of the unlabeled competitor (this compound or substance P).

    • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol measures the contractile response of isolated smooth muscle tissue to this compound and substance P.

Experimental Workflow:

In Vitro Smooth Muscle Contraction Assay Workflow TissuePrep 1. Tissue Preparation (e.g., Guinea-pig ileum longitudinal muscle) Mounting 2. Mounting in Organ Bath (In physiological salt solution, gassed with 95% O2/5% CO2) TissuePrep->Mounting Equilibration 3. Equilibration (Under a resting tension) Mounting->Equilibration DrugAddition 4. Cumulative Addition of Agonist (this compound or Substance P) Equilibration->DrugAddition Measurement 5. Measurement of Contraction (Using an isometric force transducer) DrugAddition->Measurement Analysis 6. Data Analysis (Generation of dose-response curves and calculation of EC50) Measurement->Analysis

Caption: General workflow for an in vitro smooth muscle contraction assay.

Methodology:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue (e.g., guinea-pig ileum, rabbit iris sphincter) in a physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare tissue strips of appropriate dimensions.

  • Organ Bath Setup:

    • Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer.

  • Equilibration and Drug Administration:

    • Allow the tissue to equilibrate under a predetermined resting tension.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or substance P to the organ bath at set time intervals.

  • Data Acquisition and Analysis:

    • Record the contractile responses using a data acquisition system.

    • Express the responses as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol).

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Calcium Imaging

This protocol visualizes and quantifies changes in intracellular calcium concentration in response to this compound and substance P.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the NK1 receptor on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a physiological buffer containing the dye.

  • Imaging Setup:

    • Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with a physiological buffer.

  • Stimulation and Data Acquisition:

    • Obtain a baseline fluorescence reading.

    • Apply this compound or substance P to the cells via the perfusion system.

    • Record the changes in fluorescence intensity over time using a CCD camera.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Generate concentration-response curves to determine the EC50 for calcium mobilization.

References

Comparative Analysis of Physalaemin and Eledoisin: Potency and Receptor Affinity at Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and receptor affinity of two prominent tachykinin peptides, physalaemin and eledoisin, at the neurokinin (NK) receptors NK1, NK2, and NK3. The data presented is compiled from various scientific studies to aid in research and drug development efforts targeting the tachykinin system.

Introduction to this compound and Eledoisin

This compound and eledoisin are naturally occurring tachykinin peptides, originally isolated from amphibian skin and the salivary glands of cephalopods, respectively[1]. Like the endogenous mammalian tachykinins (Substance P, Neurokinin A, and Neurokinin B), they exert their biological effects through interaction with G protein-coupled receptors, specifically the NK1, NK2, and NK3 receptors. While they share the conserved C-terminal sequence characteristic of all tachykinins, their differing N-terminal sequences contribute to variations in their potency and receptor selectivity[2]. Understanding these differences is crucial for the development of selective agonists and antagonists for therapeutic applications.

Quantitative Comparison of Potency and Receptor Affinity

The following tables summarize the available quantitative data for the potency (EC50, IC50) and receptor affinity (Ki, Kd) of this compound and eledoisin at the three tachykinin receptor subtypes. It is important to note that the values are derived from different studies using various experimental systems (e.g., tissues, cell lines, species), which can influence the results. Therefore, direct comparisons should be made with caution.

Table 1: Receptor Affinity Data (Ki/Kd)

LigandReceptor SubtypeTest SystemValue (nM)ParameterReference
This compound NK1Guinea Pig Pancreatic Acini2Kd--INVALID-LINK--
NK2-Not available--
NK3-Not available--
Eledoisin NK1Guinea Pig Pancreatic Acini300Kd--INVALID-LINK--
NK2-Not available--
NK3Rat Cerebral Cortex Synaptosomes~15.3Apparent Kd--INVALID-LINK--

Table 2: Potency Data (EC50/IC50)

LigandReceptor SubtypeTest SystemValue (nM)ParameterReference
This compound NK1-Not available--
NK2Human NK2 Receptors in CHO Cells> EledoisinEC50 (Rank Order)--INVALID-LINK--
NK3-Not available--
Eledoisin NK1-Not available--
NK2Human NK2 Receptors in CHO Cells< Neurokinin BEC50 (Rank Order)--INVALID-LINK--
NK3Transfected CHO Cells240IC50--INVALID-LINK--

Qualitative Observations from Literature:

  • In the guinea-pig field-stimulated vas deferens, a preparation rich in what was termed 'P'-type receptors (likely NK1), this compound was found to be approximately eight times more potent than eledoisin[3].

  • Conversely, in the rat field-stimulated vas deferens, which contains a predominance of 'E'-type receptors (likely a mix of NK2 and NK3), eledoisin was about five times more potent than this compound[3].

  • In binding studies on rat cortex synaptic membranes, the rank order of potency for the NK3 receptor was determined to be Neurokinin B > eledoisin > this compound[4].

Signaling Pathways

Activation of all three neurokinin receptors by this compound or eledoisin primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Tachykinin Receptor Signaling Pathway cluster_membrane Plasma Membrane Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gαq/11 Tachykinin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound or Eledoisin Ligand->Tachykinin_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ Release (from ER) IP3->Ca2_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca2_ER->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin receptor signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This technique is employed to determine the affinity (Ki or Kd) of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (in this case, unlabeled this compound or eledoisin) to displace the radioligand.

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing tachykinin receptors Incubate Incubate membranes with a fixed concentration of radiolabeled tachykinin and varying concentrations of unlabeled this compound or eledoisin Membrane_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Plot competition curves and calculate IC50 values Count->Analyze Calculate Determine Ki or Kd values using the Cheng-Prusoff equation Analyze->Calculate

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from tissues or cultured cells endogenously expressing or transfected with a specific tachykinin receptor (NK1, NK2, or NK3) are isolated by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [¹²⁵I]Eledoisin for NK3) and a range of concentrations of the unlabeled competitor ligand (this compound or eledoisin).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) or dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor and induce an increase in intracellular calcium concentration. It is used to determine the potency (EC50) of an agonist.

Experimental Workflow:

Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_stimulation Stimulation and Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing the tachykinin receptor of interest Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Add_Agonist Add varying concentrations of This compound or eledoisin Baseline->Add_Agonist Measure_Response Monitor changes in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or fluorescence microscope Add_Agonist->Measure_Response Plot Plot the peak fluorescence response against the agonist concentration Measure_Response->Plot Calculate_EC50 Determine the EC50 value from the dose-response curve Plot->Calculate_EC50

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation: Adherent cells stably or transiently expressing the tachykinin receptor of interest are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM ester, trapping the fluorescent dye.

  • Assay: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.

  • Agonist Addition: Varying concentrations of this compound or eledoisin are added to the wells.

  • Signal Detection: Upon receptor activation and subsequent increase in intracellular calcium, the dye binds to calcium, resulting in an increase in its fluorescence intensity. This change in fluorescence is monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from this curve, representing the potency of the agonist.

Conclusion

The available data indicates that this compound and eledoisin exhibit distinct profiles of potency and receptor affinity at the three tachykinin receptors. This compound demonstrates a clear preference and higher affinity for the NK1 receptor. Eledoisin, while having a lower affinity for the NK1 receptor, shows a greater potency and affinity for the NK2 and NK3 receptors compared to this compound. This differential selectivity makes them valuable tools for characterizing tachykinin receptor function and for guiding the development of more specific therapeutic agents. Further studies providing direct comparative data for all parameters (Ki, Kd, EC50, IC50) across all three receptor subtypes under consistent experimental conditions would be beneficial for a more precise understanding of their pharmacological differences.

References

A Comparative Analysis of Physalaemin and Neurokinin A: Tachykinin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent tachykinin peptides: physalaemin and neurokinin A (NKA). Both are crucial tools in pharmacological research, offering insights into the function and modulation of tachykinin receptors. This document presents a side-by-side comparison of their receptor binding affinities, functional potencies, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Introduction to this compound and Neurokinin A

This compound, a non-mammalian tachykinin originally isolated from the skin of the frog Physalaemus fuscumaculatus, and neurokinin A, a mammalian tachykinin, are structurally related peptides that exert their biological effects through the family of G protein-coupled tachykinin receptors (NK1, NK2, and NK3).[1][2] Their shared C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, is essential for receptor activation, yet subtle differences in their amino acid sequences lead to distinct receptor selectivity and potency profiles.[1] Understanding these differences is paramount for the development of selective agonists and antagonists for therapeutic applications in areas such as pain, inflammation, and gastrointestinal disorders.[3]

Quantitative Comparison of Receptor Binding and Functional Potency

The interaction of this compound and neurokinin A with tachykinin receptors has been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and functional potency (EC50) values, providing a clear comparison of their receptor selectivity. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

LigandReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compound NK10.5 - 2.0[4]9.0[5]
NK2~500[4]-
NK3>1000[4]-
Neurokinin A NK110 - 50[4]433[6]
NK21 - 10[4]1.0 - 5.0[7]
NK3100 - 500[4]-

Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions and tissue/cell types used.

Signaling Pathways

Both this compound and neurokinin A primarily elicit their cellular effects through the activation of the Gαq signaling pathway upon binding to tachykinin receptors.[7] This cascade leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in a variety of physiological responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling Agonist This compound / Neurokinin A Receptor Tachykinin Receptor (NK1/NK2/NK3) Agonist->Receptor Binds to G_protein Gαq/11-βγ Receptor->G_protein Activates G_alpha_GTP Gαq-GTP G_protein->G_alpha_GTP GDP-GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response Phosphorylates Target Proteins Tachykinin_Receptor_Selectivity cluster_ligands Tachykinin Peptides cluster_receptors Tachykinin Receptors This compound This compound NK1 NK1 Receptor This compound->NK1 High Affinity NK2 NK2 Receptor This compound->NK2 Low Affinity NK3 NK3 Receptor This compound->NK3 Very Low Affinity NKA Neurokinin A NKA->NK1 Moderate Affinity NKA->NK2 High Affinity NKA->NK3 Low Affinity Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing tachykinin receptors start->prep incubation Incubate membranes with: - Radiolabeled ligand (e.g., [¹²⁵I]Substance P) - Varying concentrations of unlabeled  this compound or neurokinin A prep->incubation separation Separate bound from free radioligand (e.g., vacuum filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., gamma counting) separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis end End analysis->end

References

Validating Physalaemin Binding to NK1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of physalaemin's binding to the neurokinin-1 (NK1) receptor with other relevant ligands. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows to aid in the design and interpretation of studies validating this interaction.

Ligand Binding Affinity Comparison

The binding affinity of various endogenous and synthetic ligands to the NK1 receptor is a critical parameter for assessing their potency and selectivity. The following table summarizes the binding affinities (Kd, Ki, or IC50 values) of this compound and other key tachykinins to the NK1 receptor, as determined by radioligand binding assays. Lower values indicate higher binding affinity.

LigandReceptor SourceRadioligandBinding Affinity (nM)Reference
This compound Rat brain membranes[3H]this compoundKd: 3.6[1]
Substance PRat brain membranes[3H]this compoundEquip otent to this compound[1]
Substance PCHO cells expressing rat NK1 receptor[3H]Substance PKd: 0.33 ± 0.13
Neurokinin AHuman NK1 Receptor[3H]SR140333Ki: 42-fold lower than SP[2]
Neurokinin BHuman NK1 Receptor[3H]SR140333Lower affinity than NKA[3]
SeptideGuinea-pig ileum and proximal colon--[4]
[Sar9,Met(O2)11]SPGuinea-pig ileum and proximal colon--[4]

Note: Binding affinities can vary depending on the experimental conditions, tissue or cell type used, and the specific radioligand employed. Direct comparison between studies should be made with caution. Substance P and this compound are considered to be equipotent in their ability to inhibit the binding of radiolabeled this compound to the NK1 receptor[1].

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Substance P).

a. Materials and Reagents:

  • Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the NK1 receptor (e.g., CHO cells, rat brain).

  • Radioligand: [3H]Substance P or [3H]this compound.

  • Test Ligands: this compound, Substance P (for standard curve), and other compounds of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 1 µM Substance P).

    • Competitive Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the NK1 receptor and trigger a downstream signaling cascade, leading to an increase in intracellular calcium concentration.

a. Materials and Reagents:

  • Cells: Cells endogenously or recombinantly expressing the NK1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Ligands: this compound, Substance P, and other agonists/antagonists.

  • Fluorescence plate reader or flow cytometer.

b. Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Ligand Addition: Add varying concentrations of the test ligand to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or flow cytometer. Record the fluorescence over time to capture the calcium transient.

c. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Plot the ΔF or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Indo-1) against the logarithm of the ligand concentration.

  • Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) from the resulting dose-response curve.

Visualizations

NK1 Receptor Signaling Pathway

The binding of an agonist like this compound to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 and Gs proteins, leading to the stimulation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn activate downstream effectors like protein kinase C (PKC) and protein kinase A (PKA), and modulate intracellular calcium levels and mitogen-activated protein kinase (MAPK) pathways.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway PKC->MAPK activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Ca->MAPK modulates Ca->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->MAPK activates PKA->Cellular_Response MAPK->Cellular_Response This compound This compound This compound->NK1R

Caption: NK1 Receptor Signaling Pathway

Experimental Workflow for Validating Ligand Binding

The process of validating the binding of a ligand like this compound to the NK1 receptor typically involves both direct binding assays and functional assays to confirm not only the physical interaction but also the biological consequence of this binding.

Experimental_Workflow cluster_step1 Step 1: Ligand-Receptor Interaction cluster_step2 Step 2: Functional Consequence cluster_step3 Step 3: Data Analysis & Validation Binding_Assay Radioligand Binding Assay Data_Analysis Determine Binding Affinity (Ki) & Functional Potency (EC50) Binding_Assay->Data_Analysis Functional_Assay Intracellular Calcium Mobilization Assay Functional_Assay->Data_Analysis Validation Correlate Binding Affinity with Functional Activity Data_Analysis->Validation end Conclusion: Validated Ligand Binding Validation->end start Start: Hypothesized Ligand-Receptor Interaction start->Binding_Assay start->Functional_Assay

Caption: Experimental Workflow for Ligand Validation

References

Differentiating the Effects of Physalaemin and Substance P: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related endogenous and exogenous peptides is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the biological effects of physalaemin, a non-mammalian tachykinin, and substance P, its mammalian counterpart. Both peptides exhibit high affinity for the neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and smooth muscle contraction.

This document outlines their comparative receptor binding affinities, physiological potencies, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to support the replication and extension of these findings.

At a Glance: Key Differences and Similarities

FeatureThis compoundSubstance P
Origin Non-mammalian (Amphibian skin)Mammalian
Peptide Family TachykininTachykinin
Primary Receptor Target Neurokinin-1 (NK1) ReceptorNeurokinin-1 (NK1) Receptor
Signaling Mechanisms Gq/11 and Gs protein-coupled pathwaysGq/11 and Gs protein-coupled pathways

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the receptor binding affinity and physiological potency of this compound and substance P, derived from various experimental studies.

Table 1: Receptor Binding Affinity

LigandReceptorPreparationKd (nM)Reference
This compoundNK1Dispersed acini from guinea pig pancreas2[1]
Substance PNK1Dispersed acini from guinea pig pancreas5[1]
Substance PNK1Transfected CHO cells (rat NK1 receptor)0.33 ± 0.13[2]
[125I]this compoundNK1Rat brain slices0.3[3]

Table 2: Potency in Smooth Muscle Contraction

LigandTissueEC50 (nM)Reference
This compoundRat isolated urinary bladder9[4]
Substance PRat isolated urinary bladderNot explicitly stated, but GR 73,632 (a selective NK1 agonist) had an EC50 of 17 nM[4]
Substance PGuinea-pig oesophagus muscularis mucosae1900 ± 500[5]

Table 3: Qualitative Comparison of Vasodilatory and Other Effects

EffectThis compoundSubstance PReference
Vasodilation Potent vasodilator, with a comparatively more long-lasting hypotensive response than Substance P in some studies.Potent vasodilator.[6]
Wheal and Flare Response Approximately twice as potent as Substance P in producing a wheal response in human skin.Induces dose-dependent wheal and flare responses.[3]
Smooth Muscle Contraction Generally considered more potent than Substance P in various smooth muscle preparations.Potent contractile agent.[5][7]

Signaling Pathways

Both this compound and substance P elicit their cellular effects primarily through the activation of the NK1 receptor, a G protein-coupled receptor (GPCR). This activation triggers two main signaling cascades: the Gq/11 pathway and the Gs pathway.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by NK1 receptor agonists leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and inflammation.[1][7][8]

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / Substance P NK1R NK1 Receptor Ligand->NK1R Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) PKC->Response Phosphorylates targets

Caption: NK1 Receptor Gq/11 Signaling Pathway.

Gs Signaling Pathway

In addition to the Gq/11 pathway, the NK1 receptor can also couple to the Gs protein. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate various intracellular proteins, leading to a range of cellular responses that can modulate the effects of the Gq/11 pathway or have independent actions.[8][9]

Gs_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / Substance P NK1R NK1 Receptor Ligand->NK1R Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets radioligand_assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare NK1 Receptor Membranes Mix Mix Membranes, Radioligand, and Competitor Membrane_Prep->Mix Ligand_Prep Prepare Radiolabeled and Unlabeled Ligands Ligand_Prep->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki muscle_contraction_assay cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Dissect Dissect and Mount Smooth Muscle Tissue Equilibrate Equilibrate in Organ Bath Dissect->Equilibrate Add_Agonist Add Cumulative Concentrations of Agonist Equilibrate->Add_Agonist Record Record Contractile Force Add_Agonist->Record Normalize Normalize to Max Response Record->Normalize Plot Plot Concentration-Response Curve Normalize->Plot Determine_EC50 Determine EC50 Plot->Determine_EC50

References

A Comparative Guide to Physalaemin and Other Tachykinin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of physalaemin's performance against other endogenous and synthetic tachykinin receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonists for their studies on tachykinin receptor pharmacology and related drug development.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is a variable hydrophobic residue. They are widely distributed throughout the central and peripheral nervous systems and play crucial roles in a variety of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and vasodilation.[1] The biological effects of tachykinins are mediated through their interaction with three distinct G protein-coupled receptors (GPCRs): neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[2]

The primary endogenous mammalian tachykinins are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exhibit preferential, though not exclusive, affinity for NK1, NK2, and NK3 receptors, respectively.[3] this compound is a non-mammalian tachykinin, an undecapeptide originally isolated from the skin of the frog Physalaemus fiscalis, that shows a high affinity for the NK1 receptor.[4]

Comparative Pharmacology of Tachykinin Receptor Agonists

The selection of an appropriate tachykinin receptor agonist is critical for targeted research. This section compares the binding affinity and functional potency of this compound with other key tachykinin agonists.

Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity.

AgonistReceptorKi (nM)pKiReference
This compound NK1~1-10~8-9[5]
Substance P (SP)NK10.1 - 1.09 - 10[6][7]
NK2>1000<6[8]
NK3>1000<6[9]
Neurokinin A (NKA)NK110 - 1007 - 8[4][8]
NK21 - 108 - 9[4][7]
NK3>1000<6[10]
Neurokinin B (NKB)NK1>1000<6[11]
NK2>1000<6[11]
NK31 - 108 - 9[12][13]
SeptideNK1High Affinity-[6]
SenktideNK3High Affinity-[14]
[Sar9,Met(O2)11]-SPNK1High Affinity-[15]

Note: Ki values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.

Functional Potency (EC50)

The functional potency of an agonist is its ability to elicit a biological response. It is commonly measured as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.

AgonistReceptorEC50 (nM)pEC50Reference
This compound NK198.05[5]
Substance P (SP)NK11 - 108 - 9[16][17]
NK2>1000<6[4]
NK32146.67
Neurokinin A (NKA)NK110 - 1007 - 8[16]
NK21 - 207.7 - 8.7[4][17]
NK3547.27
Neurokinin B (NKB)NK1>1000<6
NK2>1000<6
NK31 - 108 - 9[16][17]
GR 73,632NK1177.77[5]

Note: EC50 values are highly dependent on the specific functional assay and biological system being studied.

Signaling Pathways of Tachykinin Receptors

Activation of all three tachykinin receptors (NK1, NK2, and NK3) primarily couples to the Gq/11 family of G proteins.[2] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to and open IP3-gated calcium channels on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[2] DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular response.[13]

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Tachykinin Agonist (e.g., this compound, SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common assays used to characterize tachykinin receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing tachykinin receptor Incubate Incubate membranes, radioligand, and competitor together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]SP, [¹²⁵I]NKA) Radioligand_Prep->Incubate Competitor_Prep Prepare unlabeled competitor (e.g., this compound) at various concentrations Competitor_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Generate competition curve and calculate Ki value Measure->Analyze

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the tachykinin receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[18]

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK1 receptors), and varying concentrations of the unlabeled competitor agonist (e.g., this compound).[19][20] Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[19]

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[18][19] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Detailed Methodology:

  • Cell Culture and Labeling: Culture cells expressing the tachykinin receptor of interest. Label the cells by incubating them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.[17]

  • Agonist Stimulation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.[21][22][23] Stimulate the cells with varying concentrations of the tachykinin agonist for a specific time.

  • Extraction: Terminate the stimulation and lyse the cells. Extract the inositol phosphates using a suitable method, such as anion-exchange chromatography.

  • Detection: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).[24]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Assay cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing tachykinin receptor in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Stimulate Stimulate cells with agonist while measuring fluorescence using a plate reader Dye_Loading->Stimulate Analyze Calculate the change in fluorescence and determine EC50 value Stimulate->Analyze

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Preparation: Seed cells expressing the tachykinin receptor of interest into a 96- or 384-well black-walled, clear-bottom plate.[25]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing probenecid to prevent dye leakage.[25][26] Incubate to allow for de-esterification of the dye within the cells.

  • Agonist Addition and Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of the tachykinin agonist to the wells.[27] Simultaneously, monitor the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[26]

Conclusion

This compound is a potent and selective agonist for the NK1 receptor, with a pharmacological profile similar to the endogenous ligand, Substance P. Its high affinity and efficacy make it a valuable tool for studying NK1 receptor function. The choice between this compound and other tachykinin agonists will depend on the specific research question, with considerations for receptor selectivity, species differences in receptor pharmacology, and the desired duration of action. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other tachykinin receptor agonists.

References

A Comparative Guide to the Cross-Reactivity of Physalaemin Antibodies with Other Tachykinins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of physalaemin antibodies with other members of the tachykinin peptide family, including Substance P, Neurokinin A, and Neurokinin B. Due to the structural homology among tachykinins, understanding the potential for antibody cross-reactivity is crucial for the accurate interpretation of immunoassay data and the development of specific therapeutic agents. While direct quantitative data on the cross-reactivity of this compound-specific antibodies is not extensively available in publicly accessible literature, this guide outlines the principles of tachykinin cross-reactivity, presents hypothetical data to illustrate how such comparisons are made, and provides detailed experimental protocols for assessing antibody specificity.

Structural Homology Among Tachykinins: The Basis for Cross-Reactivity

Tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity[1]. This compound, a non-mammalian tachykinin, shares this conserved C-terminal region with mammalian tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)[2][3]. The primary differences between these peptides lie in their N-terminal sequences. This structural similarity, particularly in the C-terminal region, is the molecular basis for the potential cross-reactivity of antibodies raised against one tachykinin with other members of the family.

Table 1: Amino Acid Sequences of Selected Tachykinins

TachykininAmino Acid Sequence
This compoundpGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Neurokinin AHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2
Neurokinin BAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2
Quantitative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is determined by its ability to distinguish between its target antigen and other structurally related molecules. In the context of this compound antibodies, cross-reactivity with other tachykinins is typically assessed using competitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Disclaimer: The following table presents hypothetical data to illustrate the format of a cross-reactivity analysis. This data is not derived from a specific experimental study but is based on the principles of antibody-antigen interactions and the known structural similarities among tachykinins.

Table 2: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-Physalaemin Antibody

Competing LigandIC50 (nM)¹Cross-Reactivity (%)²
This compound1.5100
Substance P305.0
Neurokinin A1501.0
Neurokinin B7500.2
Eledoisin1201.25

¹IC50 (Inhibitory Concentration 50%) is the concentration of the competing ligand that displaces 50% of the radiolabeled or enzyme-conjugated this compound from the antibody. ²Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Competing Ligand) x 100.

Experimental Protocols

Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment

Radioimmunoassay is a highly sensitive technique used to quantify the concentration of an antigen by employing a radiolabeled antigen in a competitive binding reaction with a specific antibody.

Objective: To determine the cross-reactivity of an anti-physalaemin antibody with other tachykinins (e.g., Substance P, Neurokinin A, Neurokinin B).

Materials:

  • Anti-physalaemin antibody (polyclonal or monoclonal)

  • Radiolabeled this compound (e.g., ¹²⁵I-physalaemin)

  • Unlabeled this compound (for standard curve)

  • Unlabeled competing tachykinins (Substance P, Neurokinin A, Neurokinin B, etc.)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

  • Precipitating reagent (e.g., second antibody, polyethylene glycol)

  • Gamma counter

  • Centrifuge

Procedure:

  • Reagent Preparation: Prepare a standard curve by serially diluting the unlabeled this compound. Prepare a range of concentrations for each competing tachykinin.

  • Assay Setup: In duplicate tubes, add a fixed amount of anti-physalaemin antibody and a fixed amount of ¹²⁵I-physalaemin.

  • Competition: To the respective tubes, add the standard dilutions of unlabeled this compound or the dilutions of the competing tachykinins.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Antigen: Add a precipitating reagent to separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. Centrifuge the tubes to pellet the antibody-antigen complexes.

  • Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Plot the percentage of bound ¹²⁵I-physalaemin as a function of the log concentration of unlabeled this compound to generate a standard curve. Determine the IC50 for this compound. Similarly, plot the displacement curves for each competing tachykinin and determine their respective IC50 values. Calculate the percent cross-reactivity as described in Table 2.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Objective: To determine the cross-reactivity of an anti-physalaemin antibody with other tachykinins.

Materials:

  • Microtiter plate coated with a capture antibody (e.g., an antibody that binds the anti-physalaemin antibody) or coated directly with this compound.

  • Anti-physalaemin antibody

  • Enzyme-conjugated this compound (e.g., this compound-HRP)

  • Unlabeled this compound (for standard curve)

  • Unlabeled competing tachykinins

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a capture antibody or this compound and incubate. Block non-specific binding sites.

  • Competition: Add a mixture of a fixed concentration of enzyme-conjugated this compound and varying concentrations of either unlabeled this compound (for the standard curve) or the competing tachykinins to the wells. Add a fixed amount of the anti-physalaemin antibody.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled antigen in the sample.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the log concentration of unlabeled this compound and determine the IC50. Similarly, determine the IC50 for each competing tachykinin and calculate the percent cross-reactivity.

Visualizations

Tachykinin Signaling Pathway

Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, and NK3). This compound and Substance P show a high affinity for the NK1 receptor.

TachykininSignaling Tachykinin Tachykinin (e.g., this compound, Substance P) NK1R NK1 Receptor (GPCR) Tachykinin->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin signaling via the NK1 receptor.

Experimental Workflow for Competitive RIA

The following diagram illustrates the key steps in a competitive radioimmunoassay to determine antibody cross-reactivity.

RIA_Workflow start Start reagent_prep Prepare Reagents: - Anti-Physalaemin Ab - ¹²⁵I-Physalaemin - Unlabeled Standards - Competing Tachykinins start->reagent_prep incubation Incubate Antibody with ¹²⁵I-Physalaemin and Unlabeled Ligand reagent_prep->incubation separation Separate Bound and Free ¹²⁵I-Physalaemin (Precipitation & Centrifugation) incubation->separation measurement Measure Radioactivity of the Bound Fraction (Gamma Counting) separation->measurement analysis Data Analysis: - Plot Standard Curve - Determine IC50 Values - Calculate % Cross-Reactivity measurement->analysis end End analysis->end

Caption: Workflow of a competitive radioimmunoassay.

Logical Relationship of Tachykinin Cross-Reactivity

This diagram illustrates the concept of antibody cross-reactivity based on shared structural epitopes among tachykinins.

CrossReactivityConcept Antibody {Anti-Physalaemin Antibody | Paratope} This compound This compound N-terminus C-terminus (Epitope) Antibody->this compound:c High Affinity Binding SubstanceP Substance P N-terminus C-terminus (Shared Epitope) Antibody->SubstanceP:c Lower Affinity Cross-Reactivity NKA Neurokinin A N-terminus C-terminus (Shared Epitope) Antibody->NKA:c Very Low Affinity Cross-Reactivity

Caption: Basis of this compound antibody cross-reactivity.

References

A Comparative Guide to Mammalian and Non-Mammalian Tachykinins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of mammalian and non-mammalian tachykinins, focusing on their structural differences, receptor interactions, and physiological effects. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of tachykinin systems. The guide includes quantitative data from functional assays, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to Tachykinins

Tachykinins are a family of neuropeptides characterized by a rapid onset of action on smooth muscles.[1] They are found in a wide range of species, from invertebrates to mammals, and share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂, where X is a hydrophobic amino acid.[1][2][3] This conserved region is crucial for their interaction with tachykinin receptors.[1] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][4] Non-mammalian tachykinins, such as Eledoisin from the salivary glands of the octopus Eledone moschata and Physalaemin from the skin of the frog Physalaemus physalaemus, were instrumental in the early characterization of this peptide family.[5][6][7]

Structural Comparison

Mammalian tachykinins are derived from three precursor genes: Tac1 (encoding SP and NKA), Tac3 (encoding NKB), and Tac4 (encoding Hemokinin-1 and Endokinins).[2][5] Non-mammalian tachykinins exhibit greater sequence diversity but retain the core C-terminal motif essential for biological activity.

Table 1: Amino Acid Sequences of Representative Tachykinins

TachykininOriginTypeAmino Acid Sequence
Substance P (SP) MammalsMammalianArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met -NH₂
Neurokinin A (NKA) MammalsMammalianHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met -NH₂
Neurokinin B (NKB) MammalsMammalianAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met -NH₂
Eledoisin Cephalopod (Eledone moschata)Non-MammalianpGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met -NH₂
This compound Amphibian (Physalaemus)Non-MammalianpGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met -NH₂
Kassinin Amphibian (Kassina senegalensis)Non-MammalianAsp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met -NH₂

The conserved C-terminal sequence is highlighted in bold.

Receptor Interactions and Signaling Pathway

Tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs), specifically the NK1, NK2, and NK3 receptors.[1][4][8][9] In mammals, there is a preferential affinity:

  • NK1 Receptor: Binds Substance P with the highest affinity.[1][10]

  • NK2 Receptor: Binds Neurokinin A with the highest affinity.[1][10]

  • NK3 Receptor: Binds Neurokinin B with the highest affinity.[1][10]

Non-mammalian tachykinins can also activate mammalian receptors, often with different selectivity profiles, making them valuable tools for receptor characterization.[2] Upon activation, tachykinin receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC).[2][4][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2][4]

Tachykinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., SP, NKA, Eledoisin) NK_Receptor NK Receptor (NK1/NK2/NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates

Canonical Gq-coupled signaling pathway for tachykinin receptors.

Comparative Performance Data

The differing structures of mammalian and non-mammalian tachykinins lead to distinct pharmacological profiles. The following table summarizes the relative potencies of various tachykinins in different in vitro and in vivo bioassays, demonstrating their varied effects on smooth muscle contraction and vasodilation.

Table 2: Relative Potency of Tachykinins in Pharmacological Assays

AssaySubstance PNeurokinin ANeurokinin BEledoisinKassinin
Guinea-Pig Ileum Contraction 10013-8013-8013-8013-80
Rat Vas Deferens Contraction 1004600-236004600-236004600-236004600-23600
Rat Salivation (in vivo) 10033~0230130
Rabbit Blood Pressure (Fall) 100<8.3<8.3<8.3<8.3
Rat Vasodilation (in vivo) 10055--

Data adapted from an in vivo and in vitro study comparing mammalian and non-mammalian tachykinins.[11] Potency is relative to Substance P (set to 100). A higher number indicates greater potency.

Experimental Protocols

The characterization of tachykinin activity relies on robust experimental assays. Below are detailed protocols for two fundamental methods: a radioligand receptor binding assay to determine binding affinity and a calcium imaging assay to measure functional receptor activation.

This protocol is used to determine the binding affinity of tachykinins to their receptors by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the target NK receptor in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a microplate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of a radiolabeled tachykinin (e.g., ¹²⁵I-Bolton-Hunter Substance P), and varying concentrations of the unlabeled competitor tachykinin (mammalian or non-mammalian).[12]

    • For non-specific binding determination, include a parallel set of tubes with a high concentration of an unlabeled standard ligand.

    • The assay buffer should contain 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, and a protease inhibitor like Bacitracin (0.1 mg/ml).[13]

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

This functional assay measures receptor activation by monitoring the increase in intracellular calcium concentration following agonist stimulation.[14]

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., HEK293 expressing NK receptor) in a 96-well plate B 2. Culture Cells (24 hours) A->B C 3. Load Cells with Calcium Indicator (e.g., Fluo-4 AM in Assay Buffer) B->C D 4. Incubate (e.g., 60 min at 37°C) C->D E 5. Measure Baseline Fluorescence D->E F 6. Add Tachykinin Agonist E->F G 7. Record Fluorescence Change (Kinetic Read) F->G H 8. Calculate ΔF/F₀ G->H I 9. Plot Dose-Response Curve H->I J 10. Determine EC₅₀ I->J

Workflow for a cell-based calcium imaging functional assay.
  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the tachykinin receptor of interest (e.g., HEK293 cells) in an appropriate medium.[15]

    • Seed the cells into a black, clear-bottom 96-well microplate at a suitable density (e.g., 40,000-50,000 cells/well) and allow them to attach overnight.[15]

  • Dye Loading:

    • Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES).[15] Probenecid may be included to prevent dye leakage.[15]

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[15]

    • Wash the cells gently with the assay buffer to remove excess extracellular dye.[15]

  • Fluorescence Measurement:

    • Place the plate into a fluorescence microplate reader equipped with an automated injection system.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation / 525 nm emission for Fluo-4).[15]

    • Record a baseline fluorescence reading for several seconds.

    • Inject the tachykinin agonist (mammalian or non-mammalian) at various concentrations and continue to record the fluorescence signal over time (e.g., 1-2 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Analyze the kinetic data to determine the maximum change in fluorescence for each well.

    • Normalize the response by plotting the change in fluorescence (ΔF) over the baseline fluorescence (F₀).

    • Generate a dose-response curve by plotting the normalized response against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) using a suitable sigmoidal curve fit.

Conclusion

The study of tachykinins reveals a conserved yet diverse family of peptides. While mammalian tachykinins like Substance P, NKA, and NKB are key players in endogenous physiological processes such as pain, inflammation, and smooth muscle control, non-mammalian tachykinins serve as invaluable pharmacological tools.[16] Their unique receptor selectivity profiles, born from structural variations, have been crucial for differentiating receptor subtypes and elucidating the complex tachykinin signaling system.[2][11] The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these potent biomolecules, aiding in the discovery and development of novel therapeutics targeting the tachykinin receptors.

References

Validating Physalaemin-Like Immunoreactivity in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and localization of physalaemin and its related tachykinin peptides are crucial for understanding their physiological and pathological roles. This guide provides a comprehensive comparison of methodologies for validating this compound-like immunoreactivity in tissues, with a focus on antibody-based techniques and emerging alternative technologies.

This compound, a tachykinin peptide originally isolated from amphibian skin, shares significant structural and functional homology with mammalian Substance P. Both peptides are primary ligands for the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor involved in a myriad of physiological processes including nociception, inflammation, and smooth muscle contraction. Consequently, the validation of reagents and techniques to detect what is often termed "this compound-like immunoreactivity" is paramount for the integrity of research in these areas.

This guide will delve into a comparison of antibody-based methods, primarily immunohistochemistry (IHC), with radioimmunoassay (RIA) and explore novel non-antibody-based alternatives.

Comparison of Detection Methodologies

The selection of an appropriate detection method for this compound-like immunoreactivity depends on the specific research question, required sensitivity, and the desired spatial resolution. Immunohistochemistry offers excellent cellular and subcellular localization, while radioimmunoassay provides quantitative data from tissue homogenates.

FeatureImmunohistochemistry (IHC)Radioimmunoassay (RIA)
Principle In situ detection of antigens in tissue sections using specific antibodies.Quantitative measurement of an antigen in a sample based on competition with a radiolabeled antigen for a limited amount of antibody.
Data Output Qualitative/Semi-quantitative (localization, intensity)Quantitative (concentration)
Spatial Resolution High (cellular and subcellular)None (requires tissue homogenization)
Sensitivity High, dependent on antibody affinity and detection system.Very high, can detect picogram quantities.[1]
Specificity Dependent on antibody cross-reactivity. Requires rigorous validation.High, but can be affected by cross-reactivity with related peptides.
Throughput Moderate to high (automated systems available)High
Safety Generally involves hazardous chemicals (e.g., formalin).Involves handling of radioactive isotopes, requiring specialized licenses and facilities.[1]

Antibody-Based Detection: Focus on Immunohistochemistry

Due to the close structural similarity between this compound and Substance P, commercially available antibodies are often targeted against Substance P. The validation of these antibodies for the detection of this compound-like immunoreactivity is therefore a critical step.

Commercially Available Substance P Antibodies for IHC

Several vendors offer polyclonal and monoclonal antibodies against Substance P that have been validated for use in IHC. The choice between a monoclonal and polyclonal antibody depends on the specific requirements of the experiment. Polyclonal antibodies, recognizing multiple epitopes, may offer a more robust signal, while monoclonal antibodies, specific to a single epitope, can provide higher specificity.

Antibody Name/CloneVendorClonalityHost SpeciesValidated Applications
Substance P Antibody ImmunoStarPolyclonalRabbitIHC, ICC, IF, WB[2]
Anti-Substance P antibody [SP-DE4-21] AbcamMonoclonalMouseELISA, IHC-p, ICC, IF
Substance P Polyclonal Antibody Bioss Inc.PolyclonalRabbitWB, ELISA, FCM, ICC, IF, IHC-fr, IHC-p
Substance P Antibody (NC1/34) Novus BiologicalsMonoclonalRabbitIHC, IHC-fr, IHC-p[3]
Human/Mouse/Rat Substance P Antibody R&D SystemsMonoclonalMouseIHC, IHC-fr, IHC-p

This table is not exhaustive and represents a selection of commercially available antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date validation information.

Experimental Protocol: Immunohistochemical Staining for this compound-Like Immunoreactivity

This protocol provides a general framework for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods is essential for each specific antibody and tissue type.

Reagents and Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanols for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (anti-Substance P)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath according to optimized protocol (e.g., microwave for 10-20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the optimal concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Visualization:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanols and xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow for Antibody Validation in IHC

G cluster_0 Antibody Selection cluster_1 Initial Specificity Testing cluster_2 IHC Optimization & Validation cluster_3 Final Validation A Literature Review & Bioinformatic Analysis B Select Candidate Antibodies A->B C Western Blot with Positive and Negative Control Lysates B->C D Immunocytochemistry on Transfected Cells B->D E Antigen Retrieval & Antibody Titration C->E D->E F Staining of Positive & Negative Control Tissues E->F G Peptide Pre-adsorption Control F->G H Reproducibility (Inter- & Intra-assay) G->H I Confirmation with an Alternative Method (e.g., RIA or ISH) H->I

Caption: A stepwise workflow for the validation of a new antibody for immunohistochemistry.

This compound/Substance P Signaling Pathway

This compound and Substance P exert their effects by binding to the NK-1 receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound / Substance P NK1R NK-1 Receptor This compound->NK1R Gq Gq protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream

Caption: Simplified signaling pathway of this compound/Substance P via the NK-1 receptor.

Alternatives to Antibody-Based Detection

While antibodies are the workhorses of protein detection, their production can be time-consuming and batch-to-batch variability can be a concern. Emerging technologies offer promising alternatives for the detection of this compound-like peptides.

Aptamers

Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. They are produced by an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Advantages over Antibodies:

  • In vitro synthesis: More consistent and cost-effective production.

  • Smaller size: Better tissue penetration.

  • Stability: More resistant to heat and harsh chemical conditions.

  • Easy modification: Can be readily conjugated to various labels.

While aptamers for neuropeptides like Neuropeptide Y have been developed, specific aptamers for this compound or Substance P are still an active area of research.[4][5]

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic polymers with custom-made binding sites that are complementary to the shape, size, and functional groups of a target molecule. The target molecule acts as a template during the polymerization process.

Advantages over Antibodies:

  • High stability: Resistant to a wide range of pH, temperature, and organic solvents.

  • Durability and reusability.

  • Low cost of production.

The development of MIPs for small peptides like tachykinins is a promising field for creating robust and specific recognition elements for use in sensors and other detection platforms.[6]

Conclusion

The validation of this compound-like immunoreactivity in tissues requires a careful and systematic approach. While immunohistochemistry using well-validated Substance P antibodies remains a cornerstone technique for localizing these peptides, researchers should be aware of the importance of rigorous validation protocols. Radioimmunoassay provides a valuable quantitative tool, and emerging technologies such as aptamers and molecularly imprinted polymers hold the potential to offer robust and cost-effective alternatives to traditional antibody-based methods in the future. The choice of methodology should be guided by the specific research question, with a clear understanding of the strengths and limitations of each approach.

References

A Comparative Analysis of Physalaemin and Acetylcholine: Receptor Binding, Signaling, and Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects, receptor interactions, and signaling pathways of physalaemin and acetylcholine. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Introduction

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1] It is structurally and functionally related to substance P, a mammalian tachykinin.[1] this compound is known for its potent vasodilatory and hypotensive effects, as well as its ability to stimulate salivary secretion.[1]

Acetylcholine (ACh) is a well-characterized neurotransmitter in the central and peripheral nervous systems of mammals.[2][3] It plays a crucial role in a wide array of physiological processes, including muscle contraction, memory, and autonomic nervous system regulation.[2][4][5] Acetylcholine exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic receptors.[2][4]

Comparative Data on Physiological Effects

The following tables summarize quantitative data from studies directly comparing the effects of this compound and acetylcholine on salivary secretion and acetylcholine release.

Effects on Salivary Gland Secretion in Rats

A study investigating the effects of this compound and acetylcholine on electrolyte excretion in the mandibular and sublingual salivary glands of rats found that while both are potent stimulants of fluid secretion, acetylcholine is more potent.[6] The composition of the saliva evoked by each substance also showed notable differences.[6]

ParameterThis compoundAcetylcholineReference
Salivary Fluid Secretion Powerful stimulant, but less potent than acetylcholine.More potent stimulant than this compound.[6]
Sodium (Na+) and Potassium (K+) Excretion Stimulated Na+ reabsorption and K+ secretion, resulting in saliva poorer in Na+ and K+.Inhibited Na+ reabsorption and K+ secretion, resulting in saliva richer in Na+ and K+.[6]
Bicarbonate (HCO3-) Excretion Identical excretion curves to those evoked by parasympathomimetic drugs.Elicits characteristic bicarbonate excretion patterns for parasympathomimetic drugs.[6]
Effects on Acetylcholine Release in Guinea-Pig Ileum

In studies on the guinea-pig ileum myenteric plexus, tachykinins, including this compound, have been shown to evoke the release of acetylcholine. The rank order of potency for this effect provides insights into the receptor subtypes involved.[7][8]

AgonistPotency in Evoking [3H]-Acetylcholine ReleaseImplied Receptor TypeReference
EledoisinMost PotentSP-E[7][8]
KassininMore Potent than Substance P and this compoundSP-E[7]
Substance PLess Potent than Eledoisin and KassininSP-E[7][8]
This compound Least Potent of the tested tachykininsSP-E[7]

Signaling Pathways

The signaling cascades initiated by this compound and acetylcholine are distinct, reflecting their interaction with different receptor families.

This compound Signaling Pathway

This compound primarily exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[9] Upon binding, the NK1 receptor activates Gq and Gs heterotrimeric G-proteins, leading to the activation of multiple downstream signaling pathways.

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, secretion) Ca2->CellularResponse PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse

Caption: this compound signaling via the NK1 receptor.
Acetylcholine Signaling Pathways

Acetylcholine activates two distinct families of receptors: nicotinic and muscarinic receptors, which mediate fast ionotropic and slower metabotropic responses, respectively.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[10][11] Binding of acetylcholine leads to a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the cell membrane and initiation of a cellular response, such as muscle contraction or neurotransmitter release.[4][10]

Nicotinic_Signaling Acetylcholine Acetylcholine nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Acetylcholine->nAChR Binds to CationInflux Cation Influx (Na⁺, Ca²⁺) nAChR->CationInflux Opens channel Depolarization Membrane Depolarization CationInflux->Depolarization Causes CellularResponse Cellular Response (e.g., muscle contraction, neuronal excitation) Depolarization->CellularResponse

Caption: Acetylcholine signaling via nicotinic receptors.

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors with five subtypes (M1-M5).[12][13] These subtypes couple to different G-proteins to initiate various signaling cascades. M1, M3, and M5 receptors typically couple to Gq, leading to the activation of phospholipase C (PLC).[12][13] M2 and M4 receptors couple to Gi, which inhibits adenylyl cyclase.[12]

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Receptor Signaling cluster_M2M4 M2, M4 Receptor Signaling ACh1 Acetylcholine M1M3M5 M1, M3, M5 Receptors (GPCR) ACh1->M1M3M5 Gq_1 Gq M1M3M5->Gq_1 PLC_1 Phospholipase C (PLC) Gq_1->PLC_1 PIP2_1 PIP2 PLC_1->PIP2_1 IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca2_1 Ca²⁺ (intracellular) IP3_1->Ca2_1 PKC_1 Protein Kinase C (PKC) DAG_1->PKC_1 Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2_1->Response1 PKC_1->Response1 ACh2 Acetylcholine M2M4 M2, M4 Receptors (GPCR) ACh2->M2M4 Gi Gi M2M4->Gi AC_2 Adenylyl Cyclase (AC) Gi->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 Decreases Response2 Cellular Response (e.g., decreased heart rate) cAMP_2->Response2

Caption: Acetylcholine signaling via muscarinic receptors.

Experimental Protocols

Measurement of Salivary Secretion in Rats

Objective: To quantify and compare the sialagogic effects of this compound and acetylcholine.

Methodology: (Based on the study by Young et al.[6])

  • Animal Preparation: Male Wistar rats are anesthetized. The ducts of the mandibular and sublingual salivary glands are cannulated for saliva collection.

  • Drug Administration: this compound or acetylcholine is administered intravenously or by close-arterial infusion at various concentrations.

  • Saliva Collection: Saliva is collected over a defined period following drug administration. The volume of saliva is measured to determine the flow rate.

  • Electrolyte Analysis: The concentrations of Na+, K+, and HCO3- in the collected saliva samples are determined using appropriate analytical methods (e.g., flame photometry for Na+ and K+, and back-titration for HCO3-).

  • Data Analysis: Dose-response curves for salivary flow rate and electrolyte excretion are constructed to compare the potency and efficacy of this compound and acetylcholine.

Measurement of Acetylcholine Release from Guinea-Pig Ileum

Objective: To determine the relative potencies of this compound and other tachykinins in stimulating the release of acetylcholine from the myenteric plexus.

Methodology: (Based on the study by Kilbinger et al.[7][8])

  • Tissue Preparation: The longitudinal muscle-myenteric plexus preparation is isolated from the guinea-pig ileum.

  • Radiolabeling: The preparation is incubated with [3H]-choline to label the acetylcholine stores within the cholinergic neurons.

  • Superfusion: The labeled tissue is placed in an organ bath and superfused with a physiological salt solution.

  • Drug Application: this compound, acetylcholine, or other test substances are added to the superfusion medium at various concentrations for a defined period.

  • Sample Collection: The superfusate is collected in fractions.

  • Measurement of [3H]-Acetylcholine Release: The amount of tritium-labeled acetylcholine in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The evoked release of [3H]-acetylcholine is calculated as the percentage of total tritium in the tissue at the time of stimulation. Dose-response curves are generated to compare the potencies of the different agonists.

Conclusion

This compound and acetylcholine are potent bioactive molecules that elicit a range of physiological responses through distinct receptor systems and signaling pathways. While both can stimulate secretion and smooth muscle contraction, their mechanisms of action and the specifics of their effects differ significantly. Acetylcholine acts on a broader range of receptor subtypes (nicotinic and muscarinic), leading to a wider variety of physiological roles. This compound's effects are mediated primarily through the NK1 receptor, making it a more specific agonist for the tachykinin system. Understanding these differences is crucial for the targeted development of therapeutic agents that modulate these respective pathways. The experimental protocols outlined provide a framework for further comparative studies to elucidate the nuanced effects of these and other signaling molecules.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Physalaemin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides like Physalaemin are paramount to ensuring laboratory safety and environmental protection. As a potent tachykinin peptide, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations is critical, and consultation with your organization's Environmental Health and Safety (EHS) department is the first and most crucial step.[1] This guide provides a procedural framework for the safe management and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant nitrile gloves, and a laboratory coat.[1] All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.

Step-by-Step Disposal Protocol

The following steps outline a comprehensive procedure for the collection, inactivation, and disposal of this compound waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

    • Sharps: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated puncture-resistant sharps container.[1]

  • Inactivation of Aqueous Waste: For liquid waste, a chemical inactivation step is recommended to degrade the peptide's biological activity prior to collection by waste management services. The choice of method may depend on the volume of waste and the resources available. Always perform inactivation procedures in a chemical fume hood.

    • Method A: Bleach Inactivation: Add household bleach (containing 5.25-6.15% sodium hypochlorite) to the aqueous this compound waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of bleach to waste is common).[2][3] Allow a minimum contact time of 30 minutes to ensure degradation of the peptide.[2]

    • Method B: Acid/Base Hydrolysis: Peptide bonds can be broken down through hydrolysis. Add a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH) to the peptide solution.[4][5] This process is accelerated by heat. However, this method generates a corrosive waste that must be neutralized before final disposal, and it should only be performed by personnel experienced with these reagents. Consult your EHS department before attempting acid or base hydrolysis for waste treatment.

  • Final Disposal:

    • After inactivation (if performed), securely seal the waste container.

    • Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution.

    • Store the sealed container in a designated satellite accumulation area for hazardous waste.

    • Contact your institution's EHS department to arrange for pickup and final disposal.

Quantitative Data for Inactivation Methods

ParameterBleach (Sodium Hypochlorite) InactivationAutoclavingAcid/Base Hydrolysis
Reagent Concentration Final concentration of 0.5-0.6% sodium hypochlorite.[2]Not Applicable6 M HCl or 6 M KOH/NaOH[6]
Contact Time Minimum 30 minutes[2]Minimum 60 minutes[6][7]Can range from 30 minutes to 16 hours, depending on temperature.[6]
Temperature Ambient121°C[6][8][9]Ambient to 110°C (heating accelerates the reaction)[6]
Pressure Atmospheric~15 psi[6]Atmospheric
Notes Effective for aqueous solutions. Bleach solutions should be freshly prepared.[2][3]May be suitable for decontaminating contaminated labware. Not for volatile or chemical-mixed waste.[10]Generates corrosive waste that requires neutralization. Best suited for breaking down pure peptide samples for analysis rather than bulk waste treatment.

Experimental Protocols

Protocol for Bleach Inactivation of Aqueous this compound Waste:

  • Preparation: In a chemical fume hood, wear appropriate PPE (safety goggles, lab coat, nitrile gloves).

  • Measurement: Measure the volume of the aqueous this compound waste to be inactivated.

  • Dilution: Prepare a 1:10 dilution of household bleach (e.g., add 100 mL of bleach to 900 mL of peptide waste). This will result in a final bleach concentration of approximately 0.5-0.6%.[2]

  • Reaction: Slowly add the bleach to the waste container while gently stirring to ensure mixing. Loosely cap the container to allow for any potential off-gassing.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes at room temperature.[2]

  • Disposal: After the contact time, securely cap the container. Label it as hazardous waste containing inactivated this compound and residual bleach, and arrange for disposal through your EHS department.

Disposal Workflow Diagram

PhysalaeminDisposal cluster_prep Preparation cluster_segregation Waste Segregation cluster_treatment Inactivation (Aqueous Waste Only) cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Puncture-Resistant Sharps Container waste_type->sharps_waste Sharps collect Securely Seal & Label Container solid_waste->collect inactivate Inactivate Aqueous Waste (Recommended) liquid_waste->inactivate sharps_waste->collect bleach Add Bleach to 0.5% final conc. (30 min contact time) inactivate->bleach Yes no_inactivation Proceed to Collection inactivate->no_inactivation No bleach->collect no_inactivation->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Physalaemin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Physalaemin, a potent tachykinin peptide. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

Operational Plan: Handling and Disposal of this compound

This step-by-step guide provides a framework for the safe management of this compound from receipt to disposal.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Engineering Controls:
  • All handling of solid this compound that may generate dust must be conducted in a chemical fume hood or other approved ventilated enclosure.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is required.

Handling and Use:
  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Spill Response:
  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for chemical waste.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan:
  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves and weighing papers, must be disposed of as chemical waste.

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

Quantitative Data Summary

Hazard ClassificationPotential Health Effects
Acute Toxicity (Oral) May be harmful if swallowed.
Acute Toxicity (Inhalation) May be harmful if inhaled. May cause respiratory tract irritation.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause eye irritation.

Emergency Procedures: Accidental Exposure

In the event of accidental exposure to this compound, follow these first-aid measures immediately and report the incident to your supervisor and EHS department.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow and Safety Protocol

Physalaemin_Handling_Workflow cluster_spill Spill Response cluster_exposure Exposure Response start Start: Receive this compound storage Store in Cool, Dry, Ventilated Area start->storage end_disposal End: Dispose of Waste ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) storage->ppe handling Handle in Fume Hood Avoid Dust Generation ppe->handling weighing Weighing and Preparation handling->weighing spill Spill Occurs handling->spill exposure Accidental Exposure handling->exposure experiment Conduct Experiment weighing->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination experiment->spill experiment->exposure waste_collection Collect All Waste: - Solid this compound - Contaminated Materials - Liquid Solutions decontamination->waste_collection waste_collection->end_disposal minor_spill Minor Spill: Clean up with Spill Kit spill->minor_spill major_spill Major Spill: Evacuate and Notify EHS spill->major_spill spill_disposal Dispose of Spill Cleanup Materials as Hazardous Waste minor_spill->spill_disposal report_incident Report Incident to Supervisor and EHS major_spill->report_incident spill_disposal->waste_collection first_aid Administer First Aid (See Emergency Procedures Table) exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention medical_attention->report_incident

Caption: Workflow for the safe handling, potential spill, exposure response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physalaemin
Reactant of Route 2
Reactant of Route 2
Physalaemin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.